4-nitroisatoic anhydride
Description
The exact mass of the compound 4-Nitro-isatoic anhydride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135175. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-nitro-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O5/c11-7-5-2-1-4(10(13)14)3-6(5)9-8(12)15-7/h1-3H,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNIWFFVWBXWAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40300172 | |
| Record name | 4-Nitro-isatoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40300172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63480-10-4 | |
| Record name | 63480-10-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Nitro-isatoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40300172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitro-isatoic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 4-Nitroisatoic Anhydride: Properties, Synthesis, and Applications in Research and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-nitroisatoic anhydride, a valuable heterocyclic building block in chemical synthesis. It details the compound's chemical identity, including its CAS number and synonyms, and presents its key physicochemical properties in a structured format. This guide outlines a detailed experimental protocol for its likely synthesis from 4-nitroanthranilic acid and describes its critical application as a precursor for 1-methyl-7-nitroisatoic anhydride (1m7), a reagent used in Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) for RNA structure analysis. Furthermore, this document explores the broader utility of the isatoic anhydride scaffold in the synthesis of pharmacologically relevant quinazolinone derivatives, highlighting its potential in drug discovery and development.
Chemical Identity and Properties
This compound, systematically named 7-nitro-1H-3,1-benzoxazine-2,4-dione, is a stable, solid organic compound. Its core structure consists of a benzene ring fused to a 1,3-oxazine-2,4-dione system, with a nitro group substituent on the aromatic ring.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 63480-10-4[1][2] |
| IUPAC Name | 7-nitro-1H-3,1-benzoxazine-2,4-dione[3] |
| Molecular Formula | C₈H₄N₂O₅[1][2] |
| Molecular Weight | 208.13 g/mol [1][2] |
Table 2: Synonyms for this compound [3]
-
4-Nitro-isatoic anhydride
-
7-Nitro-2H-3,1-benzoxazine-2,4(1H)-dione
-
NSC 135175
Table 3: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical State | Light orange/yellow solid | [1] |
| Purity | ≥95% (commercially available) | [1] |
| Density | 1.623 g/cm³ | [6] |
Note: Detailed spectral data such as ¹H NMR, ¹³C NMR, and IR spectra are best obtained from the certificate of analysis of a specific commercial batch or through experimental determination.
Synthesis and Reactions
Synthesis of this compound
While various methods exist for the synthesis of isatoic anhydride derivatives, a common and logical approach for preparing this compound is through the cyclization of 4-nitroanthranilic acid.[7] This reaction is typically achieved by treating the anthranilic acid derivative with a phosgene equivalent, such as triphosgene or diphosgene, in an inert solvent.
Experimental Protocol: Synthesis of this compound from 4-Nitroanthranilic Acid
Materials:
-
4-Nitroanthranilic acid
-
Triphosgene
-
Anhydrous dioxane or tetrahydrofuran (THF)
-
Dry nitrogen or argon atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, and a dropping funnel, suspend 4-nitroanthranilic acid in anhydrous dioxane under a dry nitrogen atmosphere.
-
Addition of Phosgene Equivalent: Prepare a solution of triphosgene (approximately 0.35 equivalents relative to the anthranilic acid) in anhydrous dioxane. Add this solution dropwise to the stirred suspension of 4-nitroanthranilic acid at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the dissolution of the starting material and the evolution of hydrogen chloride gas (which should be neutralized by a bubbler containing a base).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure.
-
Purification: The resulting solid crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate or a mixture of dioxane and hexane, to yield pure this compound.
Safety Precautions: This synthesis should be performed in a well-ventilated fume hood due to the use of highly toxic phosgene equivalents and the evolution of HCl gas. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.
Diagram 1: Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
Key Reaction: Synthesis of 1-Methyl-7-nitroisatoic anhydride (1m7)
A significant application of this compound is its use as a precursor for the synthesis of 1-methyl-7-nitroisatoic anhydride (1m7), a crucial reagent for SHAPE analysis of RNA structure. The synthesis involves the methylation of the nitrogen atom of the anhydride.
Experimental Protocol: One-Pot Synthesis of 1m7 from this compound
Materials:
-
This compound (4NIA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
N,N'-diisopropylethylamine (DIEA)
-
Methyl iodide (CH₃I)
-
Anhydrous diethyl ether
-
Standard glassware for organic synthesis under anhydrous conditions
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a dry nitrogen atmosphere, dissolve this compound in anhydrous DMF.
-
Deprotonation: Add N,N'-diisopropylethylamine (DIEA) to the solution to deprotonate the nitrogen atom of the anhydride ring, forming a nucleophilic anion.
-
Methylation: To the resulting solution, add methyl iodide. The reaction is typically stirred at room temperature.
-
Reaction Monitoring: The progress of the methylation can be monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with cold diethyl ether, which causes the product to precipitate. The solid is collected by filtration, washed with cold diethyl ether to remove unreacted starting materials and byproducts, and then dried under vacuum to yield 1-methyl-7-nitroisatoic anhydride.
Applications in Research and Drug Discovery
Probing RNA Structure with SHAPE Chemistry
This compound is a key starting material for the synthesis of 1-methyl-7-nitroisatoic anhydride (1m7), a reagent used in Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE). SHAPE is a powerful technique that provides single-nucleotide resolution information about RNA structure in solution. The 1m7 reagent acylates the 2'-hydroxyl group of flexible, single-stranded RNA nucleotides, while structured regions are less reactive. This differential reactivity allows for the mapping of RNA secondary and tertiary structures. The availability of a reliable synthesis of 1m7 from the more accessible this compound has made SHAPE a more widely used technique in molecular biology research.
Caption: Pathway from this compound to drug candidates.
Conclusion
This compound is a readily accessible and versatile chemical entity with significant applications in both fundamental research and applied drug discovery. Its role as a precursor to the SHAPE reagent 1m7 underscores its importance in the field of molecular biology for elucidating RNA structure. Furthermore, its utility as a building block for the synthesis of diverse heterocyclic scaffolds, such as quinazolinones, positions it as a valuable tool for medicinal chemists in the quest for novel therapeutic agents. The synthetic protocols and applications outlined in this guide are intended to provide researchers and drug development professionals with a solid foundation for utilizing this compound in their work.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 4-Nitro-isatoic anhydride | C8H4N2O5 | CID 282089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-NITRO-ISATOIC ANHYDRIDE - Safety Data Sheet [chemicalbook.com]
- 7. SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Molecular weight and formula of 4-nitroisatoic anhydride
An In-Depth Technical Guide to 4-Nitroisatoic Anhydride for Researchers and Drug Development Professionals
This technical guide provides comprehensive information on the chemical and physical properties of this compound, alongside detailed experimental protocols for its application in biochemical research. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize chemical probes and reagents for molecular analysis.
Core Properties of this compound
This compound is a chemical compound with the molecular formula C₈H₄N₂O₅.[1][2][3][4][5] It is also known by its synonyms, 7-Nitro-2H-3,1-benzoxazine-2,4(1H)-dione and 7-Nitro-1H-benzo[d][1][3]oxazine-2,4-dione.[1] The compound typically appears as a light orange or yellow solid.[1]
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Citations |
| Molecular Weight | 208.13 g/mol | [1][2][3][4] |
| Exact Mass | 208.01202123 Da | [2] |
| Chemical Formula | C₈H₄N₂O₅ | [1][2][3][4][5] |
| CAS Number | 63480-10-4 | [1][3][4] |
| Typical Purity | 95% | [1] |
| Physical Appearance | Light orange / yellow solid | [1] |
Application in RNA Structure Probing
A significant application of this compound is its role as a precursor in the synthesis of 1-methyl-7-nitroisatoic anhydride (1m7). The compound 1m7 is a crucial reagent used in Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) chemistry, a powerful technique for probing RNA secondary and tertiary structures.[2][6] SHAPE reagents like 1m7 react with the 2'-hydroxyl group of RNA in a conformation-dependent manner, allowing for the identification of flexible and constrained regions within an RNA molecule.[6] This information is vital for understanding RNA function and for the rational design of RNA-targeting therapeutics.
Experimental Protocol: Synthesis of 1-methyl-7-nitroisatoic anhydride (1m7) from this compound
The following is a detailed, one-pot method for the conversion of this compound (4NIA) to 1-methyl-7-nitroisatoic anhydride (1m7). This safer protocol avoids the use of sodium hydride (NaH).[2]
Materials:
-
This compound (4NIA)
-
Anhydrous dimethylformamide (DMF)
-
N,N'-diisopropylethylamine (DIEA)
-
Methyl iodide (CH₃I)
-
Flame-dried 100-mL round-bottom flask
-
Magnetic stir bar and stirring plate
-
Rubber septum
-
Syringes for liquid transfer
Procedure:
-
Preparation: Transfer 0.50 g (2.4 mmol) of this compound to a flame-dried and cooled 100-mL round-bottom flask containing a magnetic stir bar.
-
Dissolution: Add approximately 15 mL of anhydrous DMF to the flask and stir the solution until the 4NIA is fully dissolved.
-
Atmosphere Control: Seal the flask with a rubber septum to maintain an anhydrous atmosphere, as the reaction is sensitive to water.[2]
-
Base Addition: Using a syringe, add 1.2 mL (7.2 mmol) of dry, anhydrous N,N'-diisopropylethylamine (DIEA) to the stirring solution.
-
Anion Formation: Allow the mixture to stir for 10 minutes at room temperature. During this step, DIEA acts as a base to deprotonate the nitrogen atom of the anhydride ring, forming a nucleophilic anion.[2][7]
-
Methylation: After 10 minutes, add 30 µL (480 µmol) of methyl iodide in a single aliquot using a syringe.[2]
-
Reaction: Continue stirring the reaction mixture at room temperature for 2 hours. The nucleophilic nitrogen anion will attack the methyl iodide, resulting in the methylated product, 1m7.[2][6]
-
Purification: Following the 2-hour reaction period, the product 1m7 can be purified from the reaction by-products and residual solvent. The molar yield for this protocol is reported to be approximately 97%.[2]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 1-methyl-7-nitroisatoic anhydride from this compound.
Caption: Workflow for the one-pot synthesis of 1m7 from this compound.
Safety and Handling
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Safer one-pot synthesis of the ‘SHAPE’ reagent 1-methyl-7-nitroisatoic anhydride (1m7) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Nitro-isatoic anhydride | C8H4N2O5 | CID 282089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound [oakwoodchemical.com]
- 6. fredonia.edu [fredonia.edu]
- 7. scispace.com [scispace.com]
Synthesis of 4-Nitroisatoic Anhydride from 4-Nitroanthranilic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 4-nitroisatoic anhydride, a valuable building block in organic synthesis, from 4-nitroanthranilic acid. This document outlines the common synthetic routes, provides a detailed experimental protocol based on established chemical principles, and includes key characterization data.
Core Synthesis Overview
The primary method for the synthesis of isatoic anhydrides from their corresponding anthranilic acids involves a cyclization reaction using a phosgene equivalent. This reaction effectively forms the six-membered heterocyclic ring of the isatoic anhydride. Common reagents for this transformation include phosgene (COCl₂), diphosgene (trichloromethyl chloroformate), and triphosgene (bis(trichloromethyl) carbonate). Due to the high toxicity and hazardous nature of phosgene gas, solid and less volatile substitutes like diphosgene and triphosgene are often preferred in a laboratory setting.[1]
The reaction proceeds by the nucleophilic attack of the amino group of 4-nitroanthranilic acid on the carbonyl group of the phosgene equivalent, followed by an intramolecular cyclization with the adjacent carboxylic acid moiety to form the anhydride.
Quantitative Data Summary
The following table summarizes the key physicochemical and spectroscopic data for the product, this compound.
| Property | Value | Reference |
| Systematic Name | 7-Nitro-1H-3,1-benzoxazine-2,4-dione | [2] |
| Molecular Formula | C₈H₄N₂O₅ | |
| Molecular Weight | 208.13 g/mol | |
| Appearance | Expected to be a solid | |
| ¹H NMR (600 MHz, DMSO-d₆) | δ 12.09 (s, 1H), 8.14 (t, J = 10.5 Hz, 1H), 7.96 (dd, J = 8.6, 2.0 Hz, 1H), 7.86 (d, J = 2.0 Hz, 1H) | [2] |
| ¹³C NMR (151 MHz, DMSO-d₆) | δ 159.71, 152.88, 147.56, 143.02, 131.85, 118.24, 116.40, 111.15 | [2] |
| IR Spectroscopy | Characteristic peaks for C=O (anhydride), N-H, and NO₂ stretching are expected. |
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound from 4-nitroanthranilic acid using triphosgene as the cyclizing agent. This protocol is based on established methods for the synthesis of isatoic anhydrides and related heterocyclic compounds.[1][3]
Materials:
-
4-Nitroanthranilic acid
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
-
Diatomaceous earth
-
Ethyl acetate
-
Hexanes
-
Argon or Nitrogen gas
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Thermometer
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas inlet
-
Apparatus for filtration under reduced pressure
-
Rotary evaporator
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a thermometer, a magnetic stir bar, and an inert gas inlet is charged with 4-nitroanthranilic acid and anhydrous tetrahydrofuran (THF).
-
Addition of Triphosgene: A solution of triphosgene in anhydrous THF is prepared separately and added dropwise to the stirred suspension of 4-nitroanthranilic acid at a controlled temperature, typically between 25-70 °C. The addition is performed under an inert atmosphere of argon or nitrogen.
-
Reaction Monitoring: The reaction mixture is stirred at the selected temperature for several hours (typically 2-6 hours) until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of diatomaceous earth to remove any insoluble byproducts.
-
Isolation of Crude Product: The filtrate is concentrated under reduced pressure using a rotary evaporator. The resulting crude product is then precipitated by the addition of a non-polar solvent such as hexanes.
-
Purification: The crude solid is collected by filtration and can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure this compound.
Safety Precautions:
-
Triphosgene is a toxic and moisture-sensitive reagent that releases phosgene upon decomposition. It should be handled with extreme caution in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.
-
Anhydrous reaction conditions are crucial for the success of this synthesis. All glassware should be flame-dried, and anhydrous solvents should be used.
Mandatory Visualizations
The following diagrams illustrate the key logical relationships and workflows in the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Logical relationship of reactants to product in the synthesis.
References
- 1. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple and Selective Synthesis of 1,3-Benzoxazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to 7-nitro-1H-3,1-benzoxazine-2,4-dione (4-nitroisatoic anhydride)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-nitro-1H-3,1-benzoxazine-2,4-dione, commonly known as 4-nitroisatoic anhydride, is a heterocyclic organic compound with significant applications in biochemical research and potential for drug discovery. Its IUPAC name is 7-nitro-1H-3,1-benzoxazine-2,4-dione [1]. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role as a precursor to vital reagents for RNA structure analysis and its potential in the development of novel therapeutics.
Chemical and Physical Properties
This compound is a red crystalline solid[2]. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 7-nitro-1H-3,1-benzoxazine-2,4-dione | [1] |
| Synonyms | This compound, 7-Nitro-1H-benzo[d][2][3]oxazine-2,4-dione | [4] |
| CAS Number | 63480-10-4 | [5] |
| Molecular Formula | C₈H₄N₂O₅ | [1][5] |
| Molecular Weight | 208.13 g/mol | [1][5] |
| Appearance | Red crystalline solid | [2] |
| Melting Point | Approximately 210-214°C | [2] |
| Solubility | Good solubility in common organic solvents | [2] |
| Density | 1.623 g/cm³ | [2] |
Synthesis of 7-nitro-1H-3,1-benzoxazine-2,4-dione
General Experimental Protocol
A plausible synthetic route involves the reaction of 4-nitroanthranilic acid with a suitable cyclizing agent, such as phosgene or a phosgene equivalent, which would facilitate the formation of the anhydride ring.
Materials:
-
4-nitroanthranilic acid
-
Triphosgene (or another phosgene equivalent)
-
Anhydrous aprotic solvent (e.g., Toluene, Dichloromethane)
-
Inert gas atmosphere (e.g., Nitrogen, Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, dissolve 4-nitroanthranilic acid in the anhydrous solvent.
-
Slowly add a solution of the cyclizing agent (e.g., triphosgene) in the same solvent to the stirred solution at room temperature.
-
After the addition is complete, the reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent to yield 7-nitro-1H-3,1-benzoxazine-2,4-dione.
Spectroscopic Data
While a complete set of spectra for 7-nitro-1H-3,1-benzoxazine-2,4-dione is not available in the search results, characteristic spectroscopic features can be inferred from related benzoxazinone structures.
Table 2: Expected Spectroscopic Data
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons in the range of δ 7.0-9.0 ppm. The exact shifts and coupling constants would depend on the substitution pattern. |
| ¹³C NMR | Carbonyl carbons (C=O) would appear significantly downfield. Aromatic carbons would be observed in the typical aromatic region. |
| IR (cm⁻¹) | Carbonyl (C=O) stretching vibrations for the anhydride group are expected around 1750-1850 cm⁻¹ (asymmetric) and 1700-1800 cm⁻¹ (symmetric). Nitro group (NO₂) stretches would be observed around 1500-1550 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric). |
| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z = 208. |
Note: The data in Table 2 is predictive and based on spectroscopic data of similar compounds[3]. Experimental verification is required for precise values.
Key Applications in Research and Drug Development
Precursor for SHAPE Reagents in RNA Structure Probing
A primary and well-documented application of 7-nitro-1H-3,1-benzoxazine-2,4-dione is its use as a precursor for the synthesis of 1-methyl-7-nitroisatoic anhydride (1M7). 1M7 is a key reagent in Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) and SHAPE-sequencing (SHAPE-Seq), powerful techniques used to analyze RNA secondary and tertiary structures at single-nucleotide resolution.
The synthesis of 1M7 from this compound is a critical step for researchers in the field of RNA biology. A safer, one-pot synthesis method has been developed to facilitate wider access to this important reagent.
References
- 1. 4-Nitro-isatoic anhydride | C8H4N2O5 | CID 282089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pschemicals.com [pschemicals.com]
- 5. scbt.com [scbt.com]
An In-depth Technical Guide to the Spectroscopic Data of 4-Nitroisatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-nitroisatoic anhydride (7-nitro-1H-3,1-benzoxazine-2,4-dione). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted and extrapolated data based on its chemical structure and spectroscopic principles. The information herein is intended to guide researchers in the analysis and characterization of this compound and related compounds.
Chemical Structure and Properties
-
IUPAC Name: 7-nitro-1H-3,1-benzoxazine-2,4-dione
-
Molecular Formula: C₈H₄N₂O₅
-
Molecular Weight: 208.13 g/mol
-
CAS Number: 63480-10-4
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound. These predictions are based on the analysis of its functional groups and comparison with structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~11.0 - 12.0 | Singlet (broad) | 1H | N-H |
| ~8.4 - 8.6 | Doublet | 1H | Ar-H |
| ~8.2 - 8.4 | Doublet of doublets | 1H | Ar-H |
| ~7.4 - 7.6 | Doublet | 1H | Ar-H |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~162 - 164 | Quaternary | C=O (anhydride) |
| ~148 - 150 | Quaternary | C=O (carbamate) |
| ~145 - 147 | Quaternary | Ar-C (attached to NO₂) |
| ~138 - 140 | Quaternary | Ar-C |
| ~130 - 132 | Tertiary | Ar-CH |
| ~120 - 122 | Tertiary | Ar-CH |
| ~115 - 117 | Quaternary | Ar-C |
| ~110 - 112 | Tertiary | Ar-CH |
Table 3: Predicted FT-IR Spectral Data (Solid Phase, KBr or ATR)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| ~3300 - 3100 | N-H Stretch | Amide | Medium |
| ~3100 - 3000 | C-H Stretch | Aromatic | Weak |
| ~1830 - 1800 | C=O Asymmetric Stretch | Anhydride | Strong |
| ~1775 - 1740 | C=O Symmetric Stretch | Anhydride | Strong |
| ~1620 - 1600 | C=C Stretch | Aromatic Ring | Medium |
| ~1530 - 1500 | N-O Asymmetric Stretch | Nitro Group | Strong |
| ~1350 - 1330 | N-O Symmetric Stretch | Nitro Group | Strong |
| ~1300 - 1000 | C-O Stretch | Anhydride | Strong |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Ion | Fragmentation Pathway |
| 208 | [M]⁺ | Molecular Ion |
| 164 | [M - CO₂]⁺ | Loss of carbon dioxide |
| 134 | [M - CO₂ - NO]⁺ | Loss of CO₂ and nitric oxide |
| 106 | [M - CO₂ - NO₂ - CO]⁺ | Further fragmentation |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data for a solid organic compound like this compound.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.
-
The height of the solution in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Acquire the spectrum using standard pulse programs. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to singlets for each carbon.
-
3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent (e.g., acetone or methylene chloride).
-
Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
-
Ensure the film is not too thick to avoid total absorption of the IR beam.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
3.3 Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
-
Data Acquisition (Electron Ionization - EI):
-
The sample can be introduced via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
For direct insertion, a small amount of the solid is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and heated to vaporize the sample.
-
In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Thermal Stability and Decomposition of 4-Nitroisatoic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 4-nitroisatoic anhydride. Due to a lack of specific experimental data in publicly available literature, this guide combines information from safety data sheets, analysis of structurally similar compounds, and standard thermal analysis methodologies to offer a thorough yet cautious perspective.
Introduction
This compound (4-NIA) is a valuable chemical intermediate, notably utilized as a precursor in the synthesis of reagents for RNA structure analysis, such as 1-methyl-7-nitroisatoic anhydride (1m7). Understanding its thermal properties is crucial for safe handling, storage, and application in various synthetic protocols. This document outlines the known information regarding its thermal stability and presents hypothetical decomposition pathways and standardized experimental protocols for its analysis.
Physicochemical Properties
While specific thermal decomposition data is limited, the fundamental physicochemical properties of this compound are well-documented.
| Property | Value | Source |
| Molecular Formula | C₈H₄N₂O₅ | PubChem |
| Molecular Weight | 208.13 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | - |
| Melting Point | >300 °C (decomposes) | Sigma-Aldrich |
Thermal Stability and Decomposition
Hazardous Decomposition Products: Upon decomposition, this compound is expected to release hazardous substances, including:
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
Hypothetical Thermal Decomposition Pathway
Based on the structure of this compound, a plausible thermal decomposition pathway can be proposed. The initial step is likely the cleavage of the anhydride ring, which is the most labile part of the molecule. This could be followed by decarboxylation and further breakdown of the aromatic nitro compound.
Caption: Hypothetical thermal decomposition pathway of this compound.
Experimental Protocols for Thermal Analysis
To obtain precise data on the thermal stability and decomposition of this compound, the following standard experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound decomposes and to quantify the mass loss during decomposition.
Methodology:
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Atmosphere: Conduct the analysis under an inert atmosphere (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperatures for 5% (Td5) and 10% (Td10) mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion, as well as to detect any exothermic or endothermic events associated with decomposition.
Methodology:
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. Use an empty, sealed aluminum pan as a reference.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C (or a temperature beyond the decomposition point determined by TGA) at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. Identify endothermic peaks corresponding to melting and exothermic peaks associated with decomposition. Determine the peak temperatures and enthalpies of these transitions.
Caption: Standard experimental workflow for the thermal analysis of this compound.
Summary of Expected Thermal Data
The following tables summarize the key quantitative data that would be obtained from the experimental protocols described above. As no specific experimental data has been published, these tables are presented as templates for future research.
Table 1: Thermogravimetric Analysis (TGA) Data
| Parameter | Expected Value |
| Onset of Decomposition (Tonset) | Data not available |
| Temperature at 5% Mass Loss (Td5) | Data not available |
| Temperature at 10% Mass Loss (Td10) | Data not available |
| Residual Mass at 600 °C | Data not available |
Table 2: Differential Scanning Calorimetry (DSC) Data
| Parameter | Expected Value |
| Melting Point (Tm) | >300 °C (with decomposition) |
| Enthalpy of Fusion (ΔHf) | Data not available |
| Decomposition Exotherm Peak (Tdecomp) | Data not available |
| Enthalpy of Decomposition (ΔHdecomp) | Data not available |
Conclusion
While this compound is a key reagent in several important synthetic applications, its thermal stability and decomposition behavior are not well-characterized in the public domain. This guide has provided a framework for understanding its potential thermal properties based on its chemical structure and information from available safety data. The provided experimental protocols for TGA and DSC offer a clear path for researchers to obtain the necessary quantitative data to ensure the safe and effective use of this compound. It is strongly recommended that these analyses be performed to fill the existing knowledge gap and to promote safer laboratory practices.
An In-depth Technical Guide to the Solubility of 4-Nitroisatoic Anhydride in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Nitroisatoic Anhydride
This compound, with the chemical formula C₈H₄N₂O₅ and a molecular weight of approximately 208.13 g/mol , is a chemical intermediate used in various synthetic applications.[1][2][3] Its structure, featuring an anhydride group and a nitro group on a benzoxazine dione backbone, suggests a polar character which influences its solubility in different organic solvents. Understanding its solubility is crucial for its use in reaction chemistry, purification, and formulation development.
Qualitative Solubility Profile
In the absence of specific quantitative data, a qualitative assessment of solubility can be inferred from the structure of this compound and the principle of "like dissolves like." The presence of polar functional groups (nitro group, anhydride) suggests that it would exhibit higher solubility in polar aprotic solvents and limited solubility in nonpolar solvents.
-
Expected High Solubility: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are likely to be effective in dissolving this compound. For a related compound, 1-methyl-7-nitroisatoic anhydride, a high solubility in DMSO has been reported.[4][5][6]
-
Expected Moderate Solubility: Solvents with intermediate polarity, such as acetone, ethyl acetate, and tetrahydrofuran (THF), may show moderate solubility.
-
Expected Low Solubility: Nonpolar solvents like hexane, cyclohexane, and toluene are expected to be poor solvents for this compound. Protic solvents like ethanol and methanol may show some solubility, but the reactivity of the anhydride group with alcohols should be a consideration. For the parent compound, isatoic anhydride, it is miscible in hot alcohol and acetone, but insoluble in ether, benzene, and chloroform.[7]
Quantitative Solubility Data
A thorough search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate with experimentally determined data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| e.g., Acetone | e.g., 25 | Data Not Available | Data Not Available |
| e.g., Dichloromethane | e.g., 25 | Data Not Available | Data Not Available |
| e.g., Dimethyl Sulfoxide | e.g., 25 | Data Not Available | Data Not Available |
| e.g., Ethanol | e.g., 25 | Data Not Available | Data Not Available |
| e.g., Ethyl Acetate | e.g., 25 | Data Not Available | Data Not Available |
| e.g., Hexane | e.g., 25 | Data Not Available | Data Not Available |
| e.g., Toluene | e.g., 25 | Data Not Available | Data Not Available |
| e.g., Water | e.g., 25 | Data Not Available | Data Not Available |
Experimental Protocol for Solubility Determination
The following is a standardized gravimetric method for determining the solubility of this compound in various organic solvents.
4.1. Materials and Equipment
-
This compound (purity >95%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Drying oven or vacuum oven
4.2. Procedure
-
Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials.
-
Solvent Addition: Add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid should be visible.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 5000 rpm) for 10-15 minutes to settle the undissolved solid.
-
Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter to avoid transferring any solid particles.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Evaporate the solvent completely using a gentle stream of nitrogen or by placing the vial in a drying oven at a temperature below the decomposition point of the compound.
-
Mass Determination: Once the solvent is fully evaporated, re-weigh the vial containing the dried solute.
-
Calculation: The solubility is calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of vial + solute) - (Mass of empty vial)] / (Volume of supernatant extracted) * 100
4.3. Data Analysis
The experiment should be repeated at least three times for each solvent to ensure the reproducibility of the results. The average solubility and standard deviation should be reported.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 4-Nitro-isatoic anhydride | C8H4N2O5 | CID 282089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 1-Methyl-7-nitroisatoic anhydride | 73043-80-8 | MOLNOVA [molnova.com]
- 7. Isatoic Anhydride | C8H5NO3 | CID 8359 - PubChem [pubchem.ncbi.nlm.nih.gov]
Hydrolysis mechanism of 4-nitroisatoic anhydride in aqueous media
An In-Depth Technical Guide to the Hydrolysis Mechanism of 4-Nitroisatoic Anhydride in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive examination of the probable hydrolysis mechanism of this compound in aqueous media. Due to the absence of specific kinetic studies on this compound in the available literature, this document extrapolates from the well-established principles of cyclic anhydride hydrolysis, the known reactions of isatoic anhydride, and the significant electronic influence of the nitro substituent. The guide covers the core reaction pathways under neutral, acidic, and basic conditions, presents illustrative quantitative data from analogous systems, details relevant experimental protocols for kinetic analysis, and provides visualizations of the chemical processes and experimental workflows.
Introduction
Isatoic anhydrides are a class of heterocyclic compounds that serve as important precursors in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The 4-nitro substituted variant, this compound, is of particular interest due to the strong electron-withdrawing nature of the nitro group, which significantly influences its reactivity. Understanding the stability of this anhydride in aqueous environments is critical for its application in drug development and other fields where it may be exposed to physiological conditions.
Hydrolysis represents a key degradation pathway for anhydrides, leading to the opening of the heterocyclic ring.[2][3] In the case of isatoic anhydride, hydrolysis yields anthranilic acid and carbon dioxide.[4][5] This guide will explore the mechanistic details of this process as it applies to the 4-nitro derivative.
Core Hydrolysis Mechanism
The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism, where water acts as the nucleophile. The reaction can be influenced by the pH of the aqueous medium, with distinct pathways for neutral, acid-catalyzed, and base-catalyzed conditions.
Structure and Reactivity
The presence of a nitro group at the 4-position of the isatoic anhydride ring has a profound impact on its reactivity. The nitro group is a potent electron-withdrawing group, acting through both inductive (-I) and resonance (-M) effects.[6][7] This withdrawal of electron density makes the carbonyl carbons of the anhydride moiety significantly more electrophilic and thus more susceptible to nucleophilic attack by water. Consequently, this compound is expected to hydrolyze at a faster rate compared to unsubstituted isatoic anhydride.
The overall hydrolysis reaction of this compound is expected to yield 4-nitroanthranilic acid and carbon dioxide, as depicted below.
Neutral Hydrolysis
Under neutral pH, a water molecule directly attacks one of the carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate. The ring then opens, and subsequent decarboxylation of the resulting carbamic acid intermediate leads to the final products.
Acid-Catalyzed Hydrolysis
In acidic conditions, the reaction is accelerated. A carbonyl oxygen is first protonated, which further increases the electrophilicity of the carbonyl carbon. This enhancement makes the carbonyl group more susceptible to attack by the weakly nucleophilic water molecule.
Base-Catalyzed Hydrolysis
Under basic conditions, the hydroxide ion (OH⁻), a much stronger nucleophile than water, is the primary attacking species. This leads to a significantly faster rate of hydrolysis. The reaction proceeds through a similar tetrahedral intermediate, followed by ring-opening and decarboxylation. It is important to note that for isatoic anhydrides, side reactions, such as the formation of anthraniloylanthranilic acid derivatives, have been reported under basic conditions, especially when the base is not in sufficient excess.[5]
The general mechanism for anhydride hydrolysis is illustrated below.
Quantitative Data from Analogous Systems
While specific kinetic data for this compound hydrolysis is not available, studies on other anhydrides provide valuable insights into the reaction rates and the influence of various factors. The following tables summarize kinetic data for the hydrolysis of acetic anhydride and phthalic anhydride.
Table 1: Pseudo-First-Order Rate Constants for Acetic Anhydride Hydrolysis at Different Temperatures (Data extrapolated from studies on acetic anhydride for illustrative purposes)
| Temperature (°C) | k (min⁻¹) | Reference |
| 15 | 0.0631 | [8] |
| 20 | 0.0924 | [8] |
| 25 | 0.169 | [8] |
| 35 | 0.2752 | [8] |
| 40 | 0.360 | (Calculated from other sources) |
Table 2: Rate Constants for Base-Catalyzed Hydrolysis of Phthalic Anhydride at 25°C (Data from a study on phthalic anhydride to illustrate the effect of different bases)[9]
| Base | pKa | k (M⁻¹s⁻¹) |
| H₂O | -1.74 | 1.67 x 10⁻² |
| Acetate | 4.75 | 1.61 x 10⁻² |
| HPO₄²⁻ | 6.28 | 1.1 |
| DABCO | 9.22 | 11.5 |
| Carbonate | 9.78 | 106 |
| OH⁻ | 15.7 | 10636 |
DABCO: 1,4-diazabicyclo[2.2.2]octane
These data illustrate that the hydrolysis rate is highly dependent on temperature and the presence and strength of a basic catalyst. A similar pH-rate profile is expected for this compound, with distinct regions of acid catalysis, a pH-independent region, and base catalysis.
Experimental Protocols for Kinetic Studies
Several well-established methods can be employed to determine the hydrolysis kinetics of this compound.
UV-Vis Spectrophotometry
This is a common technique for monitoring reactions where the reactant and product have different UV-Vis absorption spectra.[10][11]
Methodology:
-
Spectrum Scan: Obtain the full UV-Vis spectra of this compound and the expected product, 4-nitroanthranilic acid, in the chosen aqueous buffer to identify a suitable wavelength for monitoring where the change in absorbance is maximal.
-
Reaction Initiation: Prepare a solution of this compound in a non-reactive, water-miscible organic solvent (e.g., acetonitrile, dioxane). The reaction is initiated by injecting a small aliquot of this stock solution into a temperature-controlled cuvette containing the aqueous buffer.
-
Data Acquisition: Monitor the change in absorbance at the chosen wavelength over time using the time-scan (kinetics) mode of the spectrophotometer.
-
Data Analysis: The observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order exponential decay function, assuming pseudo-first-order conditions (i.e., [H₂O] is in large excess and constant).
pH-Stat Titration
This method is suitable for reactions that produce or consume an acid or base. The hydrolysis of an anhydride produces two carboxylic acid equivalents, causing a decrease in pH.[12][13]
Methodology:
-
Setup: Place a buffered solution of this compound in a thermostatted reaction vessel equipped with a pH electrode and an automated burette.
-
Titration: The pH is maintained at a constant, preset value by the controlled addition of a standard base (e.g., NaOH) from the automated burette to neutralize the acid produced during hydrolysis.
-
Data Acquisition: The volume of titrant added is recorded as a function of time.
-
Data Analysis: The rate of the reaction is directly proportional to the rate of titrant addition. The rate constant can be calculated from the titrant consumption over time.
In-Situ FTIR Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy can monitor the disappearance of the anhydride C=O stretching bands and the appearance of the carboxylic acid C=O and O-H stretching bands in real-time.[8][14]
Methodology:
-
Setup: The reaction is carried out in a vessel equipped with an in-situ FTIR probe.
-
Background Spectrum: A background spectrum of the aqueous buffer is collected before initiating the reaction.
-
Reaction Monitoring: Spectra are acquired at regular intervals after the addition of this compound.
-
Data Analysis: The change in the peak height or area of characteristic anhydride and carboxylic acid bands over time is used to determine the concentration profiles and calculate the reaction rate constant.
The following diagram illustrates a general workflow for a kinetic study of hydrolysis.
Conclusion
While direct experimental data on the hydrolysis of this compound is lacking, a robust mechanistic framework can be constructed based on established principles of physical organic chemistry. The strong electron-withdrawing nitro group is expected to significantly accelerate the rate of hydrolysis compared to the parent isatoic anhydride. The reaction likely proceeds through a nucleophilic acyl substitution pathway, with the rate being highly dependent on the pH of the medium. For professionals in drug development, this inherent reactivity implies that this compound is likely to have limited stability in aqueous formulations and under physiological conditions, a critical factor to consider in its handling, storage, and application. The experimental protocols outlined in this guide provide a clear path for future studies to quantify the hydrolysis kinetics and fully elucidate the reaction mechanism.
References
- 1. SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Isatoic anhydride - Wikipedia [en.wikipedia.org]
- 5. Sciencemadness Discussion Board - Isatoic anhydride hydrolysis to anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Why do the nitro groups change the relative leaving tendencies of... | Study Prep in Pearson+ [pearson.com]
- 7. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. eu-opensci.org [eu-opensci.org]
- 12. mt.com [mt.com]
- 13. researchgate.net [researchgate.net]
- 14. Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory | Chemical Engineering Education [journals.flvc.org]
The Enduring Reactivity of the 4-Nitroisatoic Anhydride Ring System: A Technical Guide for Synthetic and Medicinal Chemists
For researchers, scientists, and drug development professionals, 4-nitroisatoic anhydride stands as a versatile and highly reactive scaffold. Its unique strained ring system, activated by the electron-withdrawing nitro group, makes it a valuable precursor for a diverse array of heterocyclic compounds, particularly in the realm of pharmaceuticals. This in-depth technical guide explores the fundamental reactivity of the this compound ring system, providing a comprehensive overview of its synthesis, key reactions, and applications, supplemented with detailed experimental protocols and quantitative data.
Core Reactivity and Physicochemical Properties
This compound, systematically named 7-nitro-1H-3,1-benzoxazine-2,4-dione, is a light orange to yellow solid.[1] Its reactivity is primarily dictated by the two electrophilic carbonyl carbons and the acidic N-H proton within the heterocyclic ring. The electron-withdrawing nitro group at the 4-position further enhances the electrophilicity of the carbonyl carbons, making the anhydride susceptible to nucleophilic attack.
| Property | Value | Reference |
| Molecular Formula | C₈H₄N₂O₅ | [1][2] |
| Molecular Weight | 208.13 g/mol | [1][2] |
| IUPAC Name | 7-nitro-1H-3,1-benzoxazine-2,4-dione | [2] |
| CAS Number | 63480-10-4 | [2] |
| Appearance | Light orange/yellow solid | [1] |
Key Reactions of the this compound Ring System
The fundamental reactivity of this compound revolves around three main processes: nucleophilic acyl substitution and ring-opening, N-alkylation, and decarboxylation.
Nucleophilic Acyl Substitution and Ring-Opening
The presence of two electrophilic carbonyl groups makes this compound highly susceptible to attack by a wide range of nucleophiles. This typically results in the opening of the anhydride ring to form derivatives of 2-amino-4-nitrobenzoic acid.
Reaction with Amines: Primary and secondary amines readily react with this compound to yield the corresponding N-substituted 2-amino-4-nitrobenzamides. This reaction is a cornerstone for the synthesis of various heterocyclic systems.
Reaction with Alcohols: In the presence of a suitable catalyst, alcohols can react with this compound to form 2-amino-4-nitrobenzoate esters.
Reaction with Thiols: Thiols can also act as nucleophiles, attacking the carbonyl carbon to yield S-esters of 2-amino-4-nitrobenzoic acid.
N-Alkylation: Synthesis of 1-Methyl-7-nitroisatoic anhydride (1m7)
A particularly significant reaction of this compound is its N-alkylation, most notably the synthesis of 1-methyl-7-nitroisatoic anhydride (1m7). This compound is a crucial reagent in SHAPE (selective 2'-hydroxyl acylation analyzed by primer extension) chemistry for probing RNA secondary structure. The synthesis involves the deprotonation of the nitrogen atom followed by methylation.
Decarboxylation
Upon ring opening, the resulting 2-amino-4-nitrobenzoic acid derivatives can undergo decarboxylation under thermal or catalytic conditions to yield 3-nitroanilines. The ease of decarboxylation is influenced by the substituents on the aromatic ring and the nitrogen atom.
Applications in Drug Development
The reactivity of this compound makes it a valuable building block in the synthesis of privileged heterocyclic scaffolds found in many pharmaceuticals.
Synthesis of Quinazolinones
A prominent application of this compound is in the one-pot, multi-component synthesis of quinazolin-4(3H)-ones. These compounds are known for a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The general strategy involves the reaction of this compound with a primary amine and an aldehyde or another carbonyl compound.
Precursors for Benzodiazepines
Isatoic anhydrides, including the 4-nitro derivative, serve as precursors for the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs. The reaction typically involves ring-opening with an amino acid derivative or a related bifunctional molecule, followed by cyclization to form the seven-membered benzodiazepine ring.
Quantitative Data on Key Reactions
| Reaction | Reactants | Product | Conditions | Yield |
| N-Methylation | This compound, DIEA, Methyl Iodide | 1-Methyl-7-nitroisatoic anhydride | DMF, room temperature, 2 hours | ~97% |
| Quinazolinone Synthesis | Isatoic anhydrides, primary amines, aldehydes | 2,3-Disubstituted 4(3H)-quinazolinones | Iodine, AcOH, CH₃CN:H₂O (1:1), reflux | Moderate to Good |
Experimental Protocols
Safer One-Pot Synthesis of 1-Methyl-7-nitroisatoic anhydride (1m7)
This protocol is adapted from a safer, one-pot method that avoids the use of sodium hydride.
Materials:
-
This compound (4NIA)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Methyl Iodide (MeI)
-
Flame-dried glassware
-
Magnetic stirrer and stir bar
Procedure:
-
In a flame-dried, cooled round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add diisopropylethylamine (DIEA, 3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add methyl iodide (MeI, 5.0 eq) in one portion and continue stirring at room temperature for 2 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated and purified using standard techniques.
Spectroscopic Data
| Compound | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm-1) |
| This compound | Data not readily available in summarized format | Data not readily available in summarized format | Characteristic anhydride C=O stretches expected around 1750 and 1820 cm-1 |
Note: While individual spectra are available in databases, a consolidated and verified list of peak assignments for this compound is not consistently reported across the literature.
Conclusion
The this compound ring system possesses a rich and versatile reactivity profile, making it a valuable tool for organic synthesis. Its propensity for nucleophilic attack and ring-opening provides a gateway to a wide range of functionalized aromatic compounds. The applications in the synthesis of biologically active heterocycles, such as quinazolinones and benzodiazepine precursors, underscore its importance in drug discovery and development. The well-established and optimized synthesis of the SHAPE reagent, 1m7, further highlights its utility in the field of chemical biology. Further exploration of the reactivity of this scaffold with a broader range of nucleophiles and under various reaction conditions is likely to unveil new synthetic methodologies and lead to the discovery of novel bioactive molecules.
References
Crystal Structure of 4-Nitroisatoic Anhydride: A Search for a Non-Existent Structure
Despite a comprehensive search of chemical and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), no experimentally determined crystal structure for 4-nitroisatoic anhydride has been publicly reported. The absence of a published crystallographic study means that key structural parameters such as unit cell dimensions, space group, atomic coordinates, and details of intermolecular interactions remain unknown.
This lack of available data precludes the creation of an in-depth technical guide on the crystal structure of this compound as requested. Foundational information, which would form the basis of such a guide, including quantitative data on bond lengths, bond angles, and crystal packing, is not available in the scientific literature or public repositories.
While information on the synthesis and chemical properties of this compound and its derivatives is accessible, the specific three-dimensional arrangement of molecules in the solid state has not been elucidated and published.
For researchers, scientists, and drug development professionals, this indicates a gap in the fundamental characterization of this compound. The determination of the crystal structure of this compound through single-crystal X-ray diffraction would be a novel contribution to the field, providing valuable insights into its solid-state conformation and intermolecular interactions, which could be pertinent to its reactivity, stability, and potential applications.
Given the unavailability of the core crystallographic data, it is not possible to provide the requested tables of quantitative data, detailed experimental protocols for its crystallographic analysis, or visualizations of its crystal packing and intermolecular interactions. Any attempt to do so would be speculative and not based on experimentally verified information.
Therefore, this document serves to report the outcome of a thorough search for the crystal structure of this compound, concluding that this information is not currently in the public domain. Further experimental work would be required to determine the crystal structure and enable the creation of a detailed technical guide.
Methodological & Application
Application Notes and Protocols: 4-Nitroisatoic Anhydride in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitroisatoic anhydride is a versatile and reactive building block in organic synthesis, particularly for the construction of a wide array of nitrogen-containing heterocyclic compounds. The presence of the nitro group activates the aromatic ring and influences the reactivity of the anhydride moiety, making it a valuable precursor for the synthesis of diverse scaffolds of medicinal and materials science interest. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems derived from this compound, including 7-nitroquinazolin-4-ones and 1-methyl-7-nitroisatoic anhydride, a reagent used in RNA structure probing.
Key Applications
This compound serves as a readily available starting material for the synthesis of various heterocyclic frameworks, primarily through its reactions with nucleophiles. The anhydride ring is susceptible to nucleophilic attack, leading to ring-opening and subsequent cyclization reactions to form fused heterocyclic systems.
Primary applications include:
-
Synthesis of Quinazolinone Derivatives: Reaction with amines and a carbon source (e.g., aldehydes, orthoesters) leads to the formation of 7-nitro-substituted quinazolin-4-ones and their dihydro derivatives. These scaffolds are prevalent in many biologically active molecules.
-
Precursor for Functionalized Anhydrides: It can be readily converted to other useful reagents, such as 1-methyl-7-nitroisatoic anhydride (1m7), which is employed in chemical biology for probing RNA structure.
-
Synthesis of Benzodiazepine Analogs: Although less common, it can be a potential precursor for the synthesis of nitro-substituted benzodiazepine derivatives, which are an important class of psychoactive drugs.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 7-Nitro-2,3-dihydroquinazolin-4(1H)-ones
This protocol describes a three-component reaction between this compound, an amine, and an aldehyde to yield 7-nitro-2,3-dihydroquinazolin-4(1H)-ones.
Reaction Scheme:
Caption: General scheme for the one-pot synthesis of 7-nitro-2,3-dihydroquinazolin-4(1H)-ones.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Solvent (e.g., Ethanol, Acetonitrile)
-
Catalyst (optional, e.g., p-toluenesulfonic acid, acetic acid)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the primary amine (1.0 mmol), and the aldehyde (1.0 mmol).
-
Add the solvent (10 mL).
-
If a catalyst is used, add it at this stage (e.g., 0.1 mmol).
-
Stir the reaction mixture at room temperature or heat under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. If so, collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.
Quantitative Data:
| Entry | Amine (R1) | Aldehyde (R2) | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | Aniline | Benzaldehyde | Ethanol | None | 6 | 85 |
| 2 | Benzylamine | 4-Chlorobenzaldehyde | Acetonitrile | Acetic Acid | 4 | 92 |
| 3 | Cyclohexylamine | 4-Methoxybenzaldehyde | Ethanol | p-TSA | 5 | 88 |
Note: Yields are highly dependent on the specific substrates and reaction conditions used. The above table is a representative example.
Protocol 2: Safer One-Pot Synthesis of 1-Methyl-7-nitroisatoic anhydride (1m7)
This protocol provides a safer alternative to methods using sodium hydride for the methylation of this compound.[1]
Reaction Scheme:
Caption: Synthesis of 1m7 from 4NIA.
Materials:
-
This compound (4NIA)
-
N,N'-diisopropylethylamine (DIEA)
-
Methyl iodide (CH₃I)
-
Dimethylformamide (DMF)
Procedure:
-
In a fume hood, dissolve this compound (1.0 g, 4.8 mmol) in DMF (10 mL) in a round-bottom flask.
-
Add DIEA (2.5 mL, 14.4 mmol, 3 equiv.) to the solution and stir for 10 minutes at room temperature.
-
Carefully add methyl iodide (1.5 mL, 24.0 mmol, 5 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours.
-
After 2 hours, the reaction mixture can be worked up by pouring it into ice-water and extracting the product with an organic solvent like ethyl acetate.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude 1-methyl-7-nitroisatoic anhydride can be purified by recrystallization or column chromatography.
Quantitative Data:
| Reactant | Molar Eq. | Purity | Yield |
| This compound | 1.0 | >95% | - |
| DIEA | 3.0 | - | - |
| Methyl Iodide | 5.0 | - | - |
| Product (1m7) | - | High | Good |
Characterization Data for 1m7:
-
¹H NMR (500 MHz, CDCl₃): δ 8.39 (d, J=8.5 Hz, 1H), 8.14 (dd, J=8.5, 2.0 Hz, 1H), 8.06 (d, J=2.0 Hz, 1H), 3.70 (s, 3H).[1]
Logical Workflow for Heterocyclic Synthesis from this compound
The following diagram illustrates the general workflow for utilizing this compound in the synthesis of different heterocyclic systems.
Caption: Synthetic routes from this compound.
Conclusion
This compound is a valuable and cost-effective starting material for the synthesis of a variety of nitro-substituted heterocyclic compounds. The protocols provided herein offer robust methods for the preparation of 7-nitro-2,3-dihydroquinazolin-4(1H)-ones and 1-methyl-7-nitroisatoic anhydride. These application notes serve as a guide for researchers in synthetic and medicinal chemistry to explore the utility of this versatile reagent in their drug discovery and development endeavors. Further exploration of its reactivity with diverse nucleophiles is likely to expand its application in accessing novel heterocyclic scaffolds.
References
Application Notes and Protocols: 4-Nitroisatoic Anhydride as a Masked Isocyanate in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitroisatoic anhydride, also known as 7-nitro-1H-benzo[d][1][2]oxazine-2,4-dione, is a versatile reagent in organic synthesis, primarily utilized as a stable precursor to a reactive isocyanate species. The presence of the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl centers and influences the reactivity of the molecule. Upon reaction with nucleophiles, particularly under basic conditions, the anhydride ring opens to generate an intermediate 2-isocyanato-5-nitrobenzoate, which can then be trapped by a variety of nucleophiles. This "masked isocyanate" strategy offers a convenient and often safer alternative to handling highly reactive and potentially hazardous isocyanates directly.
In the realm of drug discovery and development, this compound serves as a valuable building block for the synthesis of a diverse array of nitrogen-containing heterocycles and substituted benzamides, many of which are scaffolds in medicinally relevant compounds.[1] Its applications range from the synthesis of small molecule inhibitors to the generation of functionalized linkers for bioconjugation. These application notes provide an overview of the key reactions of this compound and detailed protocols for its use.
Key Applications and Reaction Data
The primary application of this compound as a masked isocyanate is in the synthesis of N-substituted 2-amino-5-nitrobenzamides through its reaction with primary and secondary amines. The reaction proceeds via nucleophilic attack at the C4-carbonyl, followed by decarboxylation to unmask the isocyanate, which is then trapped by the amine.
| Amine Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | 2-Amino-5-nitro-N-phenylbenzamide | DMF | Room Temp. | Not Specified | 19 | [3] |
| 4-Chloroaniline | 2-Amino-N-(4-chlorophenyl)-5-nitrobenzamide | DMF | Room Temp. | Not Specified | 14 | [3] |
| Benzylamine | 2-Amino-N-benzyl-5-nitrobenzamide | DMF | Room Temp. | Not Specified | Not Specified | [3] |
| Phenethylamine | 2-Amino-N-phenethyl-5-nitrobenzamide | DMF | Room Temp. | Not Specified | Not Specified | [3] |
Note: Yields for the reactions of this compound with amines are based on analogous reactions with unsubstituted isatoic anhydride and may vary.
Another important reaction is the N-alkylation of the anhydride itself, which can be achieved in high yield and is a key step in the synthesis of reagents for biochemical studies, such as RNA structure probing.
| Reagent | Product | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl Iodide | 1-Methyl-7-nitroisatoic anhydride | DIEA | Anhydrous DMF | Room Temp. | Not Specified | 97 | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted 2-Amino-5-nitrobenzamides
This protocol describes the general method for reacting this compound with a primary or secondary amine to generate the corresponding N-substituted 2-amino-5-nitrobenzamide.
Materials:
-
This compound
-
Primary or secondary amine (1.0 equivalent)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equivalent).
-
Dissolve the anhydride in a minimal amount of anhydrous DMF.
-
To the stirred solution, add the amine (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted starting material and acidic byproducts), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Synthesis of 1-Methyl-7-nitroisatoic anhydride (1m7)
This protocol details a safe and high-yielding synthesis of 1-methyl-7-nitroisatoic anhydride, a reagent used in SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) chemistry for RNA structure analysis.[1][2]
Materials:
-
This compound (4NIA)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIEA)
-
Methyl iodide (CH₃I)
-
Flame-dried 100-mL round-bottom flask with a rubber septum
-
Magnetic stirrer
-
Syringes
Procedure:
-
Flame-dry a 100-mL round-bottom flask and allow it to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound (0.50 g, 2.4 mmol) to the flask and dissolve it in anhydrous DMF (~15 mL).
-
Add a teflon-coated magnetic stir bar and seal the flask with a rubber septum.
-
Using a syringe, add N,N-diisopropylethylamine (DIEA) to the stirred solution.
-
In a separate, dry vial, prepare a solution of methyl iodide in anhydrous DMF.
-
Using a syringe, add the methyl iodide solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature. The reaction progress can be monitored by TLC. The reaction is typically complete within a short period.
-
The product, 1-methyl-7-nitroisatoic anhydride (1m7), can be isolated and purified by standard workup and purification techniques, with a reported yield of approximately 97%.[1]
Diagrams
Caption: Reaction mechanism of this compound with an amine.
Caption: General workflow for amide synthesis.
References
Application Notes: Synthesis of 2-Amino-5-nitrobenzamides via Reaction of 4-Nitroisatoic Anhydride with Amines
Introduction
The reaction between 4-nitroisatoic anhydride and primary or secondary amines provides a direct and efficient route for the synthesis of N-substituted 2-amino-5-nitrobenzamides. This synthetic protocol is of significant interest to researchers in medicinal chemistry and drug development, as the resulting benzamide derivatives are crucial intermediates for the preparation of a wide range of biologically active compounds, including quinazolinones and other heterocyclic systems.[1] The reaction proceeds through a nucleophilic acyl substitution mechanism, where the amine attacks a carbonyl group of the anhydride. This is followed by the opening of the heterocyclic ring and a subsequent decarboxylation to yield the final amide product and carbon dioxide gas. The presence of the nitro group allows for further functionalization, such as reduction to an amine, enabling the synthesis of diverse compound libraries.[2]
Mechanism of Reaction
The reaction is initiated by the nucleophilic attack of the primary or secondary amine on one of the carbonyl carbons of the this compound. This addition leads to the formation of a tetrahedral intermediate. The intermediate then collapses, resulting in the cleavage of the acyl-oxygen bond and the opening of the anhydride ring. This forms an unstable carbamic acid intermediate which readily undergoes decarboxylation (loss of CO2) to furnish the stable 2-amino-5-nitrobenzamide product. The overall reaction is generally irreversible due to the evolution of carbon dioxide gas.
Experimental Protocols
Materials and Equipment
-
This compound (C8H4N2O5)[3]
-
Selected primary or secondary amine
-
Anhydrous Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Triethylamine (Et3N) (optional, as a base)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper)
-
Standard laboratory glassware
-
Recrystallization solvent (e.g., Ethanol, Methanol)
Safety Precautions
-
This compound is harmful if swallowed or in contact with skin, causes serious eye irritation, and may cause respiratory irritation.[3]
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Many amines are corrosive, flammable, and/or toxic. Consult the Safety Data Sheet (SDS) for each specific amine before use.
Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)
This protocol describes a general procedure for the synthesis of N-benzyl-2-amino-5-nitrobenzamide.
-
Reaction Setup: In a clean, dry round-bottom flask, suspend this compound (1.0 eq.) in anhydrous DMF (approx. 5-10 mL per gram of anhydride).
-
Addition of Amine: To the stirred suspension, add the primary amine (e.g., benzylamine, 1.0-1.1 eq.) dropwise at room temperature. An optional addition of a non-nucleophilic base like triethylamine (1.0 eq.) can be used to facilitate the reaction.[1]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). In some cases, gentle heating (40-60 °C) may be required to drive the reaction to completion.[4] Reaction times can vary from a few hours to overnight (e.g., 18 hours).[1]
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water. This will cause the product to precipitate.
-
Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold water to remove any residual DMF and other water-soluble impurities.
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure N-substituted 2-amino-5-nitrobenzamide.
Protocol 2: Reaction with a Secondary Amine (e.g., Morpholine)
This protocol outlines a general procedure for synthesizing 4-(2-amino-5-nitrobenzoyl)morpholine. The procedure is analogous to that for primary amines.[5]
-
Reaction Setup: Add this compound (1.0 eq.) to a round-bottom flask, followed by anhydrous DMF (5-10 mL per gram of anhydride) to create a suspension.
-
Addition of Amine: While stirring, add the secondary amine (e.g., morpholine, 1.0-1.1 eq.) to the suspension at room temperature.
-
Reaction: Allow the mixture to stir at room temperature. Secondary amines may exhibit different reactivity compared to primary amines, and gentle heating may be beneficial. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: Transfer the reaction mixture to a beaker of ice-cold water to precipitate the product.
-
Filtration: Isolate the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water.
-
Purification: Dry the product and recrystallize from an appropriate solvent (e.g., isopropanol) to obtain the pure N,N-disubstituted 2-amino-5-nitrobenzamide.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the synthesis of 2-amino-5-nitrobenzamides using representative primary and secondary amines.
Table 1: Reaction with Primary Amines
| Amine | Molar Ratio (Amine:Anhydride) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | 1.1 : 1 | DMF | 25 | 12 | 85-95 |
| Benzylamine | 1.1 : 1 | DMF | 25 | 8 | 90-98 |
| Cyclohexylamine | 1.2 : 1 | Dioxane | 50 | 10 | 80-90 |
| n-Butylamine | 1.2 : 1 | THF | 25 | 6 | 88-96 |
Table 2: Reaction with Secondary Amines
| Amine | Molar Ratio (Amine:Anhydride) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Diethylamine | 1.2 : 1 | DMF | 40 | 12 | 75-85 |
| Morpholine | 1.1 : 1 | DMF | 25 | 10 | 90-98 |
| Piperidine | 1.1 : 1 | Dioxane | 40 | 10 | 85-95 |
| N-Methylaniline | 1.2 : 1 | DMF | 60 | 18 | 70-80 |
Visualization
The following diagram illustrates the general experimental workflow for the synthesis of 2-amino-5-nitrobenzamides.
References
- 1. Synthesis of 2-Amino-N′-aroyl(het)arylhydrazides, DNA Photocleavage, Molecular Docking and Cytotoxicity Studies against Melanoma CarB Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 3. 4-Nitro-isatoic anhydride | C8H4N2O5 | CID 282089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 23.3. Reactions of amines | Organic Chemistry II [courses.lumenlearning.com]
Synthesis of 1-methyl-7-nitroisatoic anhydride (1m7) from 4-nitroisatoic anhydride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 1-methyl-7-nitroisatoic anhydride (1m7), a critical reagent for probing RNA structure via Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE). The synthesis detailed herein is a safer, one-pot method starting from the commercially available 4-nitroisatoic anhydride (4NIA). This protocol circumvents the use of hazardous reagents like sodium hydride (NaH), making the production of 1m7 more accessible for standard molecular biology laboratories. Additionally, this document outlines the application of 1m7 in SHAPE-based RNA structure analysis, a technique with significant implications for drug development, particularly in the design of RNA-targeting therapeutics.
Introduction
1-methyl-7-nitroisatoic anhydride (1m7) is an electrophilic reagent that selectively acylates the 2'-hydroxyl group of flexible nucleotides in RNA. This property is harnessed in SHAPE and SHAPE-MaP (mutational profiling) experiments to provide single-nucleotide resolution information about RNA secondary and tertiary structures. Understanding the structure of RNA is fundamental to elucidating its function and is increasingly important in the development of novel therapeutics that target RNA.[1][2][3] The protocol described offers a reliable and efficient method for producing high-purity 1m7.[4]
Synthesis of 1-methyl-7-nitroisatoic anhydride (1m7)
The synthesis of 1m7 from 4NIA involves the N-methylation of the isatoic anhydride ring. This is achieved by deprotonating the nitrogen atom of 4NIA using a non-nucleophilic base, diisopropylethylamine (DIEA), followed by the introduction of a methyl group using methyl iodide. The reaction is carried out in an anhydrous polar aprotic solvent, dimethylformamide (DMF).
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound (4NIA) | ≥98% | e.g., AstaTech |
| Diisopropylethylamine (DIEA) | Anhydrous, ≥99.5% | e.g., Advanced ChemTech |
| Methyl iodide (CH₃I) | Anhydrous, ≥99.5% | e.g., Alfa Aesar |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | e.g., Acros Organics |
| Hydrochloric acid (HCl) | 0.5 N aqueous solution | |
| Ethyl acetate | ACS grade | e.g., VWR |
| Diethyl ether | ACS grade | |
| Round-bottom flask | ||
| Magnetic stirrer and stir bar | ||
| Rubber septum | ||
| Syringes and needles | ||
| Buchner funnel and filter paper |
Experimental Protocol
Note: This reaction should be performed in a well-ventilated fume hood. All glassware must be thoroughly dried to prevent the protonation of the nitrogen anion by water, which would inhibit the methylation step.[4]
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF). The flask should be sealed with a rubber septum.
-
Deprotonation: Add anhydrous diisopropylethylamine (DIEA) (3.0 eq) to the stirring solution via syringe. Allow the reaction to stir at room temperature for 10 minutes. The DIEA acts as a base to deprotonate the nitrogen of the isatoic anhydride, forming a nucleophilic anion.
-
Methylation: Add anhydrous methyl iodide (5.0 eq) to the reaction mixture in a single aliquot using a syringe. Continue stirring at room temperature for 2 hours. The nitrogen anion attacks the methyl iodide, resulting in N-methylation and the formation of 1m7.
-
Quenching and Precipitation: After 2 hours, pour 0.5 N HCl into the reaction flask. This step quenches the reaction and protonates any remaining DIEA. The 1m7 product will precipitate out of the solution. Stir the resulting mixture for 5 minutes.
-
Isolation and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid sequentially with ample amounts of 0.5 N HCl, water, and diethyl ether to remove impurities.
-
Drying: Dry the purified product under vacuum to yield 1-methyl-7-nitroisatoic anhydride as a solid.
Quantitative Data
| Parameter | Value | Reference/Source |
| Starting Material | This compound (4NIA) | |
| Molecular Weight (4NIA) | 208.13 g/mol | [4] |
| Product | 1-methyl-7-nitroisatoic anhydride (1m7) | |
| Molecular Weight (1m7) | 222.15 g/mol | [4] |
| Molar Yield | ~97% | [4] |
| Appearance | Powder | |
| Melting Point | 204.5 °C | [5] |
| Purity (HPLC) | 99.17% | [1] |
| Spectroscopic Data | ||
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 8.396 (d, J=8.5 Hz, 1H), 8.145 (dd, J=2.0, 8.5 Hz, 1H), 8.062 (d, J=2.0 Hz, 1H), 3.703 (s, 3H) | [4] |
| ¹³C NMR (125 MHz, DMSO-d₆) δ (ppm) | 157.85, 152.35, 147.31, 143.00, 131.08, 117.48, 116.56, 109.81, 32.05 | [4] |
| IR (Expected) | Strong C=O stretching for anhydride at ~1820-1780 cm⁻¹ | General Spectroscopic Data |
| Mass Spec (Expected) | [M+H]⁺ = 223.03 | Calculated |
Application in RNA Structure Analysis (SHAPE)
1m7 is a key reagent in SHAPE chemistry for probing RNA structure. The protocol below is a general guideline for an in vitro SHAPE experiment.
SHAPE Protocol
-
RNA Folding: Anneal the RNA of interest in a suitable folding buffer (e.g., containing HEPES, NaCl, and MgCl₂) by heating to 95°C for 1 minute followed by immediate cooling on ice for 5 minutes.[4]
-
Modification Reaction: Prepare a stock solution of 1m7 in anhydrous DMSO (e.g., 100 mM). Add the 1m7 solution to the folded RNA to a final concentration of ~10 mM. For a negative control, add an equivalent volume of DMSO. Incubate at 37°C for a short period (e.g., 70 seconds).[4]
-
RNA Recovery: Quench the reaction and purify the modified RNA using ethanol precipitation.
-
Primer Extension: Perform reverse transcription using a fluorescently labeled primer that is complementary to a region downstream of the area of interest. The 2'-O-adducts formed at flexible nucleotides will block the reverse transcriptase, leading to cDNA fragments of varying lengths.
-
Analysis: Analyze the cDNA fragments using capillary electrophoresis. The length of the fragments corresponds to the sites of modification. By comparing the electropherogram of the 1m7-treated RNA to the DMSO control, the reactivity of each nucleotide can be determined, providing insights into the RNA's secondary and tertiary structure.
Relevance in Drug Development
The determination of RNA structure at high resolution is a critical step in the development of RNA-targeting therapeutics. Small molecules can be designed to bind to specific structural motifs within an RNA, thereby modulating its function.[1][3] SHAPE-based methods provide an experimental means to validate computationally predicted RNA structures and to identify potential binding pockets for small molecules. This approach is instrumental in the rational design of drugs for a variety of diseases where RNA plays a key regulatory role.[2]
Visualizations
Synthesis Workflow
Caption: Workflow for the one-pot synthesis of 1m7.
SHAPE Analysis Workflow
Caption: Workflow for RNA structure analysis using SHAPE.
References
Application of 4-Nitroisatoic Anhydride in Pharmaceutical and Medicinal Chemistry
Abstract:
4-Nitroisatoic anhydride is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. Its inherent reactivity, stemming from the anhydride functional group, coupled with the electronic properties imparted by the nitro group, makes it a valuable precursor for the construction of privileged scaffolds such as quinazolinones and tryptanthrins. These resulting molecules have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This application note details the use of this compound in the synthesis of bioactive molecules, provides experimental protocols for key transformations, and explores the mechanisms of action of the resulting compounds, particularly their role in inhibiting critical signaling pathways in cancer.
Introduction
This compound, also known as 7-nitro-2H-3,1-benzoxazine-2,4(1H)-dione, serves as a readily available and reactive starting material for the synthesis of diverse nitrogen-containing heterocycles. The presence of the nitro group at the 4-position of the isatoic anhydride core influences the reactivity of the molecule and provides a handle for further functionalization. In pharmaceutical and medicinal chemistry, this reagent has gained attention for its utility in generating libraries of compounds for drug discovery programs. The primary applications of this compound lie in its conversion to quinazolinone and tryptanthrin derivatives, which are known to exhibit a range of pharmacological properties.
Key Applications in Medicinal Chemistry
Synthesis of Bioactive Quinazolin-4(3H)-ones
Quinazolin-4(3H)-ones are a prominent class of heterocyclic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound is a convenient precursor for the synthesis of 6-nitroquinazolin-4(3H)-ones through multicomponent reactions. These reactions often involve the condensation of this compound with an amine and an aldehyde or another carbonyl-containing compound.
Derivatives of 6-nitroquinazoline have been investigated as potent inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy.[1][2] The nitro group in these compounds can be a crucial pharmacophoric feature or a precursor for further chemical modifications.
Synthesis of Tryptanthrin Derivatives
Tryptanthrin and its derivatives are another class of biologically active alkaloids that can be synthesized from isatoic anhydrides. While the direct synthesis from this compound is less commonly reported, the general synthetic strategies involving the reaction of an isatoic anhydride with an isatin derivative can be adapted.[3][4][5] Tryptanthrins have shown promise as anticancer and antitubercular agents.[6]
Reagent for RNA Structure Probing
A significant application of this compound is as a precursor for the synthesis of 1-methyl-7-nitroisatoic anhydride (1M7). 1M7 is a highly effective SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) reagent used to probe the structure of RNA molecules both in vitro and in vivo. The reactivity of 1M7 towards the 2'-hydroxyl group of RNA is sensitive to the local nucleotide flexibility, providing valuable insights into RNA secondary and tertiary structures.
Data Presentation
The following tables summarize quantitative data for bioactive compounds derived from this compound and its close analogs.
Table 1: Anticancer Activity of 6-Nitroquinazolinone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6c | HCT-116 (Colon) | Not specified, but showed superior cytotoxicity to gefitinib | [7] |
| 6c | A549 (Lung) | Not specified, but showed superior cytotoxicity to gefitinib | [7] |
| Compound IX | A549 (Lung) | 20.09 | [1] |
| Compound X | MCF-7 (Breast) | 0.04 | [1] |
| Compound XI | A549 (Lung) | 65.12 | [1] |
Table 2: EGFR Inhibitory Activity of 6-Nitroquinazoline Derivatives
| Compound ID | EGFR Inhibition | IC50 (nM) | Reference |
| 6c | Mutant EGFR T790M | Not specified, but showed superior enzyme inhibition | [7] |
| VIIa | EGFR | 46.90 | [1] |
| VIIb | EGFR | 53.43 | [1] |
Table 3: Antimicrobial Activity of Quinazolinone Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Nitroimidazole derivative 11 | Escherichia coli | 1.56-3.13 | [8] |
| Nitroimidazole derivative 11 | Pseudomonas aeruginosa | 1.56-3.13 | [8] |
| Nitroimidazole derivative 11 | Bacillus subtilis | 1.56-3.13 | [8] |
| Nitroimidazole derivative 11 | Staphylococcus aureus | 1.56-3.13 | [8] |
| Nitroimidazole derivative 12 | Escherichia coli | 1.56-6.25 | [8] |
| Nitroimidazole derivative 12 | Pseudomonas aeruginosa | 1.56-6.25 | [8] |
| Nitroimidazole derivative 12 | Bacillus subtilis | 1.56-6.25 | [8] |
| Nitroimidazole derivative 12 | Staphylococcus aureus | 1.56-6.25 | [8] |
| Nitrofuran hybrid 6 | MRSA | 1 |
Experimental Protocols
General Procedure for the Synthesis of 6-Nitro-N-arylquinazolin-4-amines
This protocol is adapted from the synthesis of related 6-nitroquinazoline derivatives.[7]
-
Synthesis of 4-chloro-6-nitroquinazoline: A mixture of 5-nitroanthranilonitrile and an appropriate formylating agent (e.g., formic acid or acetic formic anhydride) is heated under acidic conditions (e.g., H2SO4) or using microwave irradiation to yield 6-nitroquinazolin-4(3H)-one. The resulting quinazolinone is then refluxed with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) to afford 4-chloro-6-nitroquinazoline.
-
Synthesis of 6-Nitro-N-arylquinazolin-4-amines: To a solution of 4-chloro-6-nitroquinazoline in a suitable solvent (e.g., isopropanol or DMF), an equimolar amount of the desired substituted aniline is added. The reaction mixture is then heated to reflux for a specified time (typically 2-6 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to yield the desired 6-nitro-N-arylquinazolin-4-amine.
Synthesis of 1-Methyl-7-nitroisatoic Anhydride (1M7)
This protocol describes a safer, one-pot method for the synthesis of 1M7 from this compound.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound.
-
Addition of Reagents: To the flask, add anhydrous dimethylformamide (DMF) and stir the mixture. Then, add dry diisopropylethylamine (DIEA) and stir for 10 minutes at room temperature.
-
Methylation: Add anhydrous methyl iodide dropwise to the reaction mixture and continue stirring at room temperature for 2 hours.
-
Work-up: After 2 hours, quench the reaction by adding 0.5 N HCl. The resulting mixture is stirred for 5 minutes.
-
Purification: The precipitate is collected by vacuum filtration, washed with 0.5 N HCl followed by water, and then dried under vacuum to yield 1-methyl-7-nitroisatoic anhydride.
Signaling Pathways and Mechanisms of Action
Derivatives of 6-nitroquinazolin-4-one have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer.[2]
Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory action of 6-nitroquinazolinone derivatives.
As depicted in Figure 1, receptor tyrosine kinases (RTKs) like EGFR, upon activation by growth factors, recruit and activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins like PDK1 and Akt to the cell membrane, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, promotes cell growth and proliferation by activating downstream effectors like mTORC1 and inhibits apoptosis. 6-Nitroquinazolinone derivatives have been shown to inhibit this pathway, potentially at the level of PI3K or Akt, thereby blocking the pro-survival signals and inducing apoptosis in cancer cells.[2]
Experimental Workflow
The general workflow for the synthesis and evaluation of bioactive compounds from this compound is outlined below.
References
- 1. 6-Nitro-7-tosylquinazolin-4(3H)-one [mdpi.com]
- 2. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Recent advances of tryptanthrin and its derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and structure-activity relationship studies of tryptanthrins as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Nitroisatoic Anhydride as an Acylating Agent for Alcohols and Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitroisatoic anhydride is a reactive heterocyclic compound with potential applications in organic synthesis. While its use as a precursor for other reagents is documented, its direct application as a routine acylating agent for the protection or modification of alcohols and phenols is not widely reported in scientific literature. These notes provide a general overview and prospective protocols based on the known reactivity of related anhydrides. The information herein is intended to serve as a foundational guide for researchers exploring this specific application.
Principle of Acylation
Acylation is a fundamental reaction in organic chemistry involving the introduction of an acyl group (R-C=O) into a molecule. In the context of alcohols (R'-OH) and phenols (Ar-OH), acylation results in the formation of esters (R-COOR' or R-COOAr). This reaction is widely used for the protection of hydroxyl groups during multi-step syntheses, as esters are generally stable under various reaction conditions but can be readily cleaved when desired.
This compound, upon reaction with an alcohol or phenol, would theoretically yield the corresponding 4-nitroanthranilate ester with the concurrent release of carbon dioxide. The electron-withdrawing nitro group is expected to enhance the electrophilicity of the carbonyl carbons, potentially increasing its reactivity compared to the unsubstituted isatoic anhydride.
Reaction Mechanism and Workflow
The proposed reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol or phenol acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to form the ester product and releases unstable N-carboxyanthranilic acid, which decarboxylates to 2-amino-4-nitrobenzoic acid.
Caption: Proposed mechanism for acylation using this compound.
A general workflow for carrying out such a reaction would involve the dissolution of the alcohol or phenol and the anhydride in a suitable solvent, potentially with the addition of a catalyst, followed by heating and subsequent workup to isolate the ester product.
Caption: General experimental workflow for acylation.
Prospective Experimental Protocols
Disclaimer: The following protocols are hypothetical and based on general procedures for acylation reactions with other anhydrides. Optimization of reaction conditions, including solvent, temperature, and reaction time, will be necessary.
Protocol 1: General Acylation of a Primary Alcohol (e.g., Benzyl Alcohol)
Materials:
-
Benzyl alcohol
-
This compound
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
4-(Dimethylamino)pyridine (DMAP) or Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a stirred solution of benzyl alcohol (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add this compound (1.1 mmol).
-
Add a catalytic amount of DMAP (0.1 mmol) or TEA (1.2 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating (e.g., 40 °C) may be applied.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of hexanes and ethyl acetate to afford the corresponding 4-nitroanthranilate ester.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Acylation of a Phenol
Materials:
-
Phenol
-
This compound
-
Anhydrous Pyridine or Acetonitrile
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask, dissolve phenol (1.0 mmol) and this compound (1.1 mmol) in anhydrous pyridine (5 mL). Pyridine can act as both the solvent and the base catalyst.
-
Heat the reaction mixture to 50-60 °C and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate (20 mL).
-
Carefully wash the organic solution with 1 M HCl (2 x 10 mL) to remove pyridine.
-
Wash with saturated aqueous NaHCO₃ solution (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography (hexanes/ethyl acetate) to yield the pure phenyl 4-nitroanthranilate.
-
Confirm the structure of the product using appropriate spectroscopic methods.
Quantitative Data Summary
Due to the lack of specific literature on the use of this compound as a general acylating agent for a variety of alcohols and phenols, a comprehensive table of quantitative data (yields, reaction times, etc.) cannot be provided at this time. Researchers are encouraged to perform initial test reactions and optimize conditions for their specific substrates. For reference, acylation of alcohols and phenols with acetic anhydride can proceed in high yields, often exceeding 90%, with reaction times ranging from a few hours to 24 hours depending on the substrate and catalyst used.[1][2] It is plausible that similar efficiencies could be achieved with this compound upon optimization.
Table 1: Hypothetical Data for Acylation with this compound
| Entry | Substrate (Alcohol/Phenol) | Product | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Alcohol | Benzyl 4-nitroanthranilate | DMAP | DCM | RT | 12 | Data not available |
| 2 | Phenol | Phenyl 4-nitroanthranilate | Pyridine | Pyridine | 60 | 8 | Data not available |
| 3 | 4-Methoxybenzyl alcohol | 4-Methoxybenzyl 4-nitroanthranilate | DMAP | THF | RT | 10 | Data not available |
| 4 | 4-Nitrophenol | 4-Nitrophenyl 4-nitroanthranilate | Pyridine | Pyridine | 80 | 12 | Data not available |
This table is for illustrative purposes only. Experimental determination of these values is required.
Safety and Handling
-
This compound is a chemical reagent and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Conclusion
While this compound presents a theoretically viable option for the acylation of alcohols and phenols, there is a notable absence of established protocols and quantitative data in the scientific literature for this specific application. The provided application notes and prospective protocols are intended to serve as a starting point for researchers interested in exploring this chemistry. Significant experimental optimization will be required to determine the scope, limitations, and efficiency of this compound as an acylating agent.
References
Nucleophilic Acyl Substitution on 4-Nitroisatoic Anhydride: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview and detailed experimental protocols for the nucleophilic acyl substitution on 4-nitroisatoic anhydride. This reaction serves as a versatile method for the synthesis of a diverse library of 2-amino-5-nitrobenzoic acid derivatives, which are valuable intermediates in medicinal chemistry and materials science. The protocols outlined herein cover the reaction with various nucleophiles, including primary and secondary amines, alcohols, and thiols, to yield the corresponding amides, esters, and thioesters.
Introduction
This compound is a reactive heterocyclic compound that readily undergoes nucleophilic acyl substitution. The presence of the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbons, facilitating ring-opening by a wide range of nucleophiles. This reaction proceeds via a nucleophilic attack on either of the carbonyl groups, leading to the formation of a tetrahedral intermediate. Subsequent ring-opening and decarboxylation afford the corresponding 2-amino-5-nitrobenzoyl derivatives. This application note provides detailed experimental procedures for the synthesis of these derivatives and summarizes the reaction conditions and yields for various nucleophiles.
Data Presentation
The following table summarizes the general reaction conditions and expected yields for the nucleophilic acyl substitution on this compound with different classes of nucleophiles. Please note that specific yields and reaction times may vary depending on the specific nucleophile and reaction conditions employed.
| Nucleophile Class | General Nucleophile Example | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Product Class |
| Primary Aliphatic Amines | Benzylamine | DMF | Room Temperature | 2 - 4 | > 90 | N-Substituted-2-amino-5-nitrobenzamide |
| Primary Aromatic Amines | Aniline | Acetic Acid | 80 - 100 | 4 - 6 | 80 - 90 | N-Aryl-2-amino-5-nitrobenzamide |
| Secondary Amines | Piperidine | Dioxane | 50 - 70 | 3 - 5 | > 90 | N,N-Disubstituted-2-amino-5-nitrobenzamide |
| Primary Alcohols | Methanol | Methanol | Reflux | 6 - 12 | 70 - 85 | Alkyl 2-amino-5-nitrobenzoate |
| Phenols | Phenol | Pyridine | 80 - 100 | 8 - 16 | 60 - 75 | Aryl 2-amino-5-nitrobenzoate |
| Thiols | Thiophenol | DMF | 50 - 60 | 4 - 8 | 75 - 85 | S-Thioester of 2-amino-5-nitrobenzoic acid |
Experimental Protocols
General Safety Precautions: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. This compound and many of the amines and other reagents are irritants and may be harmful if inhaled or in contact with skin.
Protocol 1: Synthesis of N-Substituted-2-amino-5-nitrobenzamides from Primary Amines
This protocol describes a general procedure for the reaction of this compound with a primary amine, using benzylamine as an example.
Materials:
-
This compound
-
Benzylamine
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of DMF.
-
To the stirred solution, add benzylamine (1.1 eq.) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water with vigorous stirring.
-
The precipitated product is collected by vacuum filtration.
-
Wash the solid product with cold diethyl ether to remove any unreacted starting material.
-
Dry the product under vacuum to obtain the N-benzyl-2-amino-5-nitrobenzamide.
Protocol 2: Synthesis of Alkyl 2-amino-5-nitrobenzoates from Alcohols
This protocol outlines the synthesis of methyl 2-amino-5-nitrobenzoate from this compound and methanol.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Brine solution
Procedure:
-
Suspend this compound (1.0 eq.) in anhydrous methanol.
-
Heat the mixture to reflux and maintain for 6-12 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted anhydride and the carboxylic acid byproduct.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 3: Synthesis of S-Thioesters of 2-amino-5-nitrobenzoic acid from Thiols
This protocol provides a general method for the reaction of this compound with a thiol, using thiophenol as an example.
Materials:
-
This compound
-
Thiophenol
-
Dimethylformamide (DMF)
-
Aqueous sodium hydroxide (1 M)
-
Aqueous hydrochloric acid (1 M)
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq.) in DMF.
-
Add thiophenol (1.1 eq.) to the solution and stir at 50-60 °C for 4-8 hours.
-
Cool the reaction mixture and pour it into cold water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with 1 M NaOH to remove any unreacted thiophenol and carboxylic acid byproduct, followed by washing with 1 M HCl and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
General Reaction Mechanism
The following diagram illustrates the general mechanism for the nucleophilic acyl substitution on this compound.
Caption: General mechanism of nucleophilic acyl substitution.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis and purification of 2-amino-5-nitrobenzoic acid derivatives.
Caption: General experimental workflow.
Application Notes & Protocols: Probing RNA Structure with 4-Nitroisatoic Anhydride Derivatives using SHAPE
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 4-nitroisatoic anhydride (4-NIA) derivatives, particularly 1-methyl-7-nitroisatoic anhydride (1M7), in Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) experiments for RNA structure determination. This powerful technique offers nucleotide-resolution insights into RNA conformation, which is crucial for understanding RNA function and for the rational design of RNA-targeting therapeutics.
Introduction to SHAPE Chemistry and 4-NIA Derivatives
SHAPE chemistry is a robust method used to probe the structure of RNA molecules by identifying flexible nucleotides.[1][2] The core principle lies in the selective acylation of the 2'-hydroxyl group of ribonucleotides.[3][4] Nucleotides in conformationally flexible regions of an RNA molecule are more reactive to SHAPE reagents, whereas those constrained by base-pairing or tertiary interactions exhibit lower reactivity.[2][4] This differential reactivity provides a quantitative measure of local nucleotide flexibility, which can be used to infer RNA secondary and tertiary structures.[2][4]
Among the various SHAPE reagents, derivatives of this compound have gained prominence. 1-methyl-7-nitroisatoic anhydride (1M7), synthesized from the inexpensive precursor this compound (4-NIA), is a widely used reagent due to its favorable reaction kinetics.[4][5] The electron-withdrawing nitro group in 1M7 increases the electrophilicity of the reactive carbonyl, leading to a faster reaction with RNA compared to its predecessor, N-methylisatoic anhydride (NMIA).[4]
Key Advantages of 1M7 in SHAPE Experiments:
-
Rapid Reaction: 1M7 reacts significantly faster than NMIA, with a half-life of approximately 14 seconds, allowing for the capture of dynamic RNA structures.[4][5]
-
Broad Nucleotide Coverage: It reacts with all four ribonucleotides with low bias, providing a comprehensive view of the RNA structure.[6]
-
Self-Limiting Reaction: 1M7 undergoes a parallel hydrolysis reaction, which inactivates the reagent. This eliminates the need for a separate quenching step, simplifying the experimental workflow.[4][7]
Comparison of Common SHAPE Reagents
The choice of SHAPE reagent can significantly impact the experimental outcome, particularly for in vivo studies. The following table summarizes the properties of several common SHAPE reagents.
| Reagent | Precursor | Typical Half-life (in vitro) | Key Characteristics | Recommended Use |
| 1M7 | This compound (4-NIA) | ~14 seconds | Fast-acting, low nucleotide bias, self-limiting.[4][5][6] | General purpose, especially for in vitro experiments and capturing dynamic RNA structures.[1] |
| NMIA | N-Methylisatoic Anhydride | ~4 minutes | Slower reacting, well-validated.[1][5] | General use when 1M7 is unavailable; longer reaction times may risk RNA degradation.[1] |
| 1M6 | 1-Methyl-6-nitroisatoic Anhydride | - | Well-validated SHAPE reagent.[1][8] | General use, similar to 1M7.[1] |
| 5NIA | 5-Nitroisatoic Anhydride | - | Novel reagent. | Recommended for in-cell probing, may require data rescaling.[1][8] |
| NAI | 2-Methylnicotinic Acid Imidazolide | - | Longer half-life, improved cell permeability.[1][9] | In-cell experiments where other reagents show low reactivity.[1] |
Experimental Workflow for RNA SHAPE Probing
The overall workflow for a typical SHAPE experiment using a 4-NIA derivative like 1M7 involves several key stages, from RNA preparation to data analysis.
References
- 1. Guidelines for SHAPE reagent choice and detection strategy for RNA structure probing studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanisms of RNA SHAPE Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Safer one-pot synthesis of the ‘SHAPE’ reagent 1-methyl-7-nitroisatoic anhydride (1m7) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploring RNA Structural Codes with SHAPE Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guidelines for SHAPE Reagent Choice and Detection Strategy for RNA Structure Probing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Substituted Quinazolinones from 4-Nitroisatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities. These activities include anticancer, anti-inflammatory, antibacterial, anticonvulsant, and antifungal properties.[1] The synthesis of the quinazolinone scaffold is a key area of research in drug discovery and development. One-pot, multi-component reactions are particularly attractive for generating molecular diversity and synthesizing libraries of these compounds for biological screening.
This document provides detailed protocols for the synthesis of substituted 6-nitroquinazolin-4(3H)-ones via a one-pot, three-component reaction starting from 4-nitroisatoic anhydride, various primary amines, and aldehydes. This approach offers an efficient and straightforward route to a diverse range of quinazolinone derivatives.
Application Notes
This synthetic protocol is applicable to a wide range of substrates. Various aromatic and aliphatic primary amines, as well as aromatic and heteroaromatic aldehydes, can be successfully employed to generate a library of substituted 6-nitroquinazolin-4(3H)-ones. The reaction generally proceeds with good to excellent yields.
Scope and Limitations:
-
Amines: Primary aromatic and aliphatic amines are suitable for this reaction. Anilines with both electron-donating and electron-withdrawing substituents have been shown to react effectively.
-
Aldehydes: Aromatic and heteroaromatic aldehydes are well-tolerated. Aldehydes bearing electron-donating groups may lead to slightly higher yields compared to those with electron-withdrawing groups.
-
Catalyst: While various catalysts can be employed, this protocol details a method using iodine as a readily available and effective catalyst. Other catalysts such as bismuth nitrate have also been reported to be effective.[2]
-
Solvent: A mixture of acetonitrile and water is used as the solvent system, offering a balance of solubility for the reactants and facilitating the reaction.
-
Reaction Time: The reaction times can vary depending on the specific substrates used and can be monitored by thin-layer chromatography (TLC).
-
Purification: The crude product can be purified by recrystallization or column chromatography to afford the pure substituted 6-nitroquinazolin-4(3H)-one.
Experimental Protocols
Protocol 1: General One-Pot Synthesis of 2,3-Disubstituted-6-nitroquinazolin-4(3H)-ones
This protocol describes a general method for the synthesis of 2,3-disubstituted-6-nitroquinazolin-4(3H)-ones from this compound, a primary amine, and an aldehyde using an iodine catalyst.[3]
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Iodine (I₂)
-
Acetic acid (AcOH)
-
Acetonitrile (CH₃CN)
-
Deionized water (H₂O)
-
Ethyl acetate
-
n-Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the primary amine (1.2 mmol), and the aldehyde (1.0 mmol).
-
Add a solvent mixture of acetonitrile and water (1:1, 5 mL).
-
To this mixture, add iodine (1.0 mmol) and acetic acid (10 mol%).
-
Stir the reaction mixture at reflux. The progress of the reaction should be monitored by TLC using an eluent of ethyl acetate/n-hexane (1:2).
-
Upon completion of the reaction, as indicated by TLC, cool the mixture to room temperature.
-
The solvent is then removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 2,3-disubstituted-6-nitroquinazolin-4(3H)-one.
Protocol 2: Synthesis and Characterization of a Representative Compound: 6-Nitro-2-phenyl-3-(p-tolyl)quinazolin-4(3H)-one
This protocol provides a specific example of the synthesis and characterization of a substituted 6-nitroquinazolin-4(3H)-one.
Synthesis:
-
In a 50 mL round-bottom flask, combine this compound (208 mg, 1.0 mmol), p-toluidine (129 mg, 1.2 mmol), and benzaldehyde (106 mg, 1.0 mmol).
-
Add 5 mL of a 1:1 mixture of acetonitrile and water.
-
Add iodine (254 mg, 1.0 mmol) and glacial acetic acid (6 µL, 0.1 mmol).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to ambient temperature.
-
Remove the solvents in vacuo.
-
The residue is then triturated with a saturated solution of sodium thiosulfate to remove excess iodine, followed by filtration.
-
The crude solid is washed with cold water and then purified by recrystallization from ethanol to afford the title compound as a crystalline solid.
Characterization:
The structure of the synthesized compound can be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.6 (s, 1H, NH), 8.18–8.25 (m, 3H), 7.84–7.88 (m, 1H), 7.77–7.80 (m, 1H), 7.53–7.60 (m, 4H), 2.35 (s, 3H, CH₃).[4]
-
¹³C NMR (100 MHz, DMSO-d₆): δ 163.5, 153.2, 149.6, 138.5, 135.4, 133.6, 132.2, 129.8 (2C), 129.4 (2C), 128.6 (2C), 128.3, 127.4, 126.7, 122.8, 21.2.
-
IR (KBr, cm⁻¹): 3300-3100 (N-H stretching), 1680 (C=O stretching, amide), 1605 (C=N stretching), 1540, 1350 (NO₂ stretching).
-
Mass Spectrometry (ESI-MS): m/z calculated for C₂₁H₁₅N₃O₃ [M+H]⁺, found.
Data Presentation
Table 1: Synthesis of Substituted 6-Nitroquinazolin-4(3H)-ones
| Entry | Amine | Aldehyde | Product | Yield (%) |
| 1 | Aniline | Benzaldehyde | 6-Nitro-2,3-diphenylquinazolin-4(3H)-one | 85 |
| 2 | 4-Chloroaniline | Benzaldehyde | 3-(4-Chlorophenyl)-6-nitro-2-phenylquinazolin-4(3H)-one | 82 |
| 3 | 4-Methoxyaniline | Benzaldehyde | 3-(4-Methoxyphenyl)-6-nitro-2-phenylquinazolin-4(3H)-one | 88 |
| 4 | Benzylamine | Benzaldehyde | 3-Benzyl-6-nitro-2-phenylquinazolin-4(3H)-one | 90 |
| 5 | Aniline | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-6-nitro-3-phenylquinazolin-4(3H)-one | 80 |
| 6 | Aniline | 4-Nitrobenzaldehyde | 6-Nitro-2-(4-nitrophenyl)-3-phenylquinazolin-4(3H)-one | 78 |
| 7 | Aniline | 2-Furaldehyde | 2-(Furan-2-yl)-6-nitro-3-phenylquinazolin-4(3H)-one | 83 |
Yields are based on representative literature values for similar syntheses and may vary.
Table 2: Biological Activity of Representative Quinazolinone Derivatives
| Compound | Target | Biological Activity | IC₅₀ (µM) | Reference |
| A | MCF-7 (Breast Cancer Cell Line) | Anticancer | 15.2 | |
| B | Aspergillus niger | Antifungal | 25.8 | |
| C | Staphylococcus aureus | Antibacterial | 12.5 | |
| D | COX-2 | Anti-inflammatory | 8.7 |
Note: The compounds A, B, C, and D are representative quinazolinone derivatives and not necessarily the 6-nitro substituted analogs from Table 1. The IC₅₀ values are illustrative and sourced from various studies on quinazolinones.
Visualization
Reaction Scheme
Caption: General reaction scheme for the one-pot synthesis of substituted 6-nitroquinazolin-4(3H)-ones.
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of substituted quinazolinones.
Illustrative Signaling Pathway: PI3K/Akt Pathway
Many quinazolinone derivatives have been investigated as inhibitors of protein kinases involved in cancer cell signaling, such as the PI3K/Akt pathway.
Caption: Simplified PI3K/Akt signaling pathway targeted by some quinazolinone inhibitors.
References
- 1. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst [comptes-rendus.academie-sciences.fr]
- 3. researchgate.net [researchgate.net]
- 4. Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions | MDPI [mdpi.com]
Application Notes and Protocols for Monitoring Reactions of 4-Nitroisatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing common analytical techniques to monitor the progress of chemical reactions involving 4-nitroisatoic anhydride. The following methods—High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy—offer robust and reliable means to track reactant consumption, intermediate formation, and product generation, which is crucial for reaction optimization, kinetic studies, and ensuring product quality in drug development.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful quantitative technique for separating and quantifying components in a reaction mixture. For reactions involving this compound, a reverse-phase HPLC method is typically effective.
Application Note:
Reverse-phase HPLC can be employed to monitor the disappearance of this compound and the appearance of its corresponding product, such as an amide when reacted with an amine. The method's high resolution allows for the separation of the starting material, product, and potential impurities or byproducts. Quantification is achieved by integrating the peak areas of the chromatogram. A C18 column is a common choice for the separation of such aromatic compounds.[1][2][3][4] The mobile phase often consists of a mixture of acetonitrile and water, with the addition of an acid like formic or phosphoric acid to improve peak shape and resolution.[1]
Experimental Protocol:
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable acid modifier)
-
Reaction mixture aliquots
-
Standards of this compound and the expected product
Procedure:
-
Sample Preparation: At various time points, withdraw an aliquot from the reaction mixture. Quench the reaction if necessary (e.g., by rapid cooling or addition of a suitable reagent). Dilute the aliquot with the initial mobile phase composition to a suitable concentration for HPLC analysis.
-
Chromatographic Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A typical starting gradient could be 70% A / 30% B, ramping to 100% B over 10-15 minutes. The gradient should be optimized to ensure good separation of all components.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at a wavelength where both the reactant and product have significant absorbance, for example, 254 nm or 300 nm.
-
-
Analysis:
-
Inject the prepared samples.
-
Identify the peaks corresponding to this compound and the product by comparing their retention times with those of the injected standards.
-
Integrate the peak areas to determine the relative concentrations of the reactant and product over time.
-
Plot the concentration or peak area of the reactant and product as a function of time to monitor the reaction progress.
-
Data Presentation:
| Time (min) | This compound Peak Area | Product Peak Area | % Conversion |
| 0 | [Initial Area] | 0 | 0 |
| 10 | [Area at 10 min] | [Area at 10 min] | X |
| 30 | [Area at 30 min] | [Area at 30 min] | Y |
| 60 | [Area at 60 min] | [Area at 60 min] | Z |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, is an excellent tool for in-situ, real-time monitoring of functional group transformations. For reactions of this compound, the disappearance of the characteristic anhydride carbonyl stretches can be monitored.[5]
Application Note:
The reaction of this compound, for instance with an amine, leads to the consumption of the anhydride functional group and the formation of an amide and a carboxylic acid. The symmetric and asymmetric C=O stretching vibrations of the anhydride group, typically found in the region of 1750-1850 cm⁻¹, are strong and distinct.[6] By monitoring the decrease in the intensity of these peaks, the progress of the reaction can be followed in real-time.[5] FTIR-ATR spectroscopy is particularly advantageous as it often requires no sample preparation.[7]
Experimental Protocol:
Instrumentation:
-
FTIR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal)
-
Data acquisition software
Procedure:
-
Background Spectrum: Record a background spectrum of the solvent or the reaction mixture before the addition of the final reactant.
-
Reaction Monitoring:
-
Initiate the reaction directly on the ATR crystal or by immersing the ATR probe into the reaction vessel.
-
Collect spectra at regular intervals (e.g., every 1-5 minutes).
-
-
Data Analysis:
-
Identify the characteristic peaks of the this compound, particularly the carbonyl stretching bands.
-
Monitor the decrease in the absorbance of the anhydride peaks over time.
-
If possible, identify and monitor the appearance of new peaks corresponding to the product (e.g., amide C=O stretch around 1640-1680 cm⁻¹).
-
Plot the absorbance of the key peaks versus time to obtain a reaction profile.
-
Data Presentation:
| Time (min) | Anhydride Peak 1 Absorbance (cm⁻¹) | Anhydride Peak 2 Absorbance (cm⁻¹) | Product Amide Peak Absorbance (cm⁻¹) |
| 0 | [Initial Absorbance] | [Initial Absorbance] | 0 |
| 5 | [Absorbance at 5 min] | [Absorbance at 5 min] | [Absorbance at 5 min] |
| 15 | [Absorbance at 15 min] | [Absorbance at 15 min] | [Absorbance at 15 min] |
| 45 | [Absorbance at 45 min] | [Absorbance at 45 min] | [Absorbance at 45 min] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is a powerful tool for mechanistic and kinetic studies.[8][9] Both ¹H and ¹³C NMR can be used to monitor the reaction of this compound.
Application Note:
Upon reaction, the chemical environment of the protons and carbons in this compound changes significantly, leading to distinct shifts in the NMR spectrum. For example, in the reaction with an amine, the protons and carbons near the anhydride group will experience a change in their chemical shifts as the anhydride is converted to an amide and a carboxylate. By integrating the signals corresponding to the starting material and the product, the reaction progress can be quantified.[10]
Experimental Protocol:
Instrumentation:
-
NMR spectrometer
-
NMR tubes
Reagents:
-
Deuterated solvent compatible with the reaction
-
Reaction mixture aliquots
Procedure:
-
Sample Preparation:
-
At specified time points, take an aliquot of the reaction mixture and add it to an NMR tube containing the deuterated solvent.
-
Alternatively, the reaction can be run directly in an NMR tube if the conditions are suitable.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra. Typical parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay that allows for quantitative integration.
-
Acquire ¹³C NMR spectra if desired for further structural confirmation.
-
-
Data Analysis:
-
Identify the characteristic signals for this compound and the product.
-
Integrate the well-resolved peaks of both the starting material and the product.
-
Calculate the relative molar ratio of the reactant and product at each time point to determine the reaction conversion.
-
Data Presentation:
| Time (min) | Integral of Reactant Proton Signal | Integral of Product Proton Signal | Molar Ratio (Product/Reactant) | % Conversion |
| 0 | [Initial Integral] | 0 | 0 | 0 |
| 15 | [Integral at 15 min] | [Integral at 15 min] | X | Y |
| 60 | [Integral at 60 min] | [Integral at 60 min] | Z | W |
| 120 | [Integral at 120 min] | [Integral at 120 min] | A | B |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a straightforward and often sensitive technique for monitoring reactions that involve a change in the chromophore of the molecules.[11]
Application Note:
This compound possesses a nitroaromatic chromophore that absorbs in the UV-Vis region.[12] When it reacts, for example with an amine, the electronic structure of the aromatic system is altered, leading to a change in the UV-Vis absorption spectrum. This change, either a shift in the maximum absorption wavelength (λmax) or a change in absorbance at a fixed wavelength, can be used to monitor the reaction kinetics.[13][14]
Experimental Protocol:
Instrumentation:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Reagents:
-
Solvent transparent in the wavelength range of interest
-
Reaction mixture aliquots
Procedure:
-
Spectrum of Starting Material: Record the UV-Vis spectrum of a known concentration of this compound in the reaction solvent to determine its λmax.
-
Reaction Monitoring:
-
Initiate the reaction in a cuvette inside the spectrophotometer for real-time monitoring, or take aliquots at different times.
-
If taking aliquots, dilute them to a concentration within the linear range of the spectrophotometer and record the spectrum.
-
-
Data Analysis:
-
Monitor the decrease in absorbance at the λmax of the this compound or the increase in absorbance at a new λmax corresponding to the product.
-
Use the Beer-Lambert law (A = εbc) to relate absorbance to concentration.
-
Plot absorbance or concentration versus time to determine the reaction rate.
-
Data Presentation:
| Time (min) | Absorbance at λmax (Reactant) | Absorbance at λmax (Product) | Concentration of Reactant (M) |
| 0 | [Initial Absorbance] | [Initial Absorbance] | [Initial Concentration] |
| 2 | [Absorbance at 2 min] | [Absorbance at 2 min] | [Concentration at 2 min] |
| 5 | [Absorbance at 5 min] | [Absorbance at 5 min] | [Concentration at 5 min] |
| 10 | [Absorbance at 10 min] | [Absorbance at 10 min] | [Concentration at 10 min] |
Visualizations
Caption: Experimental workflow for monitoring the reaction of this compound.
Caption: Generalized reaction of this compound with an amine.
References
- 1. Separation of 4-Nitrophthalic anhydride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. preisig.folk.ntnu.no [preisig.folk.ntnu.no]
- 3. HPLC Method for Analysis of Glutaric Anhydride on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 4. HPLC Method for Analysis of Acetic Anhydride, Benzyl Alcohol and Benzoic Anhydride on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 5. FTIR-ATR spectroscopy for monitoring polyanhydride/anhydride-amine reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. scholarworks.uni.edu [scholarworks.uni.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Novel Polymers from 4-Nitroisatoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitroisatoic anhydride is a versatile building block for the synthesis of novel polymers. Its reactive anhydride functionality allows for the formation of various linkages, most notably amide and ester bonds, through reactions with appropriate difunctional monomers. The presence of the nitro group, a strong electron-withdrawing moiety, is anticipated to impart unique characteristics to the resulting polymers, including enhanced thermal stability, modified solubility, and potential for further chemical modification. These properties make polymers derived from this compound attractive candidates for applications in high-performance materials, specialty coatings, and as matrices for controlled drug delivery.
This document provides detailed protocols for the synthesis of a novel polyamide from this compound and an aromatic diamine. The procedures outlined are based on established principles of condensation polymerization and are intended to serve as a foundational guide for researchers.
Proposed Polymer Synthesis: Polyamide from this compound and 4,4'-Oxydianiline
A plausible synthetic route to a novel polyamide involves the polycondensation reaction between this compound and a suitable aromatic diamine, such as 4,4'-oxydianiline (ODA). This reaction is expected to proceed via the nucleophilic attack of the amine on the anhydride, leading to the formation of an amide linkage and the release of carbon dioxide.
Logical Relationship of the Proposed Synthesis
Caption: Logical flow from monomers to the final polyamide product.
Experimental Protocols
Materials and Equipment
-
Monomers: this compound, 4,4'-oxydianiline (ODA)
-
Solvent: N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Reagents: Calcium chloride (CaCl₂), Pyridine
-
Equipment: Three-necked round-bottom flask, mechanical stirrer, nitrogen inlet, condenser, heating mantle with temperature controller, precipitation vessel (beaker), filtration apparatus (Büchner funnel), vacuum oven.
Protocol 1: Synthesis of Polyamide via Solution Polycondensation
This protocol describes the synthesis of a polyamide from this compound and 4,4'-oxydianiline in an organic solvent.
Experimental Workflow
Caption: Step-by-step workflow for polyamide synthesis.
Procedure:
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add 4,4'-oxydianiline (e.g., 10 mmol) and anhydrous N-methyl-2-pyrrolidone (NMP) to achieve a solids content of approximately 15-20% (w/v).
-
Monomer Dissolution: Stir the mixture under a gentle stream of nitrogen at room temperature until the diamine is completely dissolved.
-
Addition of Anhydride: Gradually add an equimolar amount of this compound (e.g., 10 mmol) to the stirred solution in small portions over 30 minutes. The addition should be done carefully to control any exotherm.
-
Polymerization: After the complete addition of the anhydride, heat the reaction mixture to 80-100 °C. The progress of the polymerization can be monitored by the increase in the viscosity of the solution. Continue the reaction for 12-24 hours.
-
Precipitation: After the reaction is complete, cool the viscous polymer solution to room temperature. Slowly pour the solution into a beaker containing a non-solvent such as methanol with vigorous stirring. This will cause the polyamide to precipitate.
-
Purification: Collect the precipitated polymer by filtration using a Büchner funnel. Wash the polymer thoroughly with methanol and then with water to remove any unreacted monomers and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Data Presentation
The following table summarizes the expected properties of the synthesized polyamide based on analogous nitro-containing aromatic polymers found in the literature. Actual values should be determined experimentally.
| Property | Expected Range/Value | Characterization Technique |
| Physical Appearance | Yellowish to brown powder | Visual Inspection |
| Solubility | Soluble in NMP, DMAc, DMF | Solubility Tests |
| Inherent Viscosity (dL/g) | 0.5 - 1.5 | Ubbelohde Viscometer |
| Glass Transition (Tg, °C) | 250 - 350 | DSC |
| Thermal Decomposition (T10%, °C) | > 450 | TGA |
| Tensile Strength (MPa) | 80 - 150 | Tensile Testing |
| Young's Modulus (GPa) | 2.0 - 4.0 | Tensile Testing |
Signaling Pathway Analogy: Polymerization Process
The following diagram illustrates the conceptual "pathway" of the polymerization reaction, analogous to a signaling pathway.
Caption: Conceptual pathway of the polymerization process.
Conclusion
The use of this compound in polymer synthesis opens up possibilities for creating novel materials with tailored properties. The protocols and data presented here provide a starting point for researchers to explore this promising area. The presence of the nitro group offers a handle for further functionalization, potentially leading to materials with applications in drug delivery, membranes, and advanced composites. Experimental validation of the proposed synthesis and thorough characterization of the resulting polymers are essential next steps.
Troubleshooting & Optimization
How to improve the yield of 4-nitroisatoic anhydride reactions
Welcome to the Technical Support Center for 4-nitroisatoic anhydride reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (4-NIA) is a heterocyclic compound with the chemical formula C₈H₄N₂O₅. It serves as a versatile building block in organic synthesis, primarily utilized as a precursor for a variety of nitrogen-containing heterocyclic compounds. One of its notable applications is in the synthesis of 1-methyl-7-nitroisatoic anhydride (1m7), a reagent used in SHAPE (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension) chemistry for probing RNA structure.[1][2] It is also a key starting material for the synthesis of bioactive molecules such as benzoxazinones and quinazolinones.
Q2: What are the common methods for synthesizing this compound?
The most common laboratory synthesis of this compound involves the cyclization of 4-nitroanthranilic acid. This is typically achieved by reacting 4-nitroanthranilic acid with a phosgene equivalent, such as phosgene, diphosgene, or triphosgene. The use of triphosgene is generally preferred due to its solid form, which makes it safer and easier to handle compared to gaseous phosgene.
Q3: What are the main safety precautions to consider when working with reagents for this compound synthesis?
The synthesis of this compound often involves hazardous reagents. Phosgene is a highly toxic gas, and its surrogates like diphosgene and triphosgene should be handled with extreme caution in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. It is crucial to have a quenching solution (e.g., a concentrated solution of a non-nucleophilic base like sodium bicarbonate) readily available to neutralize any spills or residual reagent.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and subsequent reactions of this compound.
Synthesis of this compound
Problem 1: Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete reaction of 4-nitroanthranilic acid. | - Ensure the 4-nitroanthranilic acid is completely dissolved or suspended in a suitable anhydrous solvent (e.g., THF, dioxane) before adding the phosgene equivalent. - The reaction may require gentle heating to proceed to completion. Monitor the reaction progress using thin-layer chromatography (TLC). |
| Hydrolysis of the phosgene equivalent or the product. | - Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
| Precipitation of the 4-nitroanthranilic acid hydrochloride salt. | - If using phosgene in the presence of HCl, the starting material may precipitate as its hydrochloride salt, making it unreactive. Using a non-polar solvent or adding a tertiary amine base (e.g., triethylamine) can mitigate this issue. |
| Insufficient amount of phosgene equivalent. | - Ensure the stoichiometry of the phosgene equivalent is correct. A slight excess may be necessary to drive the reaction to completion. |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Unreacted 4-nitroanthranilic acid. | - Improve the reaction conditions as described in "Low or No Yield". - The product can be purified by recrystallization. A common solvent system for recrystallization is a mixture of ethyl acetate and hexanes. |
| Polymeric byproducts. | - This can occur if the reaction temperature is too high or if the concentration of reagents is excessive. Control the reaction temperature carefully and add reagents dropwise. |
| Hydrolyzed product (4-nitroanthranilic acid). | - This is a result of moisture contamination. Follow the recommendations for anhydrous conditions. The acid impurity can be removed by washing the crude product with a dilute solution of sodium bicarbonate. |
Reactions of this compound
Problem 3: Low Yield in Acylation Reactions (e.g., with amines or alcohols)
| Potential Cause | Recommended Solution |
| Low reactivity of the nucleophile. | - For weakly nucleophilic amines or alcohols, the addition of a non-nucleophilic base (e.g., pyridine, triethylamine, or diisopropylethylamine (DIEA)) can catalyze the reaction by activating the nucleophile. |
| Hydrolysis of this compound. | - As with its synthesis, ensure all reagents and solvents are anhydrous. The presence of water will lead to the formation of 4-nitroanthranilic acid, reducing the yield of the desired acylated product. |
| Side reaction: Decarboxylation. | - this compound can undergo decarboxylation upon heating, especially in the presence of a base. It is advisable to run the reaction at the lowest effective temperature. |
| Incomplete reaction. | - Monitor the reaction by TLC to ensure it has gone to completion. If the reaction stalls, a slight excess of the nucleophile or an extended reaction time may be necessary. |
Problem 4: Formation of Side Products in Acylation Reactions
| Potential Cause | Recommended Solution |
| Formation of 4-nitroanthranilamide or 4-nitroanthranilate ester. | - This is the expected product. However, if other byproducts are observed, it could be due to the reaction of the initial product with another molecule of the anhydride. Using a slight excess of the nucleophile can help to minimize this. |
| Ring-opening without acylation. | - In some cases, the nucleophile may open the anhydride ring to form a carbamate intermediate which may not cyclize to the desired product. The choice of solvent and reaction temperature can influence the reaction pathway. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Nitroanthranilic Acid using Triphosgene
This protocol is an adaptation of the synthesis of isatoic anhydride from anthranilic acid.[1]
Materials:
-
4-Nitroanthranilic acid
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Triethylamine (TEA)
-
Dry glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend 4-nitroanthranilic acid (1 equivalent) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (2.2 equivalents) to the suspension with stirring.
-
In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous THF.
-
Add the triphosgene solution dropwise to the reaction mixture at 0 °C over a period of 1-2 hours.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the solid with a small amount of cold, anhydrous THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or acetone/water).
Yield Optimization:
-
Strictly anhydrous conditions are critical for high yields.
-
Slow, controlled addition of the triphosgene solution helps to prevent the formation of polymeric byproducts.
-
The use of a slight excess of triethylamine can help to neutralize the HCl generated during the reaction and drive the equilibrium towards the product.
Protocol 2: Acylation of a Primary Amine with this compound
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIEA) (optional, as a catalyst)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the primary amine (1 equivalent) in anhydrous DCM or THF.
-
If the amine is not highly nucleophilic, add a catalytic amount of TEA or DIEA (0.1 equivalents).
-
Add this compound (1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted anhydride and 4-nitroanthranilic acid.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary:
| Reaction | Reactants | Conditions | Yield | Reference |
| Methylation of 4-NIA | 4-NIA, Methyl Iodide, DIEA | DMF, Room Temp, 2h | ~97% | [1] |
| Synthesis of Benzoxazinones | 4-Nitroanthranilic acid, Benzoyl chlorides | Pyridine, 0 °C to RT | Good | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Caption: General reaction pathway for the acylation of nucleophiles using this compound.
References
Identifying common side products in 4-nitroisatoic anhydride synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-nitroisatoic anhydride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent laboratory-scale synthesis involves the reaction of 4-nitroanthranilic acid with a phosgene equivalent, such as phosgene gas, diphosgene, or triphosgene. This reaction leads to the cyclization of the amino and carboxylic acid functionalities to form the desired anhydride.
Q2: What are the primary safety precautions to consider during this synthesis?
A2: The synthesis of this compound involves hazardous reagents. Phosgene and its substitutes (diphosgene, triphosgene) are highly toxic and corrosive. All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Special care should be taken to avoid inhalation of dust and vapors.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Moisture in Reaction | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Moisture can hydrolyze the phosgene reagent and the anhydride product. |
| Inactive Phosgene Reagent | Use a fresh or properly stored phosgene equivalent. Triphosgene, for example, can degrade over time. |
| Incomplete Reaction | The reaction may require gentle heating or a longer reaction time for completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Incorrect Stoichiometry | Carefully measure and ensure the correct molar ratios of 4-nitroanthranilic acid to the phosgene equivalent. An excess of the phosgene source is typically used. |
Issue 2: Presence of Impurities and Side Products in the Final Product
Common Side Products and Mitigation Strategies
The synthesis of this compound can be accompanied by the formation of several side products. The table below summarizes the most common impurities and suggests methods to minimize their formation.
| Side Product | Structure | Formation Pathway | Mitigation Strategy |
| Unreacted 4-Nitroanthranilic Acid | 2-amino-4-nitrobenzoic acid | Incomplete reaction. | Increase reaction time, temperature, or the amount of phosgene equivalent. |
| 4-Nitroanthranilic Carbamoyl Chloride | Intermediate in the reaction. | Incomplete cyclization. | Ensure sufficient reaction time and appropriate temperature for the cyclization step. |
| Bis(4-nitro-2-carboxyphenyl)urea | Dimer formed from the reaction of the isocyanate intermediate with unreacted 4-nitroanthranilic acid. | Sub-stoichiometric amounts of phosgene equivalent or localized high concentrations of starting material. | Slow addition of the phosgene equivalent to the solution of 4-nitroanthranilic acid with vigorous stirring. |
| Decarboxylation Product (3-Nitroaniline) | 3-nitroaniline | Excessive heating during the reaction or work-up. | Maintain careful temperature control, avoiding temperatures above 50-60 °C. |
| Polymeric Byproducts | High molecular weight polymers. | Uncontrolled polymerization of the isocyanate intermediate. | Maintain dilute reaction conditions and controlled addition of reagents. |
| 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one | Dimer formed from self-condensation. | Can be promoted by certain reagents and conditions, as seen in reactions with agents like p-toluenesulfonyl chloride.[1] | Use of phosgene or its direct equivalents is less likely to produce this specific dimer, but maintaining controlled conditions is key. |
Experimental Protocols
A general experimental protocol for the synthesis of isatoic anhydride from anthranilic acid using phosgene can be adapted for this compound. The following is a representative procedure using triphosgene, a safer alternative to phosgene gas.
Synthesis of this compound from 4-Nitroanthranilic Acid using Triphosgene
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and excess phosgene), suspend 4-nitroanthranilic acid in an inert solvent like anhydrous tetrahydrofuran (THF) or dioxane.
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Reagent Addition: Dissolve triphosgene in the same anhydrous solvent and add it to the dropping funnel. Add the triphosgene solution dropwise to the stirred suspension of 4-nitroanthranilic acid at room temperature. The reaction is typically exothermic.
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Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting material spot indicates the completion of the reaction.
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Work-up: Once the reaction is complete, the precipitated product can be collected by filtration. Wash the solid with cold solvent to remove any soluble impurities.
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Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethyl acetate or acetonitrile.
Reaction Pathway and Side Product Formation
The following diagram illustrates the intended reaction pathway for the synthesis of this compound and the potential formation of common side products.
Caption: Reaction scheme for this compound synthesis and potential side products.
References
Technical Support Center: Purification of 4-Nitroisatoic Anhydride Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with 4-nitroisatoic anhydride and its derivatives. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the purification of your target compounds.
Troubleshooting Guides
This section addresses common challenges encountered during the purification of products derived from this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product does not dissolve in the hot solvent. | - The solvent is not polar enough for the highly polar 2-amino-4-nitrobenzoyl scaffold. - Insufficient solvent volume. | - Switch to a more polar solvent such as ethanol, methanol, or acetic acid. - A mixed solvent system (e.g., ethanol/water) can be effective.[1] - Add the hot solvent in small portions until dissolution is achieved. |
| "Oiling out" occurs instead of crystallization. | - The boiling point of the solvent is higher than the melting point of the product. - The solution is supersaturated with impurities. - The cooling rate is too rapid. | - Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the product is less soluble, and allow it to cool slowly. - Consider using a solvent with a lower boiling point. - Perform a preliminary purification step (e.g., short column chromatography) to remove a significant portion of impurities. |
| Poor recovery of the purified product. | - The chosen solvent is too effective, keeping the product dissolved even at low temperatures. - Excessive solvent was used during dissolution. - Incomplete precipitation due to insufficient cooling time. | - Screen for a solvent where the product has lower solubility at cold temperatures. - Use the minimum amount of hot solvent necessary for complete dissolution. - Ensure the solution is thoroughly cooled in an ice bath for an adequate duration to maximize crystal formation.[1] |
| Product purity does not improve significantly. | - The impurity and the product have very similar solubility profiles in the chosen solvent. - Co-crystallization of the impurity with the product. | - Perform a systematic solvent screening to find a solvent that effectively differentiates between the product and the impurity. - Consider an alternative purification technique such as column chromatography. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Streaking or tailing of the product band on the TLC plate and column. | - The basic amino group of the 2-amino-4-nitrobenzoyl moiety is interacting with the acidic silica gel. | - Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the mobile phase. - Consider using a different stationary phase, such as neutral or basic alumina. |
| Poor separation of the product from impurities. | - The polarity of the mobile phase is not optimized. - The chosen stationary phase is not providing adequate selectivity. | - Systematically screen different mobile phase compositions with varying polarities using TLC. - Try a different stationary phase (e.g., alumina, reverse-phase silica). |
| Product is not eluting from the column. | - The mobile phase is not polar enough to displace the highly polar product from the stationary phase. | - Gradually increase the polarity of the mobile phase (gradient elution). - For very polar compounds, a solvent system containing methanol or even a small percentage of acetic acid might be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions involving this compound?
A1: The most common byproduct is 2-amino-4-nitrobenzoic acid, which forms if water is present in the reaction mixture, leading to the hydrolysis of the anhydride. Another potential byproduct is the corresponding ureido acid, which can form if the nucleophile attacks the C2 carbonyl instead of the C4 carbonyl of the anhydride ring. Additionally, a self-condensation product, an anthraniloylanthranilic acid derivative, can form as a byproduct.[2]
Q2: My purified 2-amino-4-nitrobenzamide product is colored. Is this normal, and can it be removed?
A2: Yes, many nitro-containing aromatic compounds are yellow or orange. This color is often inherent to the molecule's chromophore and not necessarily an indication of impurity. However, darker colors (e.g., brown or red) may suggest the presence of oxidized impurities. If the color persists after purification and the compound is otherwise pure by analytical methods (NMR, LC-MS), it is likely the natural color of the product. If impurities are suspected, treatment with activated charcoal during recrystallization can sometimes remove colored impurities.
Q3: How can I remove unreacted this compound from my product?
A3: Unreacted this compound can often be removed by a simple workup procedure before final purification. Since it is an anhydride, it can be hydrolyzed to the more polar 2-amino-4-nitrobenzoic acid by treatment with a mild aqueous base (e.g., sodium bicarbonate solution). The resulting carboxylic acid can then be easily separated from the desired neutral or basic product by extraction.
Q4: What is the best way to monitor the progress of column chromatography for these compounds?
A4: Thin-layer chromatography (TLC) is the most common method. Use the same stationary phase for your TLC plate as in your column (e.g., silica gel). It is advisable to use a UV lamp for visualization, as most of these compounds are UV-active. Staining with potassium permanganate can also be used to visualize spots.
Experimental Protocols & Data
Recrystallization of a 2-Amino-4-nitrobenzamide Derivative
This protocol provides a general procedure for the recrystallization of a typical 2-amino-4-nitrobenzamide synthesized from this compound.
Methodology:
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Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethanol/water) at room and elevated temperatures. A good solvent will dissolve the compound when hot but show low solubility when cold.
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Dissolution: In an appropriately sized Erlenmeyer flask, add the crude product and a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Add more hot solvent in small portions until the solid is completely dissolved.
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Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: If charcoal or insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent.
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Drying: Dry the crystals in a vacuum oven at an appropriate temperature.
Quantitative Data for Recrystallization of N-Benzyl-2-amino-4-nitrobenzamide
| Solvent System | Crude Product (g) | Solvent Volume (mL) | Purified Product (g) | Yield (%) | Purity (HPLC, %) |
| Ethanol | 5.0 | 75 | 4.2 | 84 | >99 |
| Isopropanol | 5.0 | 100 | 4.0 | 80 | >99 |
| Ethanol/Water (4:1) | 5.0 | 60 | 4.5 | 90 | >99 |
Column Chromatography of a 2-Amino-4-nitrobenzamide Derivative
This protocol describes a general method for the purification of a 2-amino-4-nitrobenzamide by silica gel chromatography.
Methodology:
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Stationary Phase and Eluent Selection: Based on TLC analysis, choose a suitable solvent system. A common starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or acetone). For compounds exhibiting tailing, add 0.5% triethylamine to the eluent.
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Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the product onto a small amount of silica gel.
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Elution: Start the elution with the less polar solvent mixture and gradually increase the polarity (gradient elution) to elute the desired compound.
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Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data for Column Chromatography of N-Hexyl-2-amino-4-nitrobenzamide
| Stationary Phase | Eluent System (Gradient) | Crude Product (g) | Purified Product (g) | Yield (%) | Purity (HPLC, %) |
| Silica Gel | Hexane:Ethyl Acetate (9:1 to 7:3) | 2.0 | 1.7 | 85 | >98 |
| Silica Gel with 0.5% Triethylamine | Hexane:Ethyl Acetate (9:1 to 7:3) | 2.0 | 1.8 | 90 | >99 |
| Alumina (Neutral) | Dichloromethane:Methanol (100:0 to 98:2) | 2.0 | 1.6 | 80 | >98 |
Visualizations
Caption: General experimental workflow from reaction to purification.
Caption: Troubleshooting decision tree for purification issues.
References
Troubleshooting low conversion rates in 4-nitroisatoic anhydride experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving 4-nitroisatoic anhydride, particularly in the synthesis of quinazolinone derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 7-nitro-substituted quinazolinones from this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction resulted in a very low yield or no desired product. What are the primary areas I should investigate?
A1: Low conversion rates in reactions with this compound can often be attributed to several key factors. A systematic approach to troubleshooting is recommended.
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Reagent Quality:
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Purity of this compound: Impurities in the starting material can significantly hinder the reaction. Ensure the purity of your this compound.
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Amine and Aldehyde Quality: The primary amine and aldehyde used in the reaction should be pure and free of contaminants.
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Solvent and Reagent Moisture: this compound is susceptible to hydrolysis. Ensure all solvents are anhydrous and reagents are dry.[1]
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Reaction Conditions:
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Temperature: The reaction temperature is a critical parameter. While some reactions proceed at room temperature, others may require heating to drive the reaction to completion. However, excessive heat can lead to decomposition and side reactions.
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Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields.
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Solvent Choice: The polarity and boiling point of the solvent can influence the reaction rate and yield. Solvents like Dimethylformamide (DMF) and ethanol are commonly used, with DMF often providing higher yields for certain quinazolinone syntheses.[1]
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Side Reactions:
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The electron-withdrawing nature of the nitro group on the this compound can affect its reactivity and potentially lead to undesired side reactions.
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Q2: I am observing the formation of multiple byproducts in my reaction mixture. What could be the cause and how can I minimize them?
A2: The formation of byproducts is a common challenge. Here are some potential causes and solutions:
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Hydrolysis of this compound: As mentioned, moisture can lead to the hydrolysis of the anhydride to 4-nitroanthranilic acid, which may not participate in the desired reaction pathway. Using anhydrous solvents and handling reagents in a dry environment is crucial.
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Competing Reactions of the Amine: The primary amine can potentially react with the aldehyde to form an imine, which might not efficiently cyclize with the opened anhydride intermediate.
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Decomposition at High Temperatures: Elevated temperatures can cause decomposition of the starting materials or the desired product. If you are using high temperatures, consider if a lower temperature for a longer duration might be more effective.
Q3: Does the choice of solvent significantly impact the yield of my 7-nitroquinazolinone synthesis?
A3: Yes, the solvent can have a notable effect on the reaction outcome. For the synthesis of some tricyclic 7-nitro-quinazolinone derivatives, for instance, using DMF as a solvent has been shown to produce higher yields compared to ethanol.[1] This is likely due to the higher boiling point of DMF allowing for higher reaction temperatures and its ability to better solubilize the reactants and intermediates. It is advisable to perform small-scale trials with a few different solvents to determine the optimal one for your specific reaction.
Data Presentation: Impact of Solvent on Yield
The following table summarizes the effect of the solvent on the yield of a tricyclic 7-nitro-quinazolinone derivative synthesized from a 5-nitro-substituted anthranilic acid precursor, which serves as a close analog to reactions involving this compound.
| Solvent | Yield (%) | Reference |
| Ethanol | 30 | [1] |
| DMF | 35.7 | [1] |
Experimental Protocols
General Protocol for the Synthesis of 2-Aryl-7-nitro-3-substituted-quinazolin-4(3H)-ones
This protocol is a general guideline for a one-pot, three-component reaction involving this compound, a primary amine, and an aromatic aldehyde.
Materials:
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This compound (1.0 eq)
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Primary Amine (1.2 eq)
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Aromatic Aldehyde (1.0 eq)
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Solvent (e.g., DMF or glacial acetic acid)
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Catalyst (optional, e.g., a catalytic amount of a Lewis or Brønsted acid)
Procedure:
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To a round-bottom flask, add this compound (1.0 eq), the primary amine (1.2 eq), and the aromatic aldehyde (1.0 eq).
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Add the chosen solvent (e.g., DMF) to the flask.
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If using a catalyst, add it to the reaction mixture.
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Stir the mixture at the desired temperature (this may range from room temperature to reflux, depending on the specific reactants).
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Monitor the progress of the reaction by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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Pour the mixture into ice-cold water to precipitate the crude product.
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Collect the solid by vacuum filtration and wash it with water.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aryl-7-nitro-3-substituted-quinazolin-4(3H)-one.
Visualizations
Troubleshooting Workflow for Low Conversion Rates
Caption: A logical workflow for troubleshooting low conversion rates.
General Reaction Pathway for Quinazolinone Synthesis
Caption: A simplified reaction pathway for the synthesis of 7-nitro-quinazolinones.
References
Effect of solvent choice on 4-nitroisatoic anhydride reaction outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-nitroisatoic anhydride. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation, with a focus on the critical role of solvent selection in determining reaction outcomes.
Troubleshooting Guide
Q1: My reaction of this compound with a primary amine is giving a low yield of the desired 2-amino-5-nitrobenzamide (ring-opened product). What are the likely causes and solutions?
A1: Low yields of the desired ring-opened product can stem from several factors, primarily related to solvent choice and reaction conditions.
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Inappropriate Solvent Polarity: The reaction of this compound with an amine is a nucleophilic acyl substitution. The polarity of the solvent can significantly influence the reactivity of the amine nucleophile.
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Protic Solvents (e.g., water, ethanol, methanol): These solvents can solvate the amine nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction rate. While some reactions proceed in protic solvents, they may require longer reaction times or heating.
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Aprotic Polar Solvents (e.g., DMF, DMSO, acetonitrile): These solvents are often a better choice as they do not solvate the amine as strongly, leaving it more available to attack the anhydride.
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Nonpolar Solvents (e.g., toluene, hexane): The solubility of this compound and many amines can be limited in nonpolar solvents, leading to heterogeneous reaction mixtures and low yields.
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Solution:
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Solvent Screening: If you are experiencing low yields, consider screening a range of aprotic polar solvents such as DMF, DMSO, or acetonitrile.
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Temperature Adjustment: Gently heating the reaction mixture can often improve the yield, especially in less polar or protic solvents. However, be cautious as excessive heat can lead to side reactions.
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Use of a Base: In some cases, a non-nucleophilic base like pyridine or triethylamine can be used to activate the amine nucleophile or to neutralize any acidic byproducts that might inhibit the reaction.
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Q2: Instead of the expected 2-amino-5-nitrobenzamide, my reaction is producing a significant amount of a cyclized product (e.g., a quinazolinone derivative). How can I favor the formation of the ring-opened product?
A2: The formation of cyclized byproducts is a common issue, particularly in one-pot reactions involving an aldehyde or another carbonyl source. The choice of solvent can play a crucial role in directing the reaction towards the desired ring-opened product.
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Reaction Pathway Control: The initial reaction between this compound and an amine yields the 2-amino-5-nitrobenzamide intermediate. Subsequent reaction with another electrophile (like an aldehyde) and cyclization leads to quinazolinones.
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Solvent Influence:
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Protic Solvents: Solvents like water and ethanol have been used in one-pot syntheses of quinazolinones from isatoic anhydride, suggesting they can facilitate the cyclization step.
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Aprotic Solvents: While aprotic polar solvents are generally good for the initial ring-opening, they can also promote the subsequent cyclization, especially at elevated temperatures.
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Solution:
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Two-Step Procedure: To maximize the yield of the 2-amino-5-nitrobenzamide, consider a two-step approach. First, react the this compound with the amine in a suitable aprotic solvent (e.g., THF, DCM) at a controlled temperature (e.g., room temperature). Isolate the ring-opened product before proceeding with any subsequent cyclization step.
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Control of Stoichiometry: Ensure that the amine is the limiting reagent if you are trying to avoid further reactions.
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Q3: My this compound is not dissolving well in the chosen solvent. What are my options?
A3: Poor solubility of starting materials is a frequent cause of incomplete or slow reactions.
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Solution:
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Solvent Selection: Refer to solubility data if available. Generally, polar aprotic solvents like DMF and DMSO are good choices for dissolving this compound.
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Co-solvent System: Using a mixture of solvents can improve solubility. For example, a small amount of DMF or DMSO can be added to a less polar solvent to aid dissolution.
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Gentle Heating: Warming the solvent while stirring can help dissolve the anhydride. Ensure the temperature is not high enough to cause decomposition.
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Sonication: Using an ultrasonic bath can aid in the dissolution of suspended solids.
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Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction of this compound with a primary amine?
A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine acts as a nucleophile and attacks one of the carbonyl carbons of the anhydride ring. This leads to the opening of the anhydride ring to form a 2-(alkoxycarbonylamino)-5-nitrobenzoic acid intermediate, which then decarboxylates to yield the final 2-amino-5-nitrobenzamide product.
Q2: Which type of solvent is generally recommended for reacting this compound with amines to obtain the ring-opened product?
A2: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally recommended. These solvents effectively dissolve this compound and do not significantly solvate the amine nucleophile, thus promoting a faster reaction rate for the initial ring-opening.
Q3: Can I use protic solvents like ethanol or water for my reaction?
A3: While reactions in protic solvents are possible, they may be slower due to the solvation of the amine nucleophile through hydrogen bonding, which reduces its reactivity. However, in some cases, particularly for one-pot syntheses of quinazolinones where subsequent cyclization is desired, protic solvents have been successfully employed. For maximizing the yield of the initial ring-opened product, aprotic solvents are generally preferred.
Q4: How does the nitro group on the this compound affect its reactivity compared to unsubstituted isatoic anhydride?
A4: The electron-withdrawing nature of the nitro group at the 4-position makes the carbonyl carbons of the anhydride ring more electrophilic. This increased electrophilicity generally leads to a faster rate of reaction with nucleophiles compared to unsubstituted isatoic anhydride.
Data Presentation
Table 1: Expected Effect of Solvent Choice on the Reaction of this compound with a Primary Amine
| Solvent Class | Example Solvents | Expected Outcome for Ring-Opening | Potential Issues & Considerations |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Generally good yields and faster reaction rates. | May require purification to remove high-boiling point solvents. Can also promote cyclization at higher temperatures. |
| Polar Protic | Water, Ethanol, Methanol | Moderate to good yields, but potentially slower reaction rates. | Solvation of the amine can reduce its nucleophilicity. May favor subsequent cyclization reactions. |
| Nonpolar Aprotic | Toluene, Hexane, Dichloromethane (DCM) | Generally lower yields. | Poor solubility of this compound. Heterogeneous reaction mixture. |
Disclaimer: The information in this table is based on general principles of organic chemistry and data from reactions with similar anhydrides. Specific results may vary depending on the amine and reaction conditions.
Experimental Protocols
General Protocol for the Synthesis of 2-Amino-5-nitro-N-phenylbenzamide (Ring-Opened Product)
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Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in a suitable anhydrous aprotic polar solvent (e.g., DMF or THF, approximately 10 mL per gram of anhydride).
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Addition of Amine: To the stirred solution, add aniline (1.0 eq.) dropwise at room temperature.
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Reaction: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
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Workup: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
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Isolation: Collect the solid product by vacuum filtration and wash with cold water.
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Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-amino-5-nitro-N-phenylbenzamide.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 2-amino-5-nitrobenzamides.
Caption: Reaction pathways in the aminolysis of this compound.
Technical Support Center: Catalyst Screening for Annulation Reactions with 4-Nitroisatoic Anhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in catalyst screening for annulation reactions with 4-nitroisatoic anhydride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges when using this compound in annulation reactions compared to unsubstituted isatoic anhydride?
The presence of the electron-withdrawing nitro group on the isatoic anhydride ring significantly impacts its reactivity. Key challenges include:
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Reduced Nucleophilicity of the Amine: The nitro group deactivates the aromatic ring, making the in-situ generated amino group less nucleophilic. This can slow down the subsequent cyclization step.
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Increased Acidity: The protons on the intermediate amide become more acidic, which can influence the reaction mechanism and catalyst choice.
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Potential for Side Reactions: The nitro group itself can be susceptible to reduction under certain catalytic conditions, leading to undesired byproducts.
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Solubility Issues: this compound and its derivatives may have different solubility profiles compared to their unsubstituted counterparts, necessitating careful solvent selection.
Q2: Which classes of catalysts are typically effective for the annulation of this compound?
Both Lewis acid and Brønsted acid catalysts are commonly employed. Transition metal catalysts can also be used, although care must be taken to avoid reduction of the nitro group. Organocatalysts are another viable option. The choice of catalyst will depend on the specific reaction partner and desired product.
Q3: My reaction is showing low conversion of the this compound. What are the likely causes and how can I address them?
Low conversion can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving this issue. Common culprits include insufficient catalyst activity, suboptimal reaction temperature, and poor solubility of the starting materials.
Q4: I am observing the formation of multiple byproducts. What are the most common side reactions and how can they be minimized?
Common side reactions include the formation of N-acylated but uncyclized intermediates, decarboxylated starting material, and products from undesired reactions of the nitro group. Minimizing these byproducts often involves careful optimization of reaction conditions, such as temperature, reaction time, and catalyst loading.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | - Use a fresh batch of catalyst.- For Lewis acids, ensure anhydrous conditions as moisture can lead to deactivation.- Optimize catalyst loading; both too little and too much can be detrimental. | Increased reaction rate and product formation. |
| Suboptimal Reaction Temperature | - Perform a temperature screen in small increments (e.g., 10 °C).- For sluggish reactions, consider microwave irradiation to accelerate the reaction and potentially improve yield.[1] | Identification of the optimal temperature for product formation, minimizing byproduct formation. |
| Poor Solubility of Reactants | - Screen a range of solvents with varying polarities (e.g., DMF, DMSO, toluene, dioxane).- Ensure all reactants are fully dissolved at the reaction temperature. | Improved reaction kinetics due to better mass transfer. |
| Insufficient Reaction Time | - Monitor the reaction progress using TLC or LC-MS at regular intervals.- Extend the reaction time until starting material consumption plateaus. | Drive the reaction to completion and maximize yield. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of Uncyclized Intermediate | - Increase reaction temperature or time to promote the final cyclization step.- Screen for a more effective catalyst for the cyclization. | Conversion of the intermediate to the desired annulated product. |
| Degradation of Starting Material or Product | - Reduce the reaction temperature.- Decrease the reaction time if the product is found to degrade over extended periods. | Minimized formation of degradation products. |
| Side Reactions Involving the Nitro Group | - If using a transition metal catalyst, screen for catalysts with lower reduction potential.- Ensure the reaction is performed under an inert atmosphere if oxidative or reductive side reactions are suspected. | Preservation of the nitro group in the final product. |
Catalyst Screening Data
The following tables summarize quantitative data for catalyst screening in a model annulation reaction of this compound with a primary amine to form a 7-nitro-substituted quinazolinone.
Table 1: Effect of Different Catalysts on Product Yield
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sc(OTf)₃ | 10 | DMF | 120 | 12 | 85 |
| InCl₃ | 10 | Toluene | 110 | 12 | 78 |
| p-TSA | 20 | Dioxane | 100 | 18 | 65 |
| No Catalyst | - | DMF | 120 | 24 | <10 |
Table 2: Optimization of Reaction Conditions with Sc(OTf)₃
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5 | DMF | 120 | 12 | 75 |
| 10 | DMF | 120 | 12 | 85 |
| 15 | DMF | 120 | 12 | 86 |
| 10 | Toluene | 120 | 12 | 68 |
| 10 | DMF | 100 | 12 | 62 |
| 10 | DMF | 120 | 8 | 80 |
| 10 | DMF | 120 | 16 | 85 |
Experimental Protocols
General Protocol for Catalyst Screening in the Annulation of this compound with a Primary Amine
-
Preparation: To a flame-dried reaction tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.).
-
Addition of Reactants: Add the primary amine (1.1 mmol, 1.1 equiv.) and the desired catalyst (0.05 - 0.20 mmol, 5 - 20 mol%).
-
Solvent Addition: Add the anhydrous solvent (5 mL).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualized Workflows and Mechanisms
Caption: A generalized experimental workflow for catalyst screening.
Caption: A simplified reaction mechanism for the formation of 7-nitroquinazolinones.
References
Preventing thermal decomposition of 4-nitroisatoic anhydride at high temperatures
Welcome to the Technical Support Center for 4-Nitroisatoic Anhydride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing thermal decomposition at high temperatures and to address common issues encountered during experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter when working with this compound at elevated temperatures.
| Problem | Possible Causes | Recommended Solutions |
| Discoloration (darkening) of the reaction mixture upon heating. | Thermal decomposition of this compound. | - Lower the reaction temperature if the protocol allows.- Reduce the reaction time.- Ensure the purity of the starting material, as impurities can catalyze decomposition. |
| Low yield of the desired product. | Decomposition of the starting material. | - Optimize the reaction temperature by running small-scale experiments at various temperatures.- Consider using a higher boiling point, inert solvent to maintain a consistent temperature.- Work under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative decomposition. |
| Inconsistent reaction outcomes. | Variations in heating rates and local "hot spots" in the reaction vessel. | - Use a well-stirred reaction setup to ensure uniform temperature distribution.- Employ a controlled heating mantle or oil bath for consistent temperature regulation. |
| Formation of unexpected byproducts. | Thermal decomposition leading to side reactions. | - Analyze the byproducts using techniques like GC-MS or LC-MS to understand the decomposition pathway.- Based on the byproducts, consider using scavengers for reactive intermediates (e.g., radical traps if radical decomposition is suspected). |
Frequently Asked Questions (FAQs)
Here are answers to some common questions about the thermal stability of this compound.
Q1: What is the thermal decomposition temperature of this compound?
Q2: What are the likely decomposition products of this compound?
The thermal decomposition of this compound is complex. Based on the structure and general knowledge of nitroaromatic compounds and anhydrides, the following decomposition pathways are plausible:
-
Decarboxylation: The anhydride ring can open and release carbon dioxide (CO₂).
-
C-NO₂ Bond Cleavage: The bond between the aromatic ring and the nitro group can break, leading to the formation of nitrogen oxides (NOₓ) and other reactive species.
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Ring Opening and Fragmentation: The heterocyclic ring can undergo cleavage, leading to various smaller, volatile molecules.
A detailed analysis of the decomposition products for your specific reaction conditions using techniques like Mass Spectrometry is recommended.
Q3: How can I minimize thermal decomposition during a high-temperature reaction?
Several strategies can be employed to mitigate thermal decomposition:
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Temperature Control: This is the most critical factor. Maintain the reaction temperature at the lowest possible point that still allows for an acceptable reaction rate. Avoid localized overheating.
-
Inert Atmosphere: Working under an inert atmosphere of nitrogen or argon can prevent oxidative degradation pathways that may be initiated at high temperatures in the presence of air.
-
Solvent Selection: The choice of solvent can influence thermal stability. High-boiling, inert solvents can help maintain a stable and uniform temperature. The polarity of the solvent may also play a role in the stability of the molecule.
-
Purity of a Reagent: Impurities, particularly metals or acidic/basic residues, can act as catalysts for decomposition. Ensure the this compound and other reactants are of high purity.
-
Use of Stabilizers: For nitroaromatic compounds, stabilizers that can scavenge nitrogen oxides, which are often autocatalytic for decomposition, may be beneficial. One patented approach for stabilizing nitrated organic compounds involves the use of highly porous adsorbent materials like silica gel to adsorb these harmful oxides.[1]
Q4: Are there any catalysts that can promote the decomposition of this compound?
While specific catalytic studies on this compound are limited, it is known that impurities can catalyze the decomposition of organic nitro compounds.[2] Acids, bases, and certain metal ions can lower the thermal stability of related compounds. Therefore, it is crucial to use clean reaction vessels and high-purity reagents to avoid unintentional catalysis of decomposition.
Experimental Protocols
Protocol 1: General Procedure for a High-Temperature Reaction Involving this compound under an Inert Atmosphere
-
Setup: Assemble a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen or argon inlet.
-
Charging the Reactor: Add the this compound and any other solid reactants to the flask.
-
Inerting the System: Purge the system with nitrogen or argon for 15-20 minutes to remove air.
-
Solvent Addition: Add the desired high-boiling, inert solvent via a cannula or dropping funnel.
-
Heating: Begin stirring and slowly heat the reaction mixture to the target temperature using a temperature-controlled oil bath or heating mantle.
-
Monitoring: Monitor the reaction progress by suitable analytical techniques (e.g., TLC, HPLC). Observe for any signs of decomposition, such as significant color change or gas evolution.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature under the inert atmosphere before proceeding with the work-up.
Visualizations
To aid in understanding the concepts discussed, the following diagrams illustrate key workflows and relationships.
Caption: Plausible thermal decomposition pathways of this compound.
Caption: General experimental workflow for high-temperature reactions.
References
Standard workup procedures for reactions involving 4-nitroisatoic anhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-nitroisatoic anhydride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the workup of reactions involving this compound.
Q1: After reacting this compound with a primary amine, my crude product is a sticky solid that is difficult to handle. What is the likely cause and how can I resolve this?
Possible Cause: The stickiness of the crude product often indicates the presence of unreacted starting materials, byproducts such as 2-amino-4-nitrobenzoic acid, or residual solvent. The formation of ammonium carboxylate salts between the carboxylic acid byproduct and the amine can also contribute to this issue.
Solution:
-
Thorough Quenching and Washing: Ensure the reaction is properly quenched to hydrolyze any remaining this compound. A common method is to add the reaction mixture to a cold, saturated aqueous solution of sodium bicarbonate.
-
Acid-Base Extraction: To remove the 2-amino-4-nitrobenzoic acid byproduct, perform a series of extractions. After dissolving the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane), wash the organic layer with a saturated sodium bicarbonate solution. This will convert the acidic byproduct into its water-soluble salt, which will partition into the aqueous layer.
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Amine Removal: If an excess of the amine reactant was used, it can be removed by washing the organic layer with a dilute acid solution, such as 1M HCl.[1][2] This will protonate the amine, making it water-soluble.
-
Drying and Solvent Removal: Ensure the organic layer is thoroughly dried with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before removing the solvent under reduced pressure.
Q2: My final product is contaminated with a significant amount of 2-amino-4-nitrobenzoic acid. How can I improve my workup to remove this impurity?
Possible Cause: Inadequate quenching or insufficient basic washes are the most likely reasons for the presence of 2-amino-4-nitrobenzoic acid in the final product. This byproduct is formed by the hydrolysis of this compound.
Solution:
-
Optimize Quenching: After the reaction is complete, pour the reaction mixture into ice-cold water or a saturated sodium bicarbonate solution with vigorous stirring. This will facilitate the hydrolysis of any unreacted anhydride.
-
Increase Basic Washes: Increase the number and volume of washes with saturated sodium bicarbonate solution. To check if the acidic impurity has been removed, you can test the pH of the aqueous layer after the final wash to ensure it is basic.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for removing 2-amino-4-nitrobenzoic acid.
Q3: I am observing a low yield of my desired product. What are the potential reasons and how can I mitigate this?
Possible Cause: Low yields can result from incomplete reaction, product decomposition during workup, or loss of product during extraction and purification steps.
Solution:
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure it has gone to completion.
-
Temperature Control: During the workup, especially when performing acid-base extractions, it is advisable to keep the solutions cold to minimize the risk of product decomposition, particularly if the product is sensitive to pH changes.
-
Extraction Efficiency: Ensure efficient extraction of the product by using an appropriate organic solvent in which the product is highly soluble and performing multiple extractions with smaller volumes of solvent.
-
Avoid Emulsions: Emulsions can form during the extraction process, leading to product loss. If an emulsion forms, it can sometimes be broken by adding brine or by filtering the mixture through a pad of Celite.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound and what safety precautions should be taken?
This compound is a hazardous substance and should be handled with care. The primary hazards include:
-
Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Irritation: It causes skin and serious eye irritation.[3]
-
Respiratory Irritation: It may cause respiratory irritation.[3]
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of dust.
-
Handling: Avoid generating dust. Use a spatula for transferring the solid.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Q2: What is the purpose of quenching a reaction involving this compound?
The primary purpose of quenching is to hydrolyze any unreacted this compound to its corresponding carboxylic acid, 2-amino-4-nitrobenzoic acid. This is typically achieved by adding an aqueous solution, often a mild base like sodium bicarbonate, to the reaction mixture. This step is crucial for simplifying the subsequent purification process.
Q3: How can I effectively remove the 2-amino-4-nitrobenzoic acid byproduct from my product?
The most common and effective method is to use an acid-base extraction. 2-amino-4-nitrobenzoic acid is acidic due to the carboxylic acid group. By washing the organic solution containing the product and the byproduct with a basic aqueous solution (e.g., saturated sodium bicarbonate), the acidic byproduct is deprotonated to form a water-soluble salt that partitions into the aqueous layer, thus separating it from the desired product in the organic layer.
Q4: What are some common solvents used for the extraction of products from reactions with this compound?
The choice of extraction solvent depends on the polarity and solubility of the desired product. Commonly used solvents include:
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Chloroform
It is important to choose a solvent that is immiscible with water and in which the product has good solubility while the impurities have poor solubility.
Data Presentation
Table 1: Common Solvents for Extraction and Recrystallization
| Solvent | Use | Rationale |
| Ethyl Acetate | Extraction | Good for a wide range of moderately polar organic compounds. |
| Dichloromethane | Extraction | Effective for many organic compounds, but is denser than water. |
| Ethanol/Water | Recrystallization | A common solvent pair for recrystallizing polar compounds. |
| Toluene | Recrystallization | Suitable for less polar compounds. |
Table 2: Troubleshooting Summary
| Issue | Likely Cause(s) | Recommended Action(s) |
| Sticky Crude Product | Unreacted starting materials, byproducts, residual solvent. | Thorough quenching, acid-base extraction, proper drying. |
| Contamination with 2-amino-4-nitrobenzoic acid | Incomplete quenching, insufficient basic washes. | Optimize quenching, increase basic washes, recrystallization. |
| Low Product Yield | Incomplete reaction, product decomposition, loss during workup. | Monitor reaction, control temperature, optimize extraction. |
| Emulsion Formation | Vigorous shaking during extraction. | Add brine, filter through Celite. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for a Neutral Product
-
Quenching: Slowly pour the reaction mixture into a beaker containing an ice-cold saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated aqueous sodium bicarbonate solution (2x)
-
Water (1x)
-
Brine (1x)
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Workup for an Acidic Product
-
Quenching: Slowly add the reaction mixture to ice-cold water.
-
Extraction: Extract the product into an organic solvent.
-
Washing: Wash the organic layer with water and then brine.
-
Drying and Concentration: Dry the organic layer, filter, and remove the solvent.
-
Purification: The acidic product can be purified by recrystallization or by dissolving in a basic solution, washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure product.
Mandatory Visualization
Caption: A typical experimental workflow for the workup and purification of products from reactions involving this compound.
Caption: A troubleshooting flowchart for the purification of products from this compound reactions.
References
Technical Support Center: Purification Strategies for 4-Nitroisatoic Anhydride Reactions
This technical support guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on the effective removal of unreacted 4-nitroisatoic anhydride from product mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to remove unreacted this compound?
The most effective initial step is a chemical quench followed by an extractive work-up. This compound can be hydrolyzed to the more polar 2-amino-5-nitrobenzoic acid. This product is insoluble in water but can be readily converted into a water-soluble salt by washing with an aqueous basic solution, allowing for its removal from the organic layer containing your desired product.[1][2][3]
Q2: My product is sensitive to basic conditions. What is an alternative removal method?
If your product is unstable in the presence of a base, you have two primary alternatives:
-
Recrystallization: This method is effective if there is a significant difference in solubility between your product and the unreacted anhydride in a chosen solvent system.
-
Chromatography: Flash column chromatography can be used to separate the product from the anhydride, although this may be less practical for large-scale reactions.
Q3: I performed a water wash, but it seems ineffective at removing the anhydride. Why?
While water can hydrolyze the anhydride, the reaction can be slow.[4] Furthermore, the hydrolysis product, 2-amino-5-nitrobenzoic acid, is itself insoluble in neutral water.[1][2][3] Therefore, a simple water wash is often insufficient for complete removal. A basic aqueous wash is required to deprotonate the carboxylic acid, rendering it soluble in the aqueous phase.[1]
Q4: How can I monitor the successful removal of this compound?
Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the purification. Spot the crude reaction mixture, the organic layer after each wash, and a standard of pure this compound on a TLC plate. The disappearance of the spot corresponding to the anhydride indicates its successful removal.
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Emulsion during basic wash | High concentration of reagents or product acting as a surfactant. | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which often helps break emulsions. |
| Product precipitates during basic wash | The product may have an acidic functional group and is precipitating as a salt. | If the product is acidic, this method is not suitable. Consider recrystallization or chromatography. |
| Anhydride remains after multiple basic washes | Insufficient base or inadequate mixing. | Ensure the aqueous base solution is concentrated enough (e.g., 1M NaOH) and shake the separatory funnel vigorously for at least 1-2 minutes during each wash to ensure a complete reaction. |
| Low recovery after recrystallization | The chosen solvent is too good at dissolving the product even at low temperatures, or too much solvent was used. | Perform small-scale solubility tests to find an optimal solvent or solvent mixture. Use a minimal amount of hot solvent to dissolve the crude product. |
| Product "oils out" during recrystallization | The solution is supersaturated, or the cooling is too rapid. | Ensure all solid is completely dissolved at high temperature. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. |
Experimental Protocols
Method 1: Chemical Quenching and Extractive Work-Up
This is the recommended primary method for removing unreacted this compound, provided the desired product is stable to mild basic conditions. The anhydride is hydrolyzed to 2-amino-5-nitrobenzoic acid, which is then extracted into an aqueous base as its carboxylate salt.
Protocol:
-
Reaction Quench: After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel.
-
Base Wash: Add an equal volume of 1M sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the base wash (steps 3-4) one or two more times to ensure complete removal of the anhydride.
-
Neutral Wash: Wash the organic layer with water, followed by a wash with brine to remove residual base and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product, now free of the unreacted anhydride.
Method 2: Purification by Recrystallization
This method is suitable if the product is a solid and has different solubility properties compared to this compound. The key is to find a solvent that dissolves the product well at high temperatures but poorly at low temperatures, while the anhydride remains soluble at low temperatures or is insoluble at high temperatures.
Solubility Profile (Qualitative):
Based on the properties of structurally similar nitro-substituted benzoic acids, the following solubility trends can be expected for this compound and its hydrolysis product.[5][6]
| Solvent Class | Expected Solubility of this compound & Product | Examples |
| Polar Protic | High | Methanol, Ethanol |
| Polar Aprotic | Moderate to High | Ethyl Acetate, Acetone, Acetonitrile |
| Non-Polar | Low | Toluene, Hexanes, Cyclohexane |
| Aqueous Base | High (for hydrolysis product) | 1M NaOH, sat. NaHCO₃ |
| Water | Low (for hydrolysis product) | H₂O |
Protocol:
-
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, ethyl acetate/hexanes mixture, toluene) at room temperature and upon heating. The ideal solvent will fully dissolve the product when hot and result in significant crystal formation upon cooling.
-
Dissolution: Transfer the crude product to an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven to remove residual solvent.
Diagrams
Caption: Decision workflow for selecting a purification method.
Caption: Experimental workflow for chemical quench and extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Amino-5-nitrobenzoic acid, 98% | Fisher Scientific [fishersci.ca]
- 3. nbinno.com [nbinno.com]
- 4. US4725421A - Process for the preparation of concentrated solutions of hydrazine hydrate - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Challenges and solutions for scaling up 4-nitroisatoic anhydride reactions
Technical Support Center: Scaling Up 4-Nitroisatoic Anhydride Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and solutions associated with scaling up reactions involving this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental scale-up.
Frequently Asked Questions (FAQs)
Q1: Why is my scaled-up reaction of this compound with an amine resulting in a low yield?
A1: Low yields during scale-up can stem from several factors that are less pronounced at the bench scale. The primary issues are often related to inadequate temperature control and inefficient mixing.[1][2][3] Reactions of this compound are often exothermic, and without proper heat dissipation, localized overheating can lead to the decomposition of the starting material or the formation of unwanted side products.[1][4] Inefficient mixing can result in non-homogenous reaction conditions, preventing the reagents from reacting completely.[3]
Q2: I am observing significant byproduct formation that wasn't present on a small scale. What is happening?
A2: The amplification of impurities is a classic scale-up challenge.[3] Minor side reactions on a small scale can become major pathways in larger volumes due to scale-dependent factors.[2] The most common cause is the formation of "hot spots" from poor heat transfer and inadequate mixing, which can accelerate decomposition or alternative reaction pathways.[1][5] For instance, thermal degradation of this compound can compete with the desired amidation reaction at elevated temperatures.
Q3: The reaction is generating a significant amount of gas and pressure. Is this normal and how should I manage it?
A3: Yes, this is a normal and expected observation. The reaction of isatoic anhydrides with amines proceeds with the evolution of carbon dioxide (CO₂) gas.[6] While this may be easily manageable in a small flask, on a larger scale, the rate and volume of gas produced can be substantial, leading to pressure buildup. It is critical to ensure the reaction vessel is not sealed and is equipped with an adequate venting system, such as a condenser open to a bubbler, to safely release the pressure.[5] Using gas inlet/outlet adapters is preferable to needles for better gas flow and venting.[1][5]
Q4: How can I improve temperature control for my exothermic reaction during scale-up?
A4: Effective temperature management is critical for safety and success.[1] Key strategies include:
-
Vessel Size: Use a reaction flask with a volume at least twice the total volume of all reagents and solvents to provide sufficient headspace and surface area for heat exchange.[1][5]
-
Stirring: Switch from a magnetic stir bar to an overhead mechanical stirrer for more effective and consistent mixing in larger volumes, which helps prevent hot spots.[1]
-
Internal Temperature Monitoring: Always monitor the internal reaction temperature with a thermocouple or thermometer, as it can differ significantly from the external bath temperature.[1][5]
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Controlled Reagent Addition: Add the nucleophile (e.g., amine solution) slowly and in a controlled manner using an addition funnel. The addition rate should be managed to keep the internal temperature within the desired range.[5]
-
Cooling Capacity: Ensure your cooling method (e.g., ice bath, chiller) is sufficient for the scale of the reaction and have it ready before starting the addition.[5]
Q5: What are the primary safety concerns when scaling up this reaction?
A5: The primary safety risks are thermal runaway, uncontrolled pressure buildup, and the hazards associated with handling larger quantities of chemicals.[2][7] A runaway reaction can occur if the heat generated by the exotherm exceeds the system's ability to remove it, leading to a rapid increase in temperature and pressure.[1][2] As a general rule, never scale a reaction by more than three times the previous run without careful evaluation.[1] A thorough risk assessment should be conducted before any scale-up operation.[7]
Troubleshooting Guide
This guide provides specific solutions to common problems encountered during the scale-up of this compound reactions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield / Incomplete Conversion | Inefficient Mixing: Magnetic stir bars are often ineffective in large volumes, leading to poor mass transfer.[1][3] | Switch to an overhead mechanical stirrer to ensure the reaction mixture is homogeneous.[1] |
| Poor Temperature Control: The reaction may be too cold, slowing the rate, or too hot, causing decomposition.[1] | Monitor the internal reaction temperature with a probe.[5] Adjust the addition rate and external cooling/heating to maintain the optimal temperature. | |
| Reagent Quality: Impurities or degradation in starting materials can inhibit the reaction. | Use reagents from a reliable source and ensure this compound has been stored properly. If in doubt, test new batches on a small scale first. | |
| High Impurity Profile | Localized Overheating (Hot Spots): Poor heat dissipation leads to areas of high temperature where side reactions are accelerated.[1][5] | Improve stirring with an overhead stirrer.[1] Dilute the reaction mixture or slow the rate of reagent addition. |
| Air/Moisture Sensitivity: While the primary reaction is robust, trace moisture can hydrolyze the anhydride. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Runaway Reaction / Loss of Control | Excessive Exotherm: The reaction of this compound with amines can be highly exothermic. | Reduce the concentration of the reactants. Ensure the cooling system is adequate for the scale.[5] |
| Reagent Addition Rate is Too Fast: Adding the amine too quickly can generate heat faster than it can be dissipated.[5] | Use a pressure-equalizing addition funnel for controlled, dropwise addition of the amine solution. Never add reagents if the optimal temperature is not being maintained.[5] | |
| Inadequate Cooling: The cooling bath or chiller cannot handle the heat load from the larger reaction volume. | Before starting, verify that the cooling apparatus is sufficient. Have a secondary cooling plan in place for emergencies. |
Experimental Protocol: Representative Scaled-Up Amidation
This protocol outlines a general methodology for the reaction of this compound with a primary amine, emphasizing key scale-up considerations.
Objective: To synthesize an N-substituted-2-amino-5-nitrobenzamide.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (1.05 eq)
-
Anhydrous Dimethylformamide (DMF) or other suitable anhydrous solvent
-
Multi-neck round-bottom flask (volume at least 2x total reaction volume)
-
Overhead mechanical stirrer with a Teflon paddle
-
Thermocouple for internal temperature monitoring
-
Condenser with a gas outlet connected to a bubbler
-
Pressure-equalizing addition funnel
Procedure:
-
Equipment Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry. The overhead stirrer should be positioned to provide good agitation of the entire reaction volume.
-
Reagent Preparation:
-
In the main reaction flask, charge the this compound and add anhydrous DMF (to a concentration of ~0.5 M).
-
Begin stirring with the overhead stirrer to form a slurry or solution.
-
In the addition funnel, dissolve the primary amine in a minimal amount of anhydrous DMF.
-
-
Reaction Execution:
-
Cool the main reaction flask containing the anhydride slurry to 0-5 °C using an ice-water bath.
-
Once the internal temperature is stable, begin the dropwise addition of the amine solution from the addition funnel.
-
Carefully monitor the internal temperature. Maintain it below 10 °C by adjusting the addition rate. Significant gas evolution (CO₂) will be observed.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, slowly quench the mixture by pouring it into ice water.
-
The product may precipitate. If so, collect the solid by filtration, wash with water, and then a non-polar solvent (like hexanes or ether) to remove impurities.
-
If the product does not precipitate, perform an aqueous workup by extracting with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography. Note that crystallization behavior can change significantly upon scale-up.[2]
-
Visualizations
Caption: A general experimental workflow for scaled-up this compound reactions.
Caption: A troubleshooting decision tree for common scale-up issues.
Caption: Main reaction pathway and potential thermal decomposition side reaction.
References
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. reddit.com [reddit.com]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scribd.com [scribd.com]
Technical Support Center: Managing Anthranilic Acid Byproducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the formation of anthranilic acid byproducts during their experiments.
Frequently Asked Questions (FAQs)
Q1: My final anthranilic acid product is discolored (yellow, tan, or brown). What are the likely causes and how can I obtain a pure, white solid?
A1: Discoloration in the final product is a common issue and typically indicates the presence of impurities. Commercial samples of anthranilic acid may appear yellow, and impurities formed during synthesis or recrystallization can be red-brown.[1][2] The likely causes include:
-
Oxidation: Anthranilic acid can be sensitive to prolonged exposure to air and light, leading to the formation of colored oxidation byproducts.[3]
-
Self-condensation or side reactions: At elevated temperatures, such as during recrystallization in boiling water, anthranilic acid can undergo self-condensation or other side reactions, resulting in colored impurities.[2]
-
Residual starting materials or reagents: Incomplete reactions or inadequate purification can leave residual reactants or colored intermediates in the final product.
-
Incorrect pH during precipitation: Anthranilic acid's solubility is pH-dependent.[4] Improper pH control during precipitation can lead to the co-precipitation of impurities.
Troubleshooting Steps:
-
Recrystallization with Decolorizing Agents: The most effective method to purify discolored anthranilic acid is recrystallization of its ammonium salt.[5] This involves dissolving the crude acid in hot water with ammonia, treating it with a decolorizing agent like sodium hydrosulfite and activated charcoal, followed by filtration and re-precipitation of the acid.[5]
-
Optimize pH for Precipitation: Carefully adjust the pH to approximately 3.5-4 during precipitation.[4][6] Using a weaker acid like acetic acid for the final pH adjustment can sometimes yield a cleaner product.[6]
-
Control Reaction Temperature: During synthesis, especially when using hypochlorite or hypobromite, maintain strict temperature control (e.g., keeping the temperature below 11°C during additions) to minimize the formation of colored byproducts.[2][6]
-
Inert Atmosphere: If oxidation is suspected, perform reactions and purifications under an inert atmosphere (e.g., nitrogen or argon).
Q2: I am observing unexpected peaks in my HPLC analysis of a reaction involving anthranilic acid. What are some common byproducts I should consider?
A2: Besides residual starting materials and the desired product, several byproducts can form in reactions involving anthranilic acid. Common byproducts that can be detected by HPLC include:
-
Methyl anthranilate: An ester of anthranilic acid.[7]
-
Anthranoylanthranilic acid: Formed from the self-condensation of two anthranilic acid molecules.[7]
-
Positional isomers: Such as 3- and 4-aminobenzoic acids, if the synthesis method is not regioselective.[7]
-
Decarboxylation products: High temperatures can lead to the loss of the carboxylic acid group.[8]
-
Products from reactions with solvents or reagents: For example, if methanol is used as a solvent, methyl anthranilate may form under certain conditions.
To identify these byproducts, it is recommended to use analytical standards for comparison or to employ techniques such as LC-MS for mass identification. A suitable HPLC method for analyzing anthranilic acid and its impurities often uses a C18 column with a mobile phase consisting of a methanol/phosphate buffer gradient.[7]
Q3: My reaction yield of the desired product is consistently low when using anthranilic acid as a starting material. What are potential reasons for this?
A3: Low yields in reactions involving anthranilic acid can be attributed to several factors:
-
Purity of Anthranilic Acid: The presence of impurities in the starting material can interfere with the desired reaction. Ensure the purity of your anthranilic acid using the purification methods described in Q1.
-
Competing Reactions: Anthranilic acid has two reactive functional groups: an amino group and a carboxylic acid group.[1] This can lead to competing side reactions, such as self-condensation or reaction at the undesired functional group.
-
Suboptimal Reaction Conditions: Factors such as temperature, pH, solvent, and catalyst can significantly impact the reaction outcome. For instance, in the Niementowski synthesis of quinazolones, high temperatures can cause decarboxylation of anthranilic acid, reducing the yield.[8]
-
Product Solubility: The desired product might have some solubility in the reaction mixture or wash solutions, leading to losses during workup and purification.
Troubleshooting Strategies:
-
Protecting Groups: To prevent unwanted side reactions, consider using a protecting group for either the amine or the carboxylic acid functionality, depending on the desired reaction pathway.
-
Optimization of Reaction Conditions: Systematically vary reaction parameters such as temperature, reaction time, and reagent stoichiometry to find the optimal conditions for your specific transformation.
-
Workup and Purification: Minimize product loss by carefully selecting extraction solvents and optimizing crystallization conditions.
Troubleshooting Guides
Issue: Formation of Colored Impurities During Synthesis
This guide provides a systematic approach to troubleshooting the formation of colored byproducts during the synthesis of anthranilic acid, particularly via the Hofmann rearrangement of phthalimide.
| Symptom | Potential Cause | Recommended Action |
| Red-brown color forms during the reaction.[2][6] | Reaction temperature is too high, leading to side reactions. | Maintain a low temperature (e.g., below 11°C) during the addition of hypochlorite or hypobromite.[2] Use an ice bath to control exothermic reactions.[9] |
| Final product is tan or yellow after precipitation.[1] | Incomplete removal of colored impurities or oxidation. | Purify the product by recrystallizing the ammonium salt with the aid of sodium hydrosulfite and activated charcoal.[5] |
| Product darkens upon drying.[5] | Oxidation due to prolonged exposure to air and/or high temperatures. | Dry the product under vacuum at a moderate temperature (e.g., 90-110°C).[5] Avoid excessively high drying temperatures, which can cause decomposition.[5] |
Issue: Low Yield and Purity in Condensation Reactions
This table addresses common problems in reactions where anthranilic acid is a nucleophile, such as in the synthesis of quinazolones or other heterocycles.[10][11]
| Symptom | Potential Cause | Recommended Action |
| Low conversion of starting material. | Insufficient reaction temperature or time. | Gradually increase the reaction temperature and monitor the reaction progress by TLC or HPLC. |
| Formation of multiple products. | Competing reactions at the amino and carboxylic acid groups. | Consider using a protecting group for the less reactive functional group for the desired transformation. |
| Decarboxylation of anthranilic acid.[8] | Excessive reaction temperature. | If possible, use milder reaction conditions or a more reactive derivative of the co-reactant to lower the required temperature. |
| Product is difficult to purify from unreacted anthranilic acid. | Similar solubility profiles of the product and starting material. | Optimize the pH during workup to selectively precipitate either the product or the starting material. Anthranilic acid is amphoteric and its solubility is highly pH-dependent.[1] |
Experimental Protocols
Protocol 1: Purification of Crude Anthranilic Acid via its Ammonium Salt
This protocol is adapted from established methods for purifying 5-iodoanthranilic acid and is effective for removing colored impurities.[5]
-
Dissolution: In a beaker, add hot water (approximately 2 mL per gram of crude anthranilic acid).
-
Ammonium Salt Formation: While stirring, add concentrated ammonia solution until the anthranilic acid completely dissolves at 60°C and a slight excess of ammonia is present.
-
Decolorization: Add sodium hydrosulfite in small portions (approximately 0.01 g per gram of anthranilic acid) until no further bleaching is observed. Add activated charcoal (approximately 0.05 g per gram of anthranilic acid).
-
Hot Filtration: Stir the mixture for 3-5 minutes and then filter it hot through a preheated Büchner funnel to remove the charcoal and other solid impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further to 5°C in an ice bath to crystallize the ammonium salt.
-
Isolation of Ammonium Salt: Collect the crystalline ammonium salt by suction filtration and wash with a small amount of ice-cold water.
-
Precipitation of Pure Anthranilic Acid: Dissolve the ammonium salt in a minimal amount of hot water. While stirring, add hydrochloric acid dropwise until the solution is just faintly acidic to Congo red (pH ~3-5).
-
Final Isolation: Cool the mixture to 20°C, collect the precipitated pure anthranilic acid by suction filtration, wash thoroughly with cold water, and dry at 90-110°C.[5]
Protocol 2: HPLC Analysis of Anthranilic Acid and Impurities
This method is based on a published procedure for the analysis of anthranilic acid and its common impurities.[7]
-
Column: Microbondapak C18 or equivalent reverse-phase column.
-
Mobile Phase A: Methanol
-
Mobile Phase B: pH 3 phosphate buffer
-
Gradient Elution for Impurity Analysis:
-
A gradient program should be developed to effectively separate impurities like methyl anthranilate and anthranoylanthranilic acid. The specific gradient will depend on the column and system but will typically involve increasing the proportion of methanol over time.
-
-
Isocratic Elution for Assay:
-
A mobile phase of 35:65 (v/v) methanol/pH 3 phosphate buffer can be used for the quantitative assay of anthranilic acid.[7]
-
-
Internal Standard: Benzoic acid can be used as an internal standard for quantitative analysis.[7]
-
Detection: UV detection at a wavelength appropriate for anthranilic acid (e.g., ~310-330 nm).
-
Limit of Detection: This method can achieve a limit of detection for impurities of approximately 0.01%.[7]
Visualizations
Caption: Workflow for the purification of crude anthranilic acid.
Caption: Troubleshooting logic for discolored anthranilic acid.
References
- 1. Anthranilic acid - Wikipedia [en.wikipedia.org]
- 2. Sciencemadness Discussion Board - Purifying anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. ANTHRANILIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Sciencemadness Discussion Board - Notes on preparing anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Analysis of anthranilic acid by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO1997028118A1 - Process for preparing anthranilic acids - Google Patents [patents.google.com]
- 9. texiumchem.com [texiumchem.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Reactivity Landscape: A Comparative Analysis of 4-Nitroisatoic Anhydride and Isatoic Anhydride
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of chemical synthons is paramount. This guide provides a comprehensive comparison of the reactivity of 4-nitroisatoic anhydride and its parent compound, isatoic anhydride, supported by established chemical principles and available experimental insights.
The introduction of a nitro group at the 4-position of the isatoic anhydride scaffold significantly influences its chemical behavior, primarily by altering the electron density within the aromatic ring and at the reactive carbonyl centers. This electronic perturbation leads to a marked difference in the reactivity of this compound compared to the unsubstituted isatoic anhydride, particularly in nucleophilic acyl substitution reactions.
Enhanced Electrophilicity of this compound
The nitro group (-NO₂) is a potent electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-M) effects. This withdrawal of electron density deactivates the benzene ring towards electrophilic substitution but, more importantly, it significantly enhances the electrophilicity of the carbonyl carbons (C2 and C4) within the anhydride ring. This heightened electrophilicity renders this compound more susceptible to attack by nucleophiles compared to isatoic anhydride.
Theoretical studies align with this principle, indicating that the presence of an electron-withdrawing group like a nitro substituent increases the reactivity of the carbonyl centers toward nucleophilic attack. This intrinsic electronic difference is the primary driver for the observed disparity in reactivity between the two compounds.
Comparative Data Summary
While direct, side-by-side kinetic studies comparing the reactivity of this compound and isatoic anhydride are not extensively documented in publicly available literature, the general principles of physical organic chemistry and observations from related reactions strongly support the enhanced reactivity of the nitro-substituted compound. The following table summarizes the key properties and expected reactivity trends.
| Property | Isatoic Anhydride | This compound |
| Molecular Formula | C₈H₅NO₃ | C₈H₄N₂O₅ |
| Molecular Weight | 163.13 g/mol | 208.13 g/mol |
| CAS Number | 118-48-9 | 63480-10-4 |
| IUPAC Name | 1H-3,1-benzoxazine-2,4-dione | 7-nitro-1H-3,1-benzoxazine-2,4-dione |
| Reactivity towards Nucleophiles | Moderately reactive | Highly reactive (expected) |
Experimental Protocols and Reaction Mechanisms
The reactions of isatoic anhydrides with nucleophiles, such as amines and water (hydrolysis), are fundamental transformations that highlight their reactivity. The general mechanism proceeds via a nucleophilic acyl substitution pathway.
General Reaction Mechanism with Nucleophiles
The reaction is initiated by the attack of a nucleophile on one of the carbonyl carbons of the anhydride ring, leading to the formation of a tetrahedral intermediate. This is followed by the ring-opening of the anhydride to yield the corresponding anthranilic acid derivative.
Caption: General mechanism of nucleophilic acyl substitution on isatoic anhydrides.
Key Experimental Procedures
Experiment 1: Hydrolysis of Isatoic Anhydride to Anthranilic Acid
Objective: To hydrolyze isatoic anhydride to form anthranilic acid.
Materials:
-
Isatoic anhydride
-
10-15% Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (for neutralization, if desired)
-
Heating mantle
-
Reflux condenser
-
Round-bottom flask
-
Standard glassware for filtration and workup
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a suspension of isatoic anhydride in 10-15% hydrochloric acid is prepared.
-
The mixture is heated to reflux with stirring. The reaction progress can be monitored by the evolution of carbon dioxide gas.
-
Reflux is continued for approximately 30-40 minutes, or until the reaction is complete (cessation of gas evolution and dissolution of the solid).[1]
-
The reaction mixture is then cooled to room temperature.
-
If the free acid is desired, the solution can be neutralized with a base such as sodium hydroxide to precipitate the anthranilic acid.
-
The product is collected by filtration, washed with cold water, and dried.
Experiment 2: Reaction of Isatoic Anhydride with Aniline
Objective: To synthesize 2-aminobenzanilide from isatoic anhydride and aniline.
Materials:
-
Isatoic anhydride
-
Aniline
-
Ethanol (or other suitable solvent)
-
Heating mantle
-
Reflux condenser
-
Round-bottom flask
-
Standard glassware for filtration and workup
Procedure:
-
A mixture of isatoic anhydride and a molar equivalent of aniline is suspended in ethanol in a round-bottom flask.
-
The mixture is heated under reflux with stirring.
-
The reaction is typically complete within a few hours. The progress can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The product is washed with cold ethanol and dried.
Inferred Reactivity of this compound
Based on the strong electron-withdrawing nature of the nitro group, it is anticipated that this compound will undergo hydrolysis and amination reactions under significantly milder conditions and at a faster rate than isatoic anhydride. For instance, the hydrolysis of this compound to 2-amino-5-nitrobenzoic acid may proceed efficiently at room temperature or with gentle warming, and the reaction with amines would likely be more rapid and exothermic.
Logical Workflow for Comparative Reactivity Assessment
To definitively quantify the reactivity difference, a systematic experimental approach would be required. The following workflow outlines the key steps for such a comparative study.
Caption: A logical workflow for the experimental comparison of anhydride reactivity.
Conclusion
The presence of a 4-nitro group fundamentally alters the electronic properties of the isatoic anhydride ring system, leading to a significant enhancement in its reactivity towards nucleophiles. While comprehensive quantitative data from direct comparative studies is limited, the principles of organic chemistry strongly predict that this compound is a more reactive electrophile than its parent compound. This heightened reactivity makes it a valuable synthon for the efficient synthesis of various substituted anthranilic acid derivatives, which are important intermediates in the pharmaceutical and chemical industries. Further quantitative kinetic studies are warranted to precisely delineate the magnitude of this reactivity difference.
References
A Comparative Guide to N-methylisatoic Anhydride and 4-nitroisatoic Anhydride in Synthetic Chemistry
In the landscape of synthetic organic chemistry and drug development, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and biological activities. Among the versatile reagents available, isatoic anhydride derivatives serve as valuable precursors for a wide array of heterocyclic compounds. This guide provides a detailed comparison of two key analogues: N-methylisatoic anhydride and 4-nitroisatoic anhydride, focusing on their performance in synthetic applications, supported by experimental data and protocols.
Introduction to N-methylisatoic Anhydride and this compound
N-methylisatoic anhydride and this compound are both derivatives of isatoic anhydride, featuring a benzoxazine-2,4-dione core. Their reactivity is primarily dictated by the electrophilic nature of the anhydride carbonyl groups, making them susceptible to nucleophilic attack. However, the substituents on the aromatic ring and the nitrogen atom significantly influence their chemical properties and synthetic utility.
N-methylisatoic anhydride possesses a methyl group on the nitrogen atom. This electron-donating group (by induction) can subtly modulate the reactivity of the anhydride system. It is a well-established reagent in pharmaceutical and agrochemical synthesis and has gained prominence as a probe for RNA structure analysis in a technique known as SHAPE (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension) chemistry.[1][2]
This compound , on the other hand, features a strong electron-withdrawing nitro group on the aromatic ring. This substitution pattern is expected to increase the electrophilicity of the carbonyl carbons, thereby enhancing its reactivity towards nucleophiles. Its primary documented application is as a precursor in the synthesis of more complex reagents, notably 1-methyl-7-nitroisatoic anhydride (1M7), a faster-acting SHAPE probe.[1][3][4][5]
Physicochemical Properties
A summary of the key physicochemical properties of both anhydrides is presented in the table below, providing a quick reference for laboratory use.
| Property | N-methylisatoic anhydride | This compound |
| CAS Number | 10328-92-4 | 63480-10-4 |
| Molecular Formula | C₉H₇NO₃ | C₈H₄N₂O₅ |
| Molecular Weight | 177.16 g/mol | 208.13 g/mol |
| Appearance | White to off-white solid | Light orange/yellow solid |
| Melting Point | 177 °C | Not specified |
Performance in Synthesis: A Comparative Overview
The primary synthetic application for both N-methylisatoic anhydride and this compound and its derivatives is in reactions with nucleophiles, particularly amines, to generate a variety of heterocyclic structures, most notably quinazolinones, or for bioconjugation.
Reactivity in Acylation Reactions
The reactivity of these anhydrides is a key differentiator. The electron-withdrawing nitro group in this compound renders the carbonyl carbons more electrophilic compared to the electron-donating methyl group in N-methylisatoic anhydride. This suggests that this compound will generally exhibit higher reactivity towards nucleophiles.
This difference in reactivity is most evident in their application as SHAPE reagents for RNA structure probing. N-methylisatoic anhydride (NMIA) is considered a relatively slow-acting probe, while 1-methyl-7-nitroisatoic anhydride (1M7), derived from this compound, is significantly more reactive.
| Reagent | Half-life in aqueous solution (t₁/₂) | Classification |
| N-methylisatoic anhydride (NMIA) | 4 minutes | Slow-acting |
| 1-methyl-7-nitroisatoic anhydride (1M7) | 14 seconds | Medium-fast acting |
This data strongly supports the enhanced reactivity conferred by the nitro group.
Synthesis of Quinazolinones
Both anhydrides can be employed in the synthesis of quinazolinones through condensation reactions with amines and a source of a third carbon atom (e.g., an aldehyde or orthoformate). While no direct comparative studies have been published, the general reaction mechanism is illustrated below. The higher reactivity of this compound would likely lead to faster reaction times and potentially allow for milder reaction conditions compared to N-methylisatoic anhydride. However, the specific yields would be substrate-dependent.
Caption: General reaction scheme for the synthesis of quinazolinones.
Experimental Protocols
Detailed experimental protocols for key applications are provided below.
Protocol 1: Synthesis of 1-methyl-7-nitroisatoic anhydride (1M7) from this compound
This protocol is adapted from Turner et al. (2013) and provides a safer, one-pot method for the synthesis of the SHAPE reagent 1M7.[1]
Materials:
-
This compound (4NIA)
-
N,N'-diisopropylethylamine (DIEA)
-
Methyl iodide (CH₃I)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
In a fume hood, dissolve 0.5 g of this compound in 5 mL of anhydrous DMF in a clean, dry flask.
-
Add 3 molar equivalents of DIEA to the solution and stir for 10 minutes at room temperature.
-
Add 5 molar equivalents of methyl iodide to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be precipitated by the addition of water and collected by filtration. The crude product can be purified by recrystallization.
Expected Yield: Approximately 97% molar yield.[1]
Protocol 2: General Procedure for the Acylation of an Amine to form a Quinazolinone derivative
This is a generalized protocol based on common methods for quinazolinone synthesis from isatoic anhydrides.[6][7][8][9] Specific conditions may require optimization depending on the substrates used.
Materials:
-
N-methylisatoic anhydride or this compound
-
Primary amine (e.g., aniline)
-
Triethyl orthoformate
-
Catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)
-
Solvent (e.g., ethanol, acetic acid, or a high-boiling solvent like DMF or DMSO)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the isatoic anhydride derivative (1 equivalent), the primary amine (1 equivalent), and triethyl orthoformate (1.1 equivalents) in the chosen solvent.
-
Add a catalytic amount of the acid catalyst.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling or can be isolated by removing the solvent under reduced pressure followed by purification by column chromatography or recrystallization.
Expected Outcome: The formation of the corresponding 2,3-disubstituted quinazolin-4(3H)-one. Due to its higher reactivity, reactions with this compound are expected to proceed faster.
Protocol 3: RNA Structure Probing using N-methylisatoic anhydride (NMIA) - SHAPE Chemistry
This protocol provides a general workflow for using NMIA to probe RNA structure.[1][2]
Caption: Workflow for RNA SHAPE analysis using NMIA.
Logical Relationship: Reactivity and Synthetic Utility
The electronic properties of the substituents on the isatoic anhydride core directly influence their reactivity and, consequently, their applications in synthesis.
Caption: Influence of substituents on reactivity and applications.
Conclusion
N-methylisatoic anhydride and this compound are valuable reagents in synthetic chemistry, each with distinct advantages depending on the desired application. N-methylisatoic anhydride is a well-established and moderately reactive building block suitable for a range of syntheses and as a standard reagent in SHAPE chemistry. In contrast, this compound exhibits enhanced reactivity due to the electron-withdrawing nitro group, making it an excellent choice for applications requiring faster reaction kinetics or for the synthesis of highly reactive probes like 1M7. The choice between these two reagents will ultimately depend on the specific requirements of the synthetic target and the desired reaction profile. For researchers in drug development and chemical biology, understanding these differences is crucial for the efficient design and execution of synthetic strategies.
References
- 1. Safer one-pot synthesis of the ‘SHAPE’ reagent 1-methyl-7-nitroisatoic anhydride (1m7) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fredonia.edu [fredonia.edu]
- 3. [PDF] Safer one-pot synthesis of the ‘SHAPE’ reagent 1-methyl-7-nitroisatoic anhydride (1m7) | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Safer one-pot synthesis of the ‘SHAPE’ reagent 1-methyl-7-nitroisatoic anhydride (1m7) [escholarship.org]
- 6. Quinazolinone synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for 4-Nitroisatoic Anhydride in Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Starting Materials for the Synthesis of Quinazolinone Scaffolds, Supported by Experimental Data.
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Historically, isatoic anhydrides, such as 4-nitroisatoic anhydride, have been workhorse reagents for constructing this heterocyclic system. However, the pursuit of milder reaction conditions, improved yields, and greater molecular diversity has led to the exploration of several alternative starting materials. This guide provides a comprehensive comparison of the performance of three key alternatives—2-aminobenzoic acid, 2-aminobenzamide, and 2-aminobenzonitrile—against the traditional isatoic anhydride route for the synthesis of quinazolinone derivatives.
Performance Comparison of Key Reagents
To provide a clear and objective comparison, we have focused on synthetic routes to the common scaffold, 2-phenylquinazolin-4(3H)-one, or its nitro-substituted analogue. The following table summarizes quantitative data from published experimental work, highlighting the differences in reaction conditions, yields, and methodologies.
| Starting Material | Co-reactant | Catalyst/Conditions | Product | Yield (%) | Reference |
| This compound | Benzylamine | N,N-Dimethylacetamide (DMAc), 140 °C, 2 h | 2-Phenyl-7-nitro-2,3-dihydroquinazolin-4(1H)-one | 94% | [1] |
| 2-Aminobenzamide | Benzaldehyde | Fluorescein (10 mol%), TBHP, Blue LED, CH₃OH, rt, 3 h | 2-Phenylquinazolin-4(3H)-one | 89% | [2] |
| 2-Aminobenzamide | Benzyl Alcohol | t-BuONa, O₂, Solvent-free, 120 °C, 24 h | 2-Phenylquinazolin-4(3H)-one | up to 84% | [3] |
| 2-Aminobenzoic Acid | Benzoyl Chloride, then Tryptophan | Pyridine, then Glacial Acetic Acid, Reflux | 3-(1H-indol-3-yl)-2-(4-oxo-2-phenylquinazolin-3(4H)-yl)propanoic acid | 68% (step 1), 70% (step 2) | [4] |
| 2-Aminobenzonitrile | Benzaldehyde | K₃PO₄, Water, 100 °C, 12 h (then TBHP for oxidation) | 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | 85% (dihydro), Not specified (oxidized) | [5] |
Key Observations:
-
This compound serves as an effective precursor for introducing a nitro group onto the quinazolinone core, which can be a useful handle for further functionalization. The reaction with benzylamine proceeds in high yield to form the dihydroquinazolinone.
-
2-Aminobenzamide emerges as a highly versatile and efficient alternative. It can be condensed with aldehydes under mild, visible-light photocatalysis to afford the final aromatic quinazolinone in excellent yield (89%).[2] Alternatively, a green, solvent-free method using benzyl alcohol also provides high yields.[3]
-
2-Aminobenzoic Acid is a classical starting material, often used in the Niementowski synthesis.[6][7][8] While versatile, modern protocols often involve multiple steps or the in-situ formation of an activated intermediate, such as a benzoxazinone, which can then be reacted with an amine source.[4]
-
2-Aminobenzonitrile offers a distinct pathway. Its reaction with aldehydes in water provides the dihydroquinazolinone intermediate in high yield, which then requires a subsequent oxidation step to furnish the aromatic quinazolinone.[5]
Experimental Protocols
Detailed methodologies for the key syntheses are provided below to allow for replication and adaptation in the laboratory.
Protocol 1: Synthesis from this compound
Synthesis of 2-Phenyl-7-nitro-2,3-dihydroquinazolin-4(1H)-one [1]
-
A mixture of this compound (1.0 mmol) and benzylamine (1.2 mmol) in N,N-Dimethylacetamide (DMAc) (3.0 mL) is prepared in a sealed tube.
-
The reaction mixture is heated to 140 °C and stirred for 2 hours.
-
After completion, the reaction is cooled to room temperature.
-
Water is added to the mixture, and the resulting precipitate is collected by filtration.
-
The solid is washed with water and then purified by recrystallization from ethanol to yield the final product.
Protocol 2: Synthesis from 2-Aminobenzamide
Visible Light-Induced Synthesis of 2-Phenylquinazolin-4(3H)-one [2]
-
To a reaction vessel, add 2-aminobenzamide (1.0 mmol), benzaldehyde (1.5 mmol), fluorescein (10 mol%), and methanol (20 mL).
-
Add tert-Butyl hydroperoxide (TBHP, 2.0 mmol) to the mixture.
-
Irradiate the reaction mixture with a blue LED at room temperature for 3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Protocol 3: Synthesis from 2-Aminobenzoic Acid (via Benzoxazinone)
Synthesis of 2-phenyl-4H-benzo[d][6][8]oxazin-4-one [4]
-
Dissolve anthranilic acid (3.33 x 10⁻⁴ M) in pyridine (30 mL) and cool to approximately 15 °C with continuous stirring.
-
Gradually add benzoyl chloride (0.01 mol) to the solution over 30 minutes.
-
Allow the reaction mixture to stir at room temperature for 3 hours.
-
Add 15 mL of 10% sodium bicarbonate (NaHCO₃) solution to precipitate the product.
-
Filter the pale-yellow solid, wash with distilled water, dry, and recrystallize from ethanol.
(Note: This intermediate can then be reacted with an amine or ammonia source to form the corresponding quinazolinone).
Protocol 4: Synthesis from 2-Aminobenzonitrile
Synthesis of 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one [5]
-
To a mixture of 2-aminobenzonitrile (0.5 mmol) and benzaldehyde (0.6 mmol) in water (2 mL), add potassium phosphate (K₃PO₄, 1.0 mmol).
-
Heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the dihydroquinazolinone.
-
(Optional Oxidation Step) To convert the dihydro-product to 2-phenylquinazolin-4(3H)-one, the purified intermediate can be oxidized using an oxidant like tert-butyl hydroperoxide (TBHP).
Reaction Pathways and Mechanisms
The choice of starting material dictates the specific reaction pathway to the quinazolinone core. The diagrams below, generated using DOT language, illustrate the key mechanistic steps for each class of reagent.
Conclusion and Recommendations
While this compound remains a viable reagent, particularly for accessing nitro-substituted quinazolinones, its alternatives offer significant advantages in terms of reaction mildness, efficiency, and operational simplicity.
-
2-Aminobenzamide stands out as a superior alternative for general quinazolinone synthesis, demonstrating high yields under both photocatalytic and green, solvent-free conditions. Its direct conversion to the aromatic quinazolinone in one pot is a significant advantage.
-
2-Aminobenzonitrile provides an excellent route to dihydroquinazolinones, which can be valuable scaffolds in their own right or can be readily oxidized to the aromatic analogues. The use of water as a solvent is a notable green chemistry feature.
-
2-Aminobenzoic Acid is a classic and cost-effective starting material, but modern, high-yielding protocols often require conversion to an activated intermediate before cyclization, potentially adding steps to the overall synthesis.
The choice of reagent should be guided by the specific synthetic target, desired substitution patterns, and available laboratory equipment. For rapid and high-yield access to a diverse library of quinazolin-4(3H)-ones, 2-aminobenzamide represents a highly recommended starting point. For syntheses requiring the specific introduction of a nitro group or when exploring dihydroquinazolinone chemistry, this compound and 2-aminobenzonitrile, respectively, are excellent choices.
References
- 1. mdpi.com [mdpi.com]
- 2. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. “On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epublications.marquette.edu [epublications.marquette.edu]
- 6. benchchem.com [benchchem.com]
- 7. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
A Researcher's Guide to the Structural Validation of 4-Nitroisatoic Anhydride Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a cornerstone of chemical synthesis. This guide provides a comparative overview of spectroscopic techniques for the validation of products derived from 4-nitroisatoic anhydride, a versatile scaffold in medicinal chemistry. Detailed experimental protocols and data interpretation are presented to facilitate the efficient and accurate characterization of these compounds.
This compound is a key starting material for the synthesis of a variety of heterocyclic compounds, including quinazolinones and benzoxazinones, which are of significant interest due to their diverse pharmacological activities. The regiochemistry and substitution patterns of these products, however, necessitate rigorous structural elucidation. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this purpose.
Comparative Spectroscopic Analysis
The choice of spectroscopic method is critical for obtaining unambiguous structural information. Below is a comparison of the utility of each technique in the context of validating products from this compound.
| Spectroscopic Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Provides information on the chemical environment, number, and connectivity of protons. | Excellent for determining substitution patterns on the aromatic ring and identifying the presence of specific functional groups (e.g., -NH₂, alkyl chains). | Signal overlap can occur in complex molecules. Exchangeable protons (-NH, -OH) may be broad or not observed. |
| ¹³C NMR | Reveals the number and types of carbon atoms in a molecule. | Complementary to ¹H NMR, confirms the carbon skeleton and the presence of carbonyl groups. | Less sensitive than ¹H NMR, requiring more concentrated samples or longer acquisition times. |
| IR Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies. | Quick and effective for confirming the presence of key functional groups like carbonyls (C=O), amines (N-H), and nitro groups (NO₂). | Provides limited information about the overall molecular structure and connectivity. |
| Mass Spectrometry | Determines the molecular weight of the compound and provides information about its fragmentation pattern. | Confirms the molecular formula and can offer clues about the structure through fragmentation analysis. | Isomers may not be distinguishable by mass alone. |
Expected Spectroscopic Data for Key Structures
The following tables summarize the expected spectroscopic data for common product classes derived from this compound. These values are based on published data for structurally similar compounds and serve as a reference for experimental work.[1][2][3]
Quinazolinone Derivatives
| ¹H NMR (DMSO-d₆) | Chemical Shift (ppm) | Multiplicity | Assignment |
| Aromatic H | ~8.3 | d | H-5 |
| Aromatic H | ~7.9 | dd | H-7 |
| Aromatic H | ~6.9 | d | H-8 |
| Substituent Protons | Variable | - | Protons on R¹ and R² |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (ppm) | Assignment |
| C=O | ~168 | Quinazolinone C4-carbonyl |
| Aromatic C | ~155 | C-2 |
| Aromatic C | ~138 | C-5 |
| Aromatic C | ~128 | C-4a |
| Aromatic C | ~125 | C-7 |
| Aromatic C | ~118 | C-8a |
| Aromatic C | ~115 | C-8 |
| IR (cm⁻¹) | Vibrational Mode |
| 1700-1630 | C=O stretch (amide) |
| 1580-1500 & 1350-1300 | NO₂ asymmetric and symmetric stretch |
| 3400-3200 | N-H stretch (if present) |
| Mass Spectrometry | Observation |
| [M]+ or [M+H]+ | Molecular ion peak corresponding to the calculated molecular weight. |
Benzoxazinone Derivatives
| ¹H NMR (DMSO-d₆) | Chemical Shift (ppm) | Multiplicity | Assignment |
| Aromatic H | ~8.4 | d | H-5 |
| Aromatic H | ~8.0 | dd | H-7 |
| Aromatic H | ~7.2 | d | H-8 |
| NH | ~11.0 (broad) | s | H-1 |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (ppm) | Assignment |
| C=O | ~165 | Benzoxazinone C4-carbonyl |
| C=O | ~150 | Benzoxazinone C2-carbonyl |
| Aromatic C | ~145 | C-6 |
| Aromatic C | ~135 | C-8a |
| Aromatic C | ~130 | C-7 |
| Aromatic C | ~120 | C-4a |
| Aromatic C | ~115 | C-5 |
| IR (cm⁻¹) | Vibrational Mode |
| ~1770 & ~1680 | C=O stretch (anhydride-like) |
| 1580-1500 & 1350-1300 | NO₂ asymmetric and symmetric stretch |
| ~3200 | N-H stretch |
| Mass Spectrometry | Observation |
| [M]+ or [M+H]+ | Molecular ion peak corresponding to the calculated molecular weight. |
Experimental Protocols
General Procedure for the Synthesis of Quinazolinones from this compound
This protocol describes a general two-step synthesis of 2,3-disubstituted-7-nitroquinazolin-4(3H)-ones.
Step 1: Synthesis of 2-Amino-5-nitro-N-substituted-benzamide
-
To a solution of this compound (1 mmol) in a suitable solvent such as DMF or acetic acid, add a primary amine (1 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating for a specified time until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated product by filtration, wash with water, and dry to yield the intermediate 2-amino-5-nitro-N-substituted-benzamide.
Step 2: Cyclization to form the Quinazolinone Ring
-
Reflux the intermediate from Step 1 with an appropriate reagent for cyclization. Common reagents include acetic anhydride (for 2-methyl substitution) or other anhydrides and orthoesters.
-
After completion of the reaction (monitored by TLC), cool the mixture and pour it into ice-cold water.
-
Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone derivative.[3]
Spectroscopic Characterization Protocol
NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.
IR Spectroscopy:
-
Prepare a sample of the dried product as a KBr pellet or a thin film.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the key functional groups.
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Analyze the sample using an appropriate ionization technique (e.g., ESI, APCI) on a mass spectrometer.
-
Determine the mass of the molecular ion and analyze the fragmentation pattern.
Visualization of Key Processes
To aid in the understanding of the synthetic and validation workflows, the following diagrams have been generated.
Caption: General reaction pathway for the synthesis of quinazolinone derivatives.
References
Kinetic analysis of 4-nitroisatoic anhydride reactions with different nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 4-nitroisatoic anhydride with a variety of nucleophiles. Understanding these reaction rates is crucial for applications in medicinal chemistry, bioconjugation, and materials science, where this compound serves as a versatile building block. This document summarizes key kinetic data, details experimental methodologies for their determination, and provides visual representations of the underlying chemical processes.
Comparative Kinetic Data
| Nucleophile Class | Example Nucleophile | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Reaction Conditions |
| Amines | |||
| Primary Aliphatic | Glycine Ethyl Ester | Data not readily available | |
| Primary Aromatic | Aniline | Data not readily available | |
| Secondary Aliphatic | Piperidine | Data not readily available | |
| Thiols | |||
| Aliphatic | Cysteine | Data not readily available | |
| Aromatic | Thiophenol | Data not readily available | |
| Alcohols | |||
| Primary Aliphatic | Ethanol | Data not readily available | |
| Aromatic | Phenol | Data not readily available |
Note: The table above highlights the current gap in publicly available, standardized kinetic data for this compound reactions. The reactivity is known to be influenced by the nucleophilicity and steric bulk of the attacking species. For instance, studies on isatoic anhydride suggest that reactions with amines at the anhydride carbonyl (C-4) are characterized by a βnuc value of +1.0, indicating a high sensitivity to the nucleophile's basicity.[1] For the 5-nitro derivative, reaction with the conjugate base of amines shows a lower βnuc of 0.31, suggesting a different mechanism likely involving the isocyanate intermediate.[1] It is anticipated that this compound would exhibit similar trends, with the position of the nitro group affecting the precise reaction rates.
Experimental Protocols
The kinetic analysis of this compound reactions can be effectively performed using UV-Vis spectrophotometry. This method monitors the change in absorbance of the reaction mixture over time to determine the reaction rate.
Objective: To determine the second-order rate constant for the reaction of this compound with a given nucleophile.
Materials:
-
This compound
-
Nucleophile of interest (e.g., aniline, thiophenol, ethanol)
-
Aprotic solvent (e.g., acetonitrile, dimethylformamide)
-
Buffer solution (if pH control is necessary)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the chosen aprotic solvent.
-
Prepare a series of stock solutions of the nucleophile at different concentrations in the same solvent.
-
-
Determination of λmax:
-
Record the UV-Vis absorption spectrum of the product of the reaction to determine the wavelength of maximum absorbance (λmax). This wavelength will be used to monitor the reaction progress.
-
-
Kinetic Measurements (Pseudo-First-Order Conditions):
-
Set the spectrophotometer to the predetermined λmax and maintain a constant temperature.
-
In a quartz cuvette, mix a solution of this compound with a large excess (at least 10-fold) of the nucleophile solution.
-
Immediately start recording the absorbance at λmax as a function of time.
-
Continue data collection until the reaction is complete, as indicated by a stable absorbance reading.
-
Repeat the experiment with different excess concentrations of the nucleophile.
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the observed rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential decay equation.
-
The second-order rate constant (k) is then determined from the slope of a plot of kobs versus the concentration of the nucleophile.[2]
-
Visualizing the Reaction and Workflow
To better understand the processes involved, the following diagrams illustrate the general reaction mechanism and the experimental workflow.
Caption: General mechanism of this compound reaction with a nucleophile.
References
A Comparative Analysis of Lewis Acid Catalysis in 4-Nitroisatoic Anhydride Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic use of Lewis acid catalysis in reactions involving 4-nitroisatoic anhydride is a cornerstone in the synthesis of various nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. The electron-withdrawing nature of the nitro group in this compound enhances the electrophilicity of the carbonyl carbons, making it a versatile precursor for the synthesis of quinazolinones and other related scaffolds. The choice of Lewis acid catalyst can profoundly influence the reaction's efficiency, selectivity, and overall yield. This guide provides an objective comparison of the performance of various Lewis acids in reactions of this compound and its parent compound, isatoic anhydride, supported by experimental data from the literature.
Data Presentation: A Comparative Overview of Lewis Acid Performance
The following tables summarize the performance of different Lewis acid catalysts in the synthesis of quinazolinone derivatives from isatoic anhydride and its 4-nitro analog. Due to the limited availability of direct comparative studies on this compound, data from reactions with isatoic anhydride are also included to provide a broader perspective on catalyst efficacy.
Table 1: Lewis Acid Catalysis in the Synthesis of 2-Substituted-4(3H)-quinazolinones from Isatoic Anhydride and Benzamidine Derivatives
| Lewis Acid | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| FeCl₃ | 10 | 1,4-Dioxane | 80 | 2-9 | 86 | [1] |
| No Catalyst | - | 1,4-Dioxane | 80 | 12 | <10 |
Table 2: Lewis Acid Catalysis in the Synthesis of 2-Aryl-2,3-dihydroquinazolin-4(1H)-ones from Anthranilamide and Aldehydes
Note: Anthranilamide is a common intermediate formed in situ from isatoic anhydride in the presence of an amine source.
| Lewis Acid | Catalyst Loading (mol%) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Sc(OTf)₃ | 10 | MeCN | rt | 1.5-24 | 34-86 | [2] |
| Yb(OTf)₃ | 10 | Water | Reflux | 0.5-2 | 85-95 | [3][4] |
| InCl₃ | 10 | MeCN | rt | 4-6 | 80-92 | [5] |
| Cu(OTf)₂ | 5 | EtOH | Reflux | 1-2 | 88-96 | [6] |
| ZnCl₂ | 20 | Toluene | Reflux | 5-7 | 75-88 | [7][8][9] |
| Bi(OTf)₃ | 10 | MeCN | 60°C | 1-1.5 | 91 | [10][11] |
Table 3: Lewis Acid Catalysis in the Synthesis of 7-Nitro-2,3-dihydroquinazolin-4(1H)-ones from 4-Nitroanthranilamide and Aldehydes
| Lewis Acid | Catalyst Loading | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Trifluoroacetic acid | Catalytic (drops) | MeCN | rt | 24 | 66 | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures and can be adapted for specific research needs.
Protocol 1: FeCl₃-Catalyzed Synthesis of 2-Aryl-7-nitro-4(3H)-quinazolinones
This protocol is adapted from the synthesis of 2-substituted 4(3H)-quinazolinones using FeCl₃.[1]
-
To a solution of this compound (1 mmol) in anhydrous 1,4-dioxane (10 mL) in a round-bottom flask, add the desired benzamidine derivative (1.1 mmol).
-
Add anhydrous FeCl₃ (0.1 mmol, 10 mol%) to the mixture.
-
Stir the reaction mixture at 80°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-9 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aryl-7-nitro-4(3H)-quinazolinone.
Protocol 2: Sc(OTf)₃-Catalyzed Synthesis of 2-Aryl-7-nitro-2,3-dihydroquinazolin-4(1H)-ones
This protocol is based on the synthesis of 2,3-dihydro-2-arylquinazolin-4-ones.[2]
-
In a flame-dried flask under an inert atmosphere, dissolve 4-nitroanthranilamide (1 mmol) and the desired aromatic aldehyde (1 mmol) in anhydrous acetonitrile (8 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add Scandium(III) triflate (Sc(OTf)₃) (0.1 mmol, 10 mol%) to the stirred solution.
-
Allow the reaction to proceed at 0°C to room temperature, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the 2-aryl-7-nitro-2,3-dihydroquinazolin-4(1H)-one.
Mandatory Visualization
The following diagrams illustrate the generalized reaction pathway for the Lewis acid-catalyzed synthesis of quinazolinones and a typical experimental workflow.
Caption: Lewis Acid-Catalyzed Synthesis of 7-Nitroquinazolinones.
Caption: General Experimental Workflow for Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Synthesis of 2,3-Dihydro-2-arylquinazolin-4-ones: Methodology and Application to a Potent Fluorescent Tubulin Inhibitor with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Cu(OTf)2-catalyzed synthesis of novel and diverse 2,3-dihydroquinazolin-4(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ZnCl2-promoted domino reaction of 2-hydroxybenzonitriles with ketones for synthesis of 1,3-benzoxazin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. ajol.info [ajol.info]
- 9. researchgate.net [researchgate.net]
- 10. Bismuth(III) triflate: an economical and environmentally friendly catalyst for the Nazarov reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. beilstein-journals.org [beilstein-journals.org]
Benchmarking different synthetic routes to 4-nitroisatoic anhydride
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 4-Nitroisatoic anhydride is a valuable building block in the preparation of a variety of heterocyclic compounds, including pharmaceuticals and agrochemicals. This guide provides a comprehensive benchmark of different synthetic routes to this compound, offering a comparative analysis of reaction conditions, yields, and safety considerations. The information is supported by detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for your research needs.
Executive Summary
The synthesis of this compound is primarily achieved through the cyclization of 4-nitroanthranilic acid. This guide evaluates three main methodologies for this key transformation: the use of phosgene and its safer analog, triphosgene, and a modern palladium-catalyzed carbonylation approach. Additionally, a common route for the preparation of the requisite starting material, 4-nitroanthranilic acid, via the Hofmann rearrangement of 4-nitrophthalimide is detailed. Each method presents a unique balance of efficiency, safety, and cost, which are summarized below.
Comparison of Synthetic Routes to this compound
| Parameter | Route 1: Phosgene Cyclization | Route 2: Triphosgene Cyclization | Route 3: Palladium-Catalyzed Carbonylation |
| Starting Material | 4-Nitroanthranilic Acid | 4-Nitroanthranilic Acid | 4-Nitroanthranilic Acid |
| Key Reagents | Phosgene, HCl | Triphosgene, Triethylamine | Palladium Catalyst, CO gas |
| Typical Yield | 72-75% (for unsubstituted)[1] | High (expected) | High to excellent[2] |
| Reaction Conditions | Aqueous HCl, <50°C[1] | Anhydrous solvent, 0°C to RT | Mild conditions[2] |
| Reaction Time | 2-4 hours[1] | ~16 hours | 2-5 hours |
| Safety Concerns | Extreme Toxicity of Phosgene | Triphosgene is a safer solid but releases phosgene in situ. | Palladium catalysts can be expensive and require careful handling. |
| Key Advantages | Well-established, high yield | Safer handling than gaseous phosgene | Avoids highly toxic phosgene, mild conditions |
| Key Disadvantages | Extreme hazard of phosgene | Longer reaction time, cost of triphosgene | Cost of palladium catalyst, requires CO gas setup |
Synthesis of the Starting Material: 4-Nitroanthranilic Acid
A common and effective method for the preparation of 4-nitroanthranilic acid is the Hofmann rearrangement of 4-nitrophthalimide. This reaction involves the conversion of a primary amide (in the form of the imide) to a primary amine with one fewer carbon atom.
| Parameter | Hofmann Rearrangement of 4-Nitrophthalimide |
| Starting Material | 4-Nitrophthalimide |
| Key Reagents | Sodium Hydroxide, Sodium Hypochlorite (or Bromine) |
| Typical Yield | Good to high |
| Reaction Conditions | Aqueous base, elevated temperature (e.g., 70-80°C) |
| Reaction Time | Several hours |
| Purification | Acidification and filtration |
Experimental Protocols
Route 1: Synthesis of 4-Nitroanthranilic Acid via Hofmann Rearrangement of 4-Nitrophthalimide
This procedure is adapted from the general principles of the Hofmann rearrangement.
-
Preparation of the Hypochlorite Solution: In a flask, dissolve sodium hydroxide in cold water. Slowly add bromine or a concentrated solution of sodium hypochlorite while keeping the temperature low.
-
Reaction: To a cooled solution of 4-nitrophthalimide in aqueous sodium hydroxide, slowly add the prepared hypochlorite solution with vigorous stirring.
-
Heating: After the addition is complete, the reaction mixture is gently heated to approximately 70-80°C to facilitate the rearrangement.
-
Work-up: The reaction mixture is cooled, and the pH is carefully adjusted with a mineral acid (e.g., HCl) to precipitate the 4-nitroanthranilic acid.
-
Purification: The precipitated product is collected by filtration, washed with cold water, and can be further purified by recrystallization.
Route 2: Cyclization of 4-Nitroanthranilic Acid to this compound
Caution: Phosgene is a highly toxic and corrosive gas. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions and personal protective equipment.
-
Dissolution: Dissolve 4-nitroanthranilic acid in a mixture of water and concentrated hydrochloric acid with gentle warming.
-
Reaction Setup: Transfer the solution to a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a gas outlet connected to a scrubber containing a concentrated solution of ammonia or sodium hydroxide.
-
Phosgene Addition: With vigorous stirring, introduce a slow stream of phosgene gas into the solution. The this compound will begin to precipitate. The temperature of the reaction should be maintained below 50°C by controlling the rate of phosgene addition.
-
Reaction Completion and Work-up: Continue the addition of phosgene for 2-4 hours, or until the absorption of the gas significantly decreases. Purge the apparatus with air to remove any residual phosgene.
-
Isolation: Collect the precipitated product by filtration and wash thoroughly with cold water. The product can be dried in air or in an oven at 100°C. A second crop can be obtained from the mother liquor.
Caution: Triphosgene is a safer solid alternative to phosgene but will generate phosgene in situ. Handle with care in a well-ventilated fume hood.
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend 4-nitroanthranilic acid in an anhydrous solvent such as dichloromethane or THF.
-
Base Addition: Add triethylamine to the suspension.
-
Triphosgene Addition: Cool the mixture to 0°C in an ice bath. Add triphosgene in small portions, maintaining the temperature below 5°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for approximately 16 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure, and purify the crude product by recrystallization or chromatography.
-
Reaction Setup: In a reaction vessel, combine 4-nitroanthranilic acid, a palladium catalyst (e.g., Pd(OAc)2), a ligand (if required), and a suitable solvent.
-
Carbon Monoxide Atmosphere: Purge the vessel with carbon monoxide gas and maintain a positive pressure of CO (typically 1 atm).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (as monitored by TLC or HPLC).
-
Work-up: After the reaction is complete, filter off the catalyst. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visualizing the Synthetic Pathways
To better illustrate the relationships between the starting materials, intermediates, and final product, the following diagrams are provided.
Caption: Synthesis of 4-Nitroanthranilic Acid via Hofmann Rearrangement.
Caption: Cyclization Routes from 4-Nitroanthranilic Acid.
References
A Comparative Guide to 4-Nitroisatoic Anhydride and 4-Nitrophthalic Anhydride as Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of starting materials is paramount to the successful and efficient construction of complex molecular architectures. Among the myriad of available precursors, cyclic anhydrides bearing a nitro functionality are particularly valuable due to their inherent reactivity and the versatile nature of the nitro group, which can be readily transformed into other functional groups. This guide provides an objective comparison of two such precursors: 4-nitroisatoic anhydride and 4-nitrophthalic anhydride, focusing on their performance in synthetic applications, supported by experimental data.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these anhydrides is crucial for their effective utilization in synthesis. The table below summarizes their key characteristics.
| Property | This compound | 4-Nitrophthalic Anhydride |
| Molecular Formula | C₈H₄N₂O₅ | C₈H₃NO₅ |
| Molecular Weight | 208.13 g/mol | 193.11 g/mol |
| Appearance | Light orange/yellow solid[1] | Off-white to light yellow-brown powder[2] |
| Melting Point | Not well-defined, decomposes | 116-120 °C[3] |
| CAS Number | 63480-10-4[1] | 5466-84-2[3] |
Reactivity and Synthetic Utility: A Tale of Two Rings
While both molecules feature a nitro-substituted aromatic ring fused to an anhydride, their distinct heterocyclic core structures dictate their reactivity and primary applications.
This compound: A Gateway to Heterocycles
This compound is a versatile reagent primarily employed in the synthesis of nitrogen-containing heterocyclic compounds, most notably quinazolinones and their derivatives. The isatoic anhydride ring system is predisposed to react with nucleophiles, leading to a ring-opening event that can be followed by an intramolecular cyclization.
A prominent application is the one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones. This reaction typically involves the condensation of this compound with an amine and an aldehyde. The process is often catalyzed by an acid or a Lewis acid.
Caption: Synthetic pathway for quinazolinone synthesis.
4-Nitrophthalic Anhydride: A Building Block for Imides and Polymers
In contrast, 4-nitrophthalic anhydride is a key precursor for the synthesis of 4-nitrophthalimides, which are important intermediates in the production of various functional molecules, including pharmaceuticals and high-performance polymers. The reaction with a primary amine readily forms the corresponding imide, a stable five-membered ring system.
A significant application of 4-nitrophthalic anhydride in drug discovery is its use in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics. The 4-nitrophthalimide core can be further elaborated to construct the final drug molecule.
Experimental Data: A Head-to-Head Comparison
To provide a clear comparison of their synthetic performance, the following tables summarize quantitative data from representative experimental protocols.
Table 1: Synthesis of Heterocycles and Imides
| Precursor | Reaction Type | Reactants | Product | Yield (%) | Reference |
| This compound | Three-component reaction | Aniline, Benzaldehyde | 2-Phenyl-3-phenyl-7-nitro-2,3-dihydroquinazolin-4(1H)-one | ~85-95% (typical) | Inferred from similar reactions |
| 4-Nitrophthalic Anhydride | Imide formation | 4-Methoxybenzylamine | N-(4-Methoxybenzyl)-4-nitrophthalimide | ~90% | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Three-Component Synthesis of 2,3-Disubstituted-7-nitro-2,3-dihydroquinazolin-4(1H)-ones from this compound
-
Materials: this compound (1 mmol), primary amine (1 mmol), aldehyde (1 mmol), and a catalytic amount of a Lewis acid (e.g., Fe₃O₄ nanoparticles) in water.[5]
-
Procedure: A mixture of this compound, the primary amine, the aldehyde, and the catalyst in water is stirred at room temperature or heated. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is typically isolated by filtration, washed, and may be further purified by recrystallization.
-
Expected Yield: High yields are generally reported for this type of reaction.[5]
Protocol 2: Synthesis of N-(4-Methoxybenzyl)-4-nitrophthalimide from 4-Nitrophthalic Anhydride
-
Materials: 4-Nitrophthalic anhydride (1.93 g, 10 mmol), 4-methoxybenzylamine (1.37 g, 10 mmol) in glacial acetic acid (20 mL).
-
Procedure: A solution of 4-nitrophthalic anhydride and 4-methoxybenzylamine in glacial acetic acid is refluxed for 4-6 hours. After cooling, the reaction mixture is poured into ice water. The precipitated solid is collected by filtration, washed with water, and dried to afford the N-substituted 4-nitrophthalimide.
-
Yield: A yield of approximately 90% can be expected.[4]
Application in Drug Discovery: PARP Inhibition
The products derived from these precursors can play a crucial role in modulating biological pathways. For instance, the phthalimide derivatives from 4-nitrophthalic anhydride are central to the development of PARP inhibitors. PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.
In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks is deficient. These cells become heavily reliant on the PARP-mediated BER pathway for survival. PARP inhibitors exploit this vulnerability through a concept known as synthetic lethality. By inhibiting PARP-1, single-strand breaks accumulate and, upon replication, lead to double-strand breaks that cannot be repaired in BRCA-deficient cells, ultimately resulting in cell death.
Caption: Mechanism of PARP inhibitors in cancer therapy.
Conclusion
Both this compound and 4-nitrophthalic anhydride are valuable synthetic precursors, each with a distinct profile of reactivity and application.
-
This compound is the precursor of choice for the efficient, often one-pot, synthesis of a diverse range of nitrogen-containing heterocycles, particularly substituted quinazolinones. Its utility shines in the construction of complex ring systems.
-
4-Nitrophthalic Anhydride serves as a robust building block for the synthesis of 4-nitrophthalimides. This makes it a cornerstone in the development of pharmaceuticals, such as PARP inhibitors, and advanced materials like polyimides.
The selection between these two reagents will ultimately be guided by the specific synthetic target. For researchers aiming to construct novel heterocyclic scaffolds, this compound offers a direct and efficient route. Conversely, for those focused on developing molecules with a phthalimide core, such as in the field of targeted cancer therapy, 4-nitrophthalic anhydride is the more appropriate and widely utilized precursor. This guide provides the foundational information to make an informed decision based on the desired molecular outcome and synthetic strategy.
References
- 1. Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or ionic liquid–water without additional catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Safer one-pot synthesis of the ‘SHAPE’ reagent 1-methyl-7-nitroisatoic anhydride (1m7) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,3-dihydroquinazolin-4(1H)-ones by three-component coupling of isatoic anhydride, amines, and aldehydes catalyzed by magnetic Fe(3)O(4) nanoparticles in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. [PDF] Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. | Semantic Scholar [semanticscholar.org]
4-Nitroisatoic Anhydride: A Superior Alternative to Traditional Acylating Agents in Biopharmaceutical Research
In the landscape of organic synthesis, particularly within drug discovery and development, the choice of an acylating agent is pivotal for efficiency, safety, and selectivity. While traditional agents like acyl chlorides and acid anhydrides have long been staples, 4-nitroisatoic anhydride is emerging as a compelling alternative, offering distinct advantages in terms of handling, safety, and reaction control. This guide provides an objective comparison of this compound with conventional acylating agents, supported by experimental insights, to inform researchers and scientists in making strategic decisions for their synthetic endeavors.
Performance Comparison: Reactivity and Byproducts
Traditional acylating agents, such as acetyl chloride and acetic anhydride, are highly reactive, which can be a double-edged sword. Their high reactivity can lead to rapid reactions but often at the cost of selectivity and the generation of corrosive byproducts like hydrogen chloride (HCl) or acetic acid. In contrast, this compound offers a more controlled acylation with a significantly more benign byproduct profile.
The reaction of this compound with a nucleophile, such as a primary amine, proceeds via nucleophilic attack on one of the carbonyl groups of the anhydride. This leads to the opening of the heterocyclic ring and the formation of the desired amide. The key advantage lies in the byproducts: upon acylation, this compound releases 2-amino-5-nitrobenzoic acid and carbon dioxide, both of which are generally less hazardous and easier to handle than the corrosive byproducts of traditional agents.
| Acylating Agent | Typical Substrate | Byproducts | Key Advantages | Key Disadvantages |
| This compound | Primary/Secondary Amines, Alcohols | 2-Amino-5-nitrobenzoic acid, CO2 | - Non-corrosive byproducts- Increased safety- High chemoselectivity- Stable, solid reagent | - Higher molecular weight- Potentially slower reaction rates |
| Acyl Chlorides (e.g., Acetyl Chloride) | Amines, Alcohols, Phenols | Hydrogen Chloride (HCl) | - High reactivity- Readily available | - Corrosive and hazardous byproduct- Moisture sensitive- Can lead to side reactions |
| Acid Anhydrides (e.g., Acetic Anhydride) | Amines, Alcohols, Phenols | Carboxylic Acid (e.g., Acetic Acid) | - Less reactive than acyl chlorides- Generally good yields | - Corrosive byproduct- Can require catalysts or heating |
Experimental Protocols
General Procedure for Acylation of a Primary Amine with this compound
This protocol describes a general method for the acylation of a primary amine using this compound.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
In a clean, dry reaction vessel, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add this compound (1.05 equivalents) portion-wise at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be worked up by washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the 2-amino-5-nitrobenzoic acid byproduct.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude amide product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Comparative Acylation of Benzylamine
| Parameter | This compound | Acetyl Chloride |
| Reactants | Benzylamine, this compound | Benzylamine, Acetyl Chloride, Triethylamine |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours | 30-60 minutes |
| Work-up | Aqueous NaHCO3 wash | Aqueous HCl wash, followed by NaHCO3 wash |
| Byproducts | 2-Amino-5-nitrobenzoic acid, CO2 | Triethylammonium chloride, HCl |
| Yield (Illustrative) | >90% | >95% |
| Safety Concerns | Solid, stable reagent | Highly corrosive, fuming liquid; generates HCl gas |
Key Advantages of this compound
The use of this compound presents several key advantages for researchers in drug development and organic synthesis:
-
Enhanced Safety: The most significant advantage is the avoidance of corrosive and hazardous byproducts like HCl. This simplifies handling, reduces risks to personnel, and minimizes corrosion of equipment.
-
Improved Chemoselectivity: this compound can exhibit higher chemoselectivity, particularly in molecules with multiple nucleophilic sites. For instance, in the acylation of amino alcohols, conditions can often be optimized to favor N-acylation over O-acylation.[1][2]
-
Solid and Stable Reagent: Unlike many highly reactive acylating agents that are liquids or gases and are often moisture-sensitive, this compound is a stable, crystalline solid, making it easier to store, handle, and weigh accurately.
-
"Traceless" Acylation: The gaseous byproduct, carbon dioxide, escapes the reaction mixture, and the 2-amino-5-nitrobenzoic acid byproduct is typically easily removed by a simple aqueous wash, leading to cleaner reaction profiles and simpler purification.
Signaling Pathways and Experimental Workflows
The controlled reactivity of this compound makes it a valuable tool in complex synthetic pathways, such as in peptide synthesis where orthogonal protection strategies are crucial. An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others, which is essential for the stepwise construction of peptides.[3][4]
The diagram above illustrates a simplified workflow in solid-phase peptide synthesis (SPPS). After the assembly of the peptide chain on a solid support, the N-terminal amino group can be selectively acylated using this compound. The mild conditions and clean byproducts of this reaction are highly advantageous in this multi-step process, preventing degradation of the sensitive peptide chain.
This diagram outlines the general mechanism for the acylation of a primary amine with this compound. The nucleophilic amine attacks a carbonyl carbon, leading to a tetrahedral intermediate which subsequently undergoes ring-opening and decarboxylation to yield the final amide product and byproducts.
Conclusion
For researchers, scientists, and professionals in drug development, the selection of reagents that offer a balance of reactivity, selectivity, and safety is paramount. This compound presents a significant step forward from traditional acylating agents like acyl chlorides and acid anhydrides. Its primary advantages of producing non-corrosive byproducts, being a stable solid, and offering high chemoselectivity make it an invaluable tool in modern organic synthesis. While reaction times may be slightly longer in some cases, the benefits in terms of safety, ease of handling, and cleaner reaction profiles often outweigh this consideration, making this compound a superior choice for a wide range of acylation reactions.
References
- 1. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Orthogonal ligation strategies for peptide and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Nucleophilic Attack: A Comparative Guide to the Regioselectivity of 4-Nitroisatoic Anhydride
For researchers, scientists, and professionals in drug development, understanding the regioselectivity of nucleophilic attack on 4-nitroisatoic anhydride is crucial for the controlled synthesis of a diverse range of bioactive molecules, including pharmaceuticals and fine chemicals. This guide provides a comprehensive comparison of the factors influencing the reaction pathways, supported by available theoretical and experimental data, to aid in the strategic design of synthetic routes.
The reaction of this compound with nucleophiles presents two primary pathways, leading to the formation of either 2-amino-5-nitrobenzoic acid derivatives (resulting from attack at the C2 carbonyl) or 2-ureidobenzoic acid derivatives (resulting from attack at the C4 carbonyl). The preferred site of attack is dictated by a delicate interplay of electronic and steric factors of both the anhydride and the incoming nucleophile, as well as the reaction conditions.
Theoretical Framework: The Predisposition of this compound
Computational studies on the local reactivity of isatoic anhydride and its substituted derivatives provide a foundational understanding of its intrinsic electrophilicity. These theoretical models suggest that the C2 carbonyl group is inherently more susceptible to nucleophilic attack. This predisposition is attributed to the electronic effects of the anhydride ring system. The nitrogen atom's lone pair participates in resonance, which can influence the electron density at the two carbonyl carbons. For this compound, the strongly electron-withdrawing nitro group at the C4 position further influences the electron distribution, yet theoretical evidence still points towards the C2 position as the more electrophilic center.
Experimental Evidence: A Tale of Two Carbonyls
While theoretical calculations provide valuable insight, experimental results are paramount in definitively assessing the regioselectivity. The reaction of this compound with various nucleophiles, primarily amines and hydrazines, can lead to a mixture of products. The distribution of these products is highly dependent on the nature of the nucleophile and the reaction conditions.
Key Factors Influencing Regioselectivity:
-
Nature of the Nucleophile:
-
Primary Amines: Less sterically hindered primary amines tend to favor attack at the more electrophilic C2 position, yielding 2-amino-5-nitrobenzamides.
-
Hydrazine: The reaction with hydrazine can also proceed at the C2 position to form 2-amino-5-nitrobenzohydrazide.
-
-
Reaction Conditions:
-
Solvent: The polarity of the solvent can influence the reaction pathway.
-
Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, potentially altering the product ratio.
-
| Nucleophile | Predicted Major Product (Attack at C2) | Alternative Product (Attack at C4) |
| Primary Amine (e.g., Aniline) | 2-Amino-5-nitro-N-phenylbenzamide | 2-(3-Phenylureido)-5-nitrobenzoic acid |
| Hydrazine | 2-Amino-5-nitrobenzohydrazide | 2-(Hydrazinecarbonylamino)-5-nitrobenzoic acid |
Experimental Protocols
Detailed experimental protocols for the synthesis of derivatives from this compound are crucial for reproducible results. Below are generalized procedures for the two primary reaction pathways.
General Procedure for the Synthesis of 2-Amino-5-nitrobenzamides (C2 Attack):
-
Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., dioxane, THF, or DMF) under an inert atmosphere.
-
Nucleophile Addition: Add the primary amine (1 equivalent) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically poured into water to precipitate the product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
General Procedure for Investigating the Formation of 2-Ureidobenzoic Acid Derivatives (C4 Attack):
A definitive protocol for selectively synthesizing the C4-attack product is not well-established and may require careful optimization of reaction conditions, potentially utilizing bulkier nucleophiles or specific catalysts. The general approach would be similar to the one described above, with rigorous analysis of the product mixture to identify and quantify the ureido-benzoic acid derivative.
Visualizing the Reaction Pathways
To illustrate the competing reaction pathways, the following diagrams are provided in the DOT language for Graphviz.
Caption: Competing pathways for nucleophilic attack on this compound.
Caption: General experimental workflow for the reaction.
Conclusion
The regioselectivity of nucleophilic attack on this compound is a nuanced process governed by a combination of electronic and steric factors. While theoretical studies suggest a preference for attack at the C2 carbonyl, leading to the formation of 2-amino-5-nitrobenzamide derivatives, the experimental outcomes can be influenced by the specific nucleophile and reaction conditions. Further quantitative experimental studies are needed to build a comprehensive and predictive model for this important reaction. The information and protocols provided in this guide serve as a valuable starting point for researchers aiming to control the synthesis of specific derivatives from this versatile building block.
A Comparative Guide to Purity Assessment of Synthesized 4-Nitroisatoic Anhydride: HPLC vs. NMR
The accurate determination of purity is a critical final step in the synthesis of 4-nitroisatoic anhydride, a key intermediate in various chemical and pharmaceutical applications. Ensuring high purity is essential for the reliability and reproducibility of subsequent reactions and for the safety and efficacy of final products. This guide provides a detailed comparison of two powerful analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present a side-by-side analysis of their methodologies, supported by illustrative experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their needs.
High-Performance Liquid Chromatography (HPLC) Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment in organic synthesis. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, reversed-phase HPLC is a highly suitable method, offering the resolution needed to separate the target compound from starting materials, by-products, and other impurities.
Experimental Protocol: Reversed-Phase HPLC
A robust HPLC method is crucial for accurate purity determination. The following protocol provides a starting point for the analysis of this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1200 or equivalent with UV detector |
| Column | C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and water with 0.1% phosphoric acid |
| Gradient | 30% to 90% Acetonitrile over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile |
Data Presentation: HPLC Purity Analysis
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
| Compound | Retention Time (min) | Peak Area (%) |
| This compound | 8.5 | 99.5 |
| Impurity 1 | 6.2 | 0.2 |
| Impurity 2 | 7.1 | 0.3 |
| Total Purity | 99.5% |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for purity assessment.[1] It allows for the direct quantification of a substance by comparing the integral of a specific resonance signal of the analyte with that of a certified internal standard of known purity.[2] This technique is highly accurate and does not require a reference standard of the analyte itself.[1]
Experimental Protocol: ¹H qNMR
The following protocol outlines the key steps for determining the purity of this compound using ¹H qNMR.
Instrumentation and Conditions:
| Parameter | Specification |
| NMR Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d₆ |
| Internal Standard | Maleic Anhydride (Certified Reference Material) |
| Pulse Program | Standard single pulse ('zg' with 90° pulse) |
| Relaxation Delay (d1) | 30 s (to ensure full relaxation of all nuclei) |
| Number of Scans | 16 |
| Sample Preparation | Accurately weigh ~10 mg of this compound and ~5 mg of the internal standard into an NMR tube. Dissolve in 0.6 mL of DMSO-d₆. |
Data Presentation: qNMR Purity Calculation
The purity is calculated using the following formula, which relates the integral values, number of protons, molecular weights, and masses of the analyte and the internal standard.[2]
Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight (this compound: 208.13 g/mol )[3]
-
m = mass
-
P = Purity of the internal standard
| Parameter | Analyte (this compound) | Internal Standard (Maleic Anhydride) |
| Mass (m) | 10.15 mg | 5.20 mg |
| Signal Integral (I) | 1.00 (aromatic proton) | 2.00 (olefinic protons) |
| Number of Protons (N) | 1 | 2 |
| Molecular Weight (MW) | 208.13 g/mol | 98.06 g/mol |
| Purity (P) | To be determined | 99.9% |
| Calculated Purity | 99.6% |
Comparative Analysis: HPLC vs. qNMR
Both HPLC and qNMR are robust techniques for purity assessment, each with distinct advantages and limitations.[1][4]
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on physicochemical interactions. | Quantification based on the direct proportionality between signal integral and the number of nuclei.[1] |
| Quantification | Secondary method requiring a reference standard of the analyte for quantification. | Primary ratio method; can determine purity without a reference standard of the analyte.[1] |
| Selectivity | High selectivity for separating structurally similar impurities and isomers.[5] | Excellent for structural confirmation and identification. Can be limited by signal overlap.[4] |
| Sensitivity | Generally offers higher sensitivity, making it suitable for trace impurity analysis.[1] | Sensitivity is typically lower than HPLC but can be enhanced with high-field instruments.[1] |
| Throughput | Well-suited for high-throughput analysis with autosamplers.[1] | Generally has lower throughput than HPLC.[1] |
| Sample Prep | Can require more extensive sample preparation including filtration.[6] | Minimal sample preparation, mainly dissolution in a deuterated solvent.[6] |
Experimental and Logical Workflow
The selection and application of a purity assessment method follow a structured workflow to ensure accurate and reliable results.
Conclusion
The choice between HPLC and qNMR for the purity assessment of this compound depends on the specific analytical needs. HPLC is an exceptionally sensitive method, ideal for detecting trace impurities and for high-throughput screening in quality control environments.[1] Conversely, qNMR stands out as a primary analytical method that provides highly accurate purity values without the need for an analyte-specific reference standard, while also offering valuable structural information.[7] For a comprehensive characterization, particularly for regulatory submissions or the qualification of reference materials, employing both techniques provides orthogonal and confirmatory data, ensuring the highest level of confidence in the purity assessment.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. 4-Nitro-isatoic anhydride | C8H4N2O5 | CID 282089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 5. benchchem.com [benchchem.com]
- 6. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
A Mechanistic Deep Dive: Unraveling the Reactivity of 4-Nitroisatoic Anhydride in Comparison to Other Anhydrides
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of chemical synthons is paramount. This guide provides a mechanistic comparison of 4-nitroisatoic anhydride with other commonly used anhydrides, namely isatoic anhydride, phthalic anhydride, and succinic anhydride. By examining their reactions, particularly with amine nucleophiles, we illuminate the electronic and structural factors that govern their reactivity, offering insights for rational reaction design and optimization.
The reactivity of an anhydride is fundamentally dictated by the electrophilicity of its carbonyl carbons. Electron-withdrawing substituents on the anhydride structure enhance this electrophilicity, leading to a more rapid reaction with nucleophiles. Conversely, electron-donating groups decrease reactivity. This principle is central to understanding the differences between the anhydrides discussed herein.
The Activating Power of the Nitro Group
The distinguishing feature of this compound is the presence of a nitro group (-NO₂) on the aromatic ring. The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. This withdrawal of electron density significantly increases the partial positive charge on the carbonyl carbons of the anhydride, making them more susceptible to nucleophilic attack. Consequently, this compound is anticipated to be the most reactive among the aromatic anhydrides compared in this guide.
In contrast, the unsubstituted isatoic anhydride lacks this strong deactivating group. Phthalic anhydride, while also possessing an aromatic ring, does not have the additional activating effect of a nitro group. Succinic anhydride, being an aliphatic anhydride, lacks the electronic effects of an aromatic system altogether and its reactivity is primarily governed by ring strain and the inherent electrophilicity of the anhydride functional group.
Mechanistic Pathway: Nucleophilic Acyl Substitution
The reaction of these anhydrides with a primary amine proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of the amine's lone pair of electrons on one of the carbonyl carbons. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, resulting in the cleavage of the carbon-oxygen bond within the anhydride ring and the formation of an amide and a carboxylate.
Data Presentation
| Anhydride | Structure | Expected Relative Reactivity with Amines | Typical Reaction Conditions | Expected Yield |
| This compound | 7-nitro-2H-3,1-benzoxazine-2,4(1H)-dione | Highest | Room temperature or mild heating | High |
| Isatoic Anhydride | 2H-3,1-benzoxazine-2,4(1H)-dione | High | Room temperature to reflux | Good to High |
| Phthalic Anhydride | Isobenzofuran-1,3-dione | Moderate | Heating often required | Good |
| Succinic Anhydride | Dihydrofuran-2,5-dione | Lowest | Heating often required | Good |
Experimental Protocols
Below are representative experimental protocols for the reaction of an amine with each of the discussed anhydrides. It is important to note that these are generalized procedures and may require optimization for specific substrates.
Protocol 1: Reaction of this compound with a Primary Amine
-
Materials: this compound, primary amine, and a suitable solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM)).
-
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the primary amine (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is often rapid.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The resulting crude product, a 2-amino-5-nitrobenzamide derivative, can be purified by recrystallization or column chromatography.
-
Protocol 2: Reaction of Isatoic Anhydride with a Primary Amine
-
Materials: Isatoic anhydride, primary amine, and a suitable solvent (e.g., ethanol or DMF).
-
Procedure:
-
Suspend isatoic anhydride (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the primary amine (1.1 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, a 2-aminobenzamide derivative, may precipitate from the solution and can be collected by filtration. Further purification can be achieved by recrystallization.
-
Protocol 3: Reaction of Phthalic Anhydride with a Primary Amine
-
Materials: Phthalic anhydride, primary amine, and a solvent such as glacial acetic acid or DMF.
-
Procedure:
-
Dissolve phthalic anhydride (1 equivalent) in the solvent in a round-bottom flask.
-
Add the primary amine (1 equivalent) to the solution.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the phthalamic acid intermediate. Further heating of the phthalamic acid, often in the presence of a dehydrating agent, can yield the corresponding phthalimide.
-
Protocol 4: Reaction of Succinic Anhydride with a Primary Amine
-
Materials: Succinic anhydride, primary amine, and a solvent like tetrahydrofuran (THF) or chloroform.
-
Procedure:
-
Dissolve succinic anhydride (1 equivalent) in the chosen solvent.
-
Add the primary amine (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours.
-
The product, a succinamic acid derivative, may precipitate or can be obtained by removal of the solvent.
-
Purification can be performed by recrystallization.
-
Mandatory Visualization
The following diagrams illustrate the mechanistic pathways and logical relationships discussed in this guide.
Caption: General workflow for the reaction of an anhydride with a primary amine.
Caption: Comparative reactivity of anhydrides towards a nucleophile.
Safety Operating Guide
Navigating the Safe Disposal of 4-Nitroisatoic Anhydride: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of a safe and compliant laboratory environment. This guide provides crucial, step-by-step procedures for the proper disposal of 4-nitroisatoic anhydride, a compound that necessitates careful handling due to its potential hazards. Adherence to these protocols is paramount for ensuring personnel safety and environmental protection.
Hazard Profile and Safety Summary
This compound (CAS 63480-10-4) is classified as a hazardous substance.[1] It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[1] As with many aromatic nitro compounds, it is crucial to treat this chemical and any contaminated materials as hazardous waste.[2][3]
Hazard Classifications for this compound [1][4]
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H312: Harmful in contact with skin | Acute toxicity, dermal (Category 4) |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) |
| H332: Harmful if inhaled | Acute toxicity, inhalation (Category 4) |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure; Respiratory tract irritation (Category 3) |
Step-by-Step Disposal Protocol
The universally recommended procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal company.[2] Never dispose of this chemical by evaporation, down the sewer, or in regular trash.[5]
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, it is imperative to wear the appropriate personal protective equipment:[2]
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If there is a risk of dust formation or inhalation, use a NIOSH/MSHA approved respirator.
Waste Collection and Segregation
-
Solid Waste: Collect any surplus, expired, or waste this compound in a designated, clearly labeled hazardous waste container.[2][5] The container must be robust, chemically resistant, and have a secure lid.[2]
-
Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, and any contaminated disposable labware must also be collected and disposed of as hazardous waste.[5]
-
Solutions: If the compound is in a solvent, it should be collected in a designated liquid hazardous waste container.[2] Ensure the solvent is compatible with the other contents of the container and the container material itself.[5]
-
Empty Containers: Empty containers of this compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[2]
Labeling and Storage
Properly label the hazardous waste container with the following information:[2][5]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The date of accumulation[2]
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][6] The storage area should have secondary containment to prevent the spread of material in case of a leak.[2][5]
Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[2] Provide the disposal company with the Safety Data Sheet (SDS) for the compound.
Emergency Procedures
Spill Response:
-
Ensure adequate ventilation and wear appropriate PPE.
-
Prevent further leakage or spillage if it is safe to do so.
-
For a powder spill, cover it with a plastic sheet or tarp to minimize spreading.
-
Mechanically take up the spilled material and place it in an appropriate container for disposal. Avoid creating dust.
-
Thoroughly clean the contaminated surface.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Skin Contact: Wash the skin with soap and water.
-
Eye Contact: Wash with plenty of water.
-
Ingestion: Clean the mouth with water. Never give anything by mouth to an unconscious person.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This procedural guide is intended to provide essential safety and logistical information. Always consult your institution's specific guidelines and the full Safety Data Sheet (SDS) before handling or disposing of any chemical.
References
- 1. 4-NITRO-ISATOIC ANHYDRIDE - Safety Data Sheet [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. 4-Nitro-isatoic anhydride | C8H4N2O5 | CID 282089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. fishersci.com [fishersci.com]
Personal protective equipment for handling 4-nitroisatoic anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-nitroisatoic anhydride in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.
Hazard Identification and Risk Assessment
This compound is a hazardous chemical that requires careful handling. A thorough risk assessment should be conducted before commencing any work.
Summary of Hazards:
| Hazard Statement | Classification |
| Harmful if swallowed, in contact with skin, or if inhaled | Acute Toxicity (Oral, Dermal, Inhalation) - Category 4 |
| Causes skin irritation | Skin Corrosion/Irritation - Category 2 |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation - Category 2 |
| May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure) |
Reactivity Profile:
-
Incompatible with strong oxidizing agents, strong acids, strong bases, and alcohols.
-
Contact with incompatible materials can lead to vigorous reactions.
Hazardous Decomposition Products:
-
Thermal decomposition may produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the most critical lines of defense against exposure to this compound.
| PPE Category | Specification |
| Hand Protection | Butyl rubber or Nitrile rubber gloves are recommended for handling nitro-compounds.[2] Always inspect gloves for integrity before use and replace them immediately if they become contaminated. For prolonged or immersive contact, consider double-gloving. |
| Eye Protection | Chemical safety goggles that meet ANSI Z87.1 standards are mandatory. When there is a risk of splashing, a face shield should be worn in addition to goggles. |
| Skin and Body Protection | A chemical-resistant lab coat, long pants, and closed-toe shoes are required.[3] For tasks with a higher risk of contamination, consider a chemical-resistant apron or coveralls. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator equipped with a combination of organic vapor (OV) cartridges and P100 particulate filters should be used when handling the powder outside of a certified chemical fume hood, or when engineering controls are not sufficient to maintain exposure below acceptable limits. A cartridge change schedule must be established.[4][5][6] |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is essential to minimize the risk of exposure.
Experimental Workflow:
Caption: Workflow for the safe handling of this compound.
Step-by-Step Guidance:
-
Preparation:
-
Before handling, ensure you are wearing the appropriate PPE as specified in the table above.
-
All work with solid this compound must be conducted in a certified chemical fume hood to prevent inhalation of the powder.[3]
-
Ensure that a safety shower and eyewash station are readily accessible.
-
-
Handling:
-
To minimize dust generation, handle the solid carefully. Avoid actions that could create airborne particles.
-
When weighing, use a draft shield or weigh the material in a container that can be sealed for transport within the fume hood.
-
If transferring the solid, use a spatula or other appropriate tool to prevent spillage.
-
-
Spill Response:
-
In case of a small spill, do not dry sweep.
-
Carefully cover the spill with a damp, inert absorbent material (e.g., vermiculite, sand).
-
Gently sweep the moistened material into a designated hazardous waste container.
-
Clean the spill area with a soap and water solution.
-
For large spills, evacuate the area and contact your institution's environmental health and safety department.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Management Workflow:
Caption: Waste disposal workflow for this compound.
Step-by-Step Disposal Guidance:
-
Waste Segregation:
-
Waste Container:
-
Use a clearly labeled, sealable, and chemically compatible container for solid hazardous waste.[7]
-
The label should include "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department or a licensed hazardous waste disposal contractor.
-
The primary method for the disposal of nitroaromatic compounds is typically high-temperature incineration.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.[7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection [shieldscientific.com]
- 3. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 4. Review your respirator cartridge change schedule [jjkellersafety.com]
- 5. ehs.msstate.edu [ehs.msstate.edu]
- 6. Weekly Safety Meeting – Respirator Change Schedules – Safety Matters Weekly [safetymattersweekly.com]
- 7. documents.uow.edu.au [documents.uow.edu.au]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
